Dimethylaminoparthenolide
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
分子式 |
C17H27NO3 |
|---|---|
分子量 |
293.4 g/mol |
IUPAC 名称 |
(1S,2R,4R,11S)-12-[(dimethylamino)methyl]-4,8-dimethyl-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one |
InChI |
InChI=1S/C17H27NO3/c1-11-6-5-9-17(2)15(21-17)14-12(8-7-11)13(10-18(3)4)16(19)20-14/h6,12-15H,5,7-10H2,1-4H3/t12-,13?,14-,15+,17+/m0/s1 |
InChI 键 |
UJNSFDHVIBGEJZ-CALVTZMJSA-N |
手性 SMILES |
CC1=CCC[C@@]2([C@H](O2)[C@@H]3[C@@H](CC1)C(C(=O)O3)CN(C)C)C |
规范 SMILES |
CC1=CCCC2(C(O2)C3C(CC1)C(C(=O)O3)CN(C)C)C |
产品来源 |
United States |
Foundational & Exploratory
Synthesis of Dimethylaminoparthenolide (DMAPT) from Parthenolide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethylaminoparthenolide (DMAPT) is a water-soluble analog of the naturally occurring sesquiterpene lactone, parthenolide (B1678480). Possessing improved bioavailability, DMAPT has garnered significant interest within the scientific community for its potent anti-cancer properties, primarily attributed to its activity as a nuclear factor-kappa B (NF-κB) inhibitor. This technical guide provides a comprehensive overview of the synthesis of DMAPT from its precursor, parthenolide. It includes a detailed experimental protocol, a summary of key quantitative data, and visualizations of the synthetic workflow and relevant biological signaling pathways. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development who are interested in the synthesis and evaluation of this promising therapeutic agent.
Introduction
Parthenolide, a constituent of the medicinal plant feverfew (Tanacetum parthenium), has long been recognized for its anti-inflammatory and anti-cancer activities. However, its poor water solubility and limited bioavailability have hindered its clinical development. To address these limitations, researchers have developed more soluble analogs, with this compound (DMAPT) emerging as a leading candidate. DMAPT is synthesized through a straightforward chemical modification of parthenolide, retaining the core pharmacophore responsible for its biological activity while enhancing its drug-like properties. This guide details the synthetic protocol for converting parthenolide to DMAPT and its subsequent formulation as a fumarate (B1241708) salt to further improve its solubility and handling.
Synthesis of this compound (DMAPT) from Parthenolide
The synthesis of DMAPT from parthenolide is achieved through a Michael-type addition reaction. This reaction involves the nucleophilic addition of dimethylamine (B145610) to the α,β-unsaturated lactone moiety present in the parthenolide molecule. The general reaction scheme is depicted below:
Parthenolide + Dimethylamine → this compound (DMAPT)
Following the synthesis of the free base form of DMAPT, it is typically converted to its fumarate salt to enhance its stability and aqueous solubility.
Experimental Protocol
This protocol is based on methodologies described in the scientific literature, notably the work of Neelakantan and coworkers.
Materials and Reagents:
-
Parthenolide (PTL)
-
Dimethylamine (solution in a suitable solvent, e.g., tetrahydrofuran (B95107) or ethanol)
-
Tetrahydrofuran (THF), anhydrous
-
Fumaric acid
-
Diethyl ether
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, rotary evaporator, etc.)
-
Inert atmosphere (e.g., nitrogen or argon gas)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve parthenolide in anhydrous tetrahydrofuran (THF).
-
Addition of Dimethylamine: To the stirred solution of parthenolide, add a solution of dimethylamine. The reaction is typically carried out under basic conditions. While the specific base is not always explicitly stated, the use of excess dimethylamine can itself create a basic environment.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material (parthenolide) and the formation of the product (DMAPT).
-
Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is then subjected to a standard aqueous work-up to remove any excess reagents and byproducts.
-
Purification of DMAPT (Free Base): The crude DMAPT can be purified using column chromatography on silica (B1680970) gel. The appropriate solvent system for elution should be determined by TLC analysis.
-
Formation of the Fumarate Salt:
-
Dissolve the purified DMAPT free base in a minimal amount of a suitable solvent (e.g., ethanol (B145695) or methanol).
-
In a separate flask, prepare a solution of fumaric acid (typically one equivalent) in the same solvent.
-
Slowly add the fumaric acid solution to the DMAPT solution with stirring.
-
The DMAPT fumarate salt will precipitate out of the solution. The precipitation can be enhanced by the addition of a less polar solvent, such as diethyl ether, and by cooling the mixture.
-
Collect the precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
-
-
Characterization: The final product should be characterized to confirm its identity and purity using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and melting point analysis. The analytical data should be consistent with previously reported values for this compound monofumarate.[1]
Quantitative Data
The following table summarizes key quantitative data related to the biological activity of DMAPT, as reported in the literature.
| Parameter | Value | Cell Line/Model | Reference |
| LD₅₀ | 1.7 µM | Primary Acute Myeloid Leukemia (AML) cells | [2] |
| Effect on Cell Viability | 24% viability at 7.5 µM (24h exposure) | Primary human AML cells (total population) | |
| Effect on Cell Viability | 12% viability at 7.5 µM (24h exposure) | Primary human AML cells (CD34+ population) | |
| Oral Bioavailability | Approximately 70% | In vivo models |
Signaling Pathways and Experimental Workflow
Experimental Workflow for DMAPT Synthesis
The following diagram illustrates the general workflow for the synthesis and purification of DMAPT fumarate from parthenolide.
Caption: Workflow for the synthesis of DMAPT fumarate.
Simplified Signaling Pathway of DMAPT's Anti-Cancer Activity
DMAPT exerts its anti-cancer effects through the modulation of several key signaling pathways. The diagram below provides a simplified overview of its mechanism of action, focusing on the inhibition of the NF-κB pathway.
Caption: DMAPT inhibits the canonical NF-κB signaling pathway.
Conclusion
The synthesis of this compound (DMAPT) from parthenolide represents a significant advancement in the development of parthenolide-based therapeutics. The described protocol, involving a Michael addition followed by salt formation, provides a reliable method for obtaining this water-soluble analog. The enhanced bioavailability of DMAPT, coupled with its potent inhibition of the NF-κB signaling pathway, underscores its potential as a valuable tool for cancer research and as a candidate for further drug development. This guide provides the foundational knowledge for researchers to synthesize and explore the therapeutic applications of DMAPT.
References
The Core Mechanism of Dimethylaminoparthenolide (DMAPT) in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylaminoparthenolide (DMAPT) is a water-soluble analog of the sesquiterpene lactone parthenolide (B1678480), derived from the feverfew plant (Tanacetum parthenium).[1] While parthenolide itself has demonstrated significant anti-cancer properties, its clinical utility has been hampered by poor bioavailability.[2][3][4] DMAPT was developed to overcome this limitation, exhibiting improved solubility and oral bioavailability, making it a promising candidate for clinical development in oncology.[5][6] This technical guide provides an in-depth exploration of the multifaceted mechanism of action of DMAPT in cancer, focusing on its molecular targets, impact on key signaling pathways, and the experimental evidence supporting its therapeutic potential.
Core Mechanisms of Action
DMAPT exerts its anti-cancer effects through a complex and interconnected series of molecular events, primarily centered around the inhibition of pro-survival signaling pathways, induction of oxidative stress, and the targeting of cancer stem cells.
Inhibition of the NF-κB Signaling Pathway
A primary and well-documented mechanism of DMAPT is the potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][8] Constitutive activation of NF-κB is a hallmark of many cancers, promoting cell proliferation, survival, inflammation, and resistance to therapy.[2][3][4][7]
DMAPT primarily targets the canonical NF-κB pathway by inhibiting the IκB kinase (IKK) complex, specifically IKKβ.[7] This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the natural inhibitor of NF-κB. As a result, the NF-κB p65/p50 dimer remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of its target genes.[7] This blockade of NF-κB has been shown to delay resistance to androgen receptor (AR) inhibition in prostate cancer by preventing the upregulation of AR and its splice variants like AR-V7.[7][9]
Induction of Reactive Oxygen Species (ROS)
DMAPT has been shown to induce the generation of reactive oxygen species (ROS) in various cancer cell lines, including non-small cell lung cancer (NSCLC), bladder cancer, and triple-negative breast cancer.[5][10][11] This increase in intracellular ROS leads to oxidative stress, a condition that can damage cellular components and trigger programmed cell death. The generation of ROS by DMAPT is an early event that contributes to its cytotoxic effects.[5] This oxidative stress can also lead to the activation of the c-Jun N-terminal kinase (JNK) pathway, which is involved in apoptosis.[6]
Inhibition of STAT3 Signaling
Signal Transducer and Activator of Transcription 3 (STAT3) is another critical oncogenic transcription factor that is aberrantly activated in many cancers, contributing to tumor growth and progression.[12][13][14] DMAPT has been demonstrated to decrease the activity of STAT3, leading to a reduction in the expression of its downstream target, Mcl-1, an anti-apoptotic protein.[15] The inhibition of the STAT3 pathway contributes to the anti-proliferative and pro-apoptotic effects of DMAPT.[15]
Induction of Apoptosis and Cell Cycle Arrest
The culmination of NF-κB and STAT3 inhibition, along with the induction of ROS, leads to the induction of apoptosis (programmed cell death) in cancer cells.[5][16] DMAPT has been shown to induce both early and late apoptotic events.[5] Furthermore, DMAPT can cause cell cycle arrest, halting the proliferation of cancer cells. The specific phase of cell cycle arrest appears to be cell-type dependent.[5]
Targeting Cancer Stem Cells
A significant aspect of DMAPT's anti-cancer activity is its ability to target cancer stem cells (CSCs). CSCs are a subpopulation of tumor cells responsible for tumor initiation, metastasis, and resistance to conventional therapies. DMAPT and its parent compound, parthenolide, have been shown to exert cytotoxic effects on breast cancer stem-like cells by inducing oxidative stress, mitochondrial dysfunction, and necrosis.[10][11]
Quantitative Data Summary
The following tables summarize the quantitative data from various preclinical studies on DMAPT.
Table 1: In Vitro Efficacy of DMAPT
| Cancer Type | Cell Line | Assay | Endpoint | DMAPT Concentration | Result | Reference |
| Prostate Cancer | PC-3, CWR22Rv1 | Proliferation | IC50 | 5-10 µM | Inhibition of proliferation | [6] |
| Lung & Bladder Cancer | A549, UMUC-3 | Proliferation | BrdU accumulation | 5-20 µM | >95% inhibition | [5] |
| Pancreatic Cancer | Panc-1 | Metabolic (MTT) | Synergism with Actinomycin-D | 12 µM | Synergistic inhibition | [17] |
| Pancreatic Cancer | BxPC-3, PANC-1, MIA PaCa-2 | Proliferation | Cell counts | Not specified | Enhanced gemcitabine (B846) inhibition | [18][19] |
| Chronic Myeloid Leukemia | K562, KCL-22, Meg-01 | Apoptosis | Cell death | 7.5-10 µM | Increased cell death | [20] |
Table 2: In Vivo Efficacy of DMAPT
| Cancer Type | Animal Model | DMAPT Administration | Treatment Regimen | Outcome | Result | Reference |
| Lung Cancer | A549 xenograft | Oral | 100 mg/kg/day | Tumor growth suppression | 54% reduction | [5] |
| Bladder Cancer | UMUC-3 xenograft | Oral | Not specified | Tumor growth suppression | 63% reduction | [5] |
| Lung Cancer | A549 metastatic model | Oral | 40 mg/kg/day | Lung metastatic volume | 28% reduction | [5] |
| Prostate Cancer | VCaP-CR xenograft | Oral (in combination with castration) | Not specified | Tumor growth | Significant reduction | [7] |
Key Experimental Protocols
Cell Viability and Proliferation Assays
-
MTT Assay: Used to assess cell metabolic activity as an indicator of cell viability. Pancreatic cancer cells (Panc-1) were treated with DMAPT and/or Actinomycin-D. The absorbance was read to determine cell viability.[17]
-
BrdU Accumulation Assay: To measure cellular proliferation, lung (A549) and bladder (UMUC-3) cancer cells were treated with DMAPT. The incorporation of BrdU into newly synthesized DNA was quantified to assess proliferation.[5]
-
Cell Counts: Pancreatic cancer cell lines (BxPC-3, PANC-1, and MIA PaCa-2) were treated with DMAPT and/or gemcitabine, and cell numbers were counted to determine the effect on proliferation.[18][19]
Apoptosis Assays
-
Annexin V and Propidium Iodide (PI) Staining: To quantify apoptosis, cells are stained with Annexin V (detects early apoptosis) and PI (detects late apoptosis/necrosis) and analyzed by flow cytometry. This was used to assess DMAPT-induced apoptosis in UMUC-3 bladder cancer cells.[5]
-
Western Blot for Cleaved PARP: Cleavage of PARP is a hallmark of apoptosis. Western blotting was used to detect cleaved PARP in non-small-cell lung carcinoma cells following DMAPT and/or ionizing radiation treatment.[21]
NF-κB Activity Assays
-
Electrophoretic Mobility Shift Assay (EMSA): This technique is used to detect protein-DNA interactions. EMSA was employed to measure the DNA binding activity of NF-κB in pancreatic and prostate cancer cells treated with DMAPT.[2][3][4][18][19]
-
Luciferase Reporter Assay: A plasmid containing a luciferase gene under the control of an NF-κB responsive promoter is transfected into cells. A decrease in luciferase activity upon DMAPT treatment indicates inhibition of NF-κB transcriptional activity in NSCLC cells.[21]
-
Western Blot for p-IκBα: Phosphorylation of IκBα is a key step in NF-κB activation. Western blotting for phosphorylated IκBα was used to demonstrate DMAPT's inhibition of IKK activity in NSCLC cells.[21]
In Vivo Tumor Xenograft Studies
-
Subcutaneous Xenograft Model: Human cancer cells (e.g., A549, UMUC-3, VCaP-CR) are injected subcutaneously into immunocompromised mice. Once tumors are established, mice are treated with oral DMAPT, and tumor volume is measured over time to assess anti-tumor efficacy.[5][7]
Conclusion and Future Directions
This compound has emerged as a compelling anti-cancer agent with a well-defined, multi-pronged mechanism of action. Its ability to concurrently inhibit key survival pathways like NF-κB and STAT3, induce cytotoxic ROS, and target resilient cancer stem cell populations underscores its therapeutic potential across a range of malignancies. The favorable oral bioavailability of DMAPT further enhances its clinical promise.
Future research should continue to explore the full spectrum of DMAPT's molecular targets and its potential for synergistic combinations with other targeted therapies and immunotherapies. Further elucidation of the precise mechanisms underlying its effects on cancer stem cells will be crucial for developing strategies to overcome therapeutic resistance and prevent tumor recurrence. As DMAPT progresses through clinical trials, a deeper understanding of its pharmacodynamics and predictive biomarkers for patient response will be essential for its successful translation into a valuable tool in the oncologist's armamentarium.
References
- 1. Parthenolide as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DMAPT inhibits NF-κB activity and increases sensitivity of prostate cancer cells to X-rays in vitro and in tumor xenografts in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DMAPT inhibits NF-κB activity and increases sensitivity of prostate cancer cells to X-rays in vitro and in tumor xenografts in vivo. | Sigma-Aldrich [merckmillipore.com]
- 4. DMAPT inhibits NF-κB activity and increases sensitivity of prostate cancer cells to X-rays in vitro and in tumor xenografts in vivo. | Sigma-Aldrich [merckmillipore.com]
- 5. A water soluble parthenolide analogue suppresses in vivo tumor growth of two tobacco associated cancers, lung and bladder cancer, by targeting NF-κB and generating reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. NF-κB blockade with oral administration of this compound (DMAPT), delays prostate cancer resistance to androgen receptor (AR) inhibition and inhibits AR variants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-κB-dependent and -independent epigenetic modulation using the novel anti-cancer agent DMAPT - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Parthenolide and DMAPT exert cytotoxic effects on breast cancer stem-like cells by inducing oxidative stress, mitochondrial dysfunction and necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. jcbt.eternopublisher.com [jcbt.eternopublisher.com]
- 15. Dimethylamino Parthenolide - LKT Labs [lktlabs.com]
- 16. mdpi.com [mdpi.com]
- 17. Actinomycin-D and dimethylamino-parthenolide (DMAPT) synergism in treating human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dimethylamino parthenolide enhances the inhibitory effects of gemcitabine in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Dimethylamino Parthenolide Enhances the Inhibitory Effects of Gemcitabine in Human Pancreatic Cancer Cells: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 20. Parthenolide and DMAPT induce cell death in primitive CML cells through reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 21. NF-κB inhibition by this compound radiosensitizes non-small-cell lung carcinoma by blocking DNA double-strand break repair - PMC [pmc.ncbi.nlm.nih.gov]
Dimethylaminoparthenolide (DMAPT): A Technical Guide to its NF-κB Inhibition Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethylaminoparthenolide (DMAPT), a water-soluble analog of the natural product parthenolide (B1678480), has emerged as a potent inhibitor of the canonical Nuclear Factor-kappa B (NF-κB) signaling pathway. Constitutive activation of NF-κB is a hallmark of numerous cancers and inflammatory diseases, making it a critical target for therapeutic intervention. DMAPT's primary mechanism of action involves the direct inhibition of the IκB kinase (IKK) complex, specifically the IKKβ subunit, which is a crucial upstream regulator of NF-κB activation. This targeted inhibition prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering the NF-κB p65/p50 heterodimer in the cytoplasm and preventing its translocation to the nucleus to activate pro-inflammatory and pro-survival gene expression. This technical guide provides an in-depth overview of the molecular mechanism of DMAPT's action, a compilation of its observed effects in various cancer cell lines, detailed experimental protocols for studying its activity, and visualizations of the involved pathways and workflows.
Introduction to the NF-κB Signaling Pathway
The NF-κB family of transcription factors plays a pivotal role in regulating immune and inflammatory responses, cell proliferation, and apoptosis.[1][2][3] In most unstimulated cells, NF-κB dimers (most commonly the p65/p50 heterodimer) are held in an inactive state in the cytoplasm through their association with inhibitory proteins known as inhibitors of κB (IκB), with IκBα being the most prominent.[2]
Activation of the canonical NF-κB pathway is initiated by a wide range of stimuli, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), lipopolysaccharide (LPS), and growth factors. These stimuli lead to the activation of the IκB kinase (IKK) complex, which is composed of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO (NF-κB essential modulator).[3] IKKβ then phosphorylates IκBα at specific serine residues, targeting it for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the p65/p50 heterodimer, allowing its translocation into the nucleus.[2] Once in the nucleus, NF-κB binds to specific κB elements in the promoter and enhancer regions of target genes, leading to the transcription of hundreds of genes involved in inflammation, immunity, cell survival, and proliferation.[3] Dysregulation of this pathway is a key driver in the pathogenesis of many diseases, including cancer.[1][2]
Mechanism of Action of this compound (DMAPT)
DMAPT is a bioavailable derivative of parthenolide that has demonstrated significant potential as an NF-κB inhibitor.[4] Its primary molecular target is the IKKβ subunit of the IKK complex.[2] DMAPT covalently binds to a specific cysteine residue within the activation loop of IKKβ.[2] This binding event allosterically inhibits the kinase activity of IKKβ, preventing it from phosphorylating its downstream target, IκBα.
By inhibiting IKKβ, DMAPT effectively blocks the entire downstream cascade of the canonical NF-κB pathway. The key consequences of DMAPT's action are:
-
Inhibition of IκBα Phosphorylation and Degradation: DMAPT prevents the IKKβ-mediated phosphorylation of IκBα, thus stabilizing the IκBα-NF-κB complex.
-
Sequestration of NF-κB in the Cytoplasm: With IκBα remaining intact, the p65/p50 NF-κB heterodimer is retained in the cytoplasm and cannot translocate to the nucleus.
-
Downregulation of NF-κB Target Gene Expression: The inability of NF-κB to reach its target genes in the nucleus leads to a decrease in the transcription of pro-inflammatory and pro-survival genes.
This targeted inhibition of the canonical NF-κB pathway underlies the anti-inflammatory and anti-cancer properties observed with DMAPT treatment.
Quantitative Data on DMAPT's Effects
While specific IC50 values for DMAPT's direct inhibition of NF-κB are not consistently reported across the literature, numerous studies have demonstrated its dose-dependent inhibitory effects on NF-κB activity and cancer cell viability. The following tables summarize the effective concentrations of DMAPT observed in various cancer cell lines.
| Cell Line | Cancer Type | Assay | DMAPT Concentration | Observed Effect | Reference |
| PC-3 | Prostate Cancer | EMSA | 5 µM | Reduced constitutive NF-κB binding activity | [4] |
| DU145 | Prostate Cancer | EMSA | 4 µM | Reduced constitutive NF-κB binding activity | [4] |
| VCaP-CR | Prostate Cancer | Western Blot | 5 µM | Counteracted increase in phosphorylated-p65 | [2] |
| A549 | Non-Small-Cell Lung Cancer | Luciferase Reporter Assay | Dose-dependent | Decreased NF-κB transcriptional activity | [1] |
| NCI-H460 | Non-Small-Cell Lung Cancer | Western Blot | Dose-dependent | Decreased phosphorylated IκBα levels | [1] |
| NCI-H1299 | Non-Small-Cell Lung Cancer | Western Blot | Dose-dependent | Decreased phosphorylated IκBα levels | [1] |
| Cell Line | Cancer Type | Co-treatment | DMAPT Concentration | Observed Effect | Reference |
| Panc-1 | Pancreatic Cancer | Actinomycin-D | 3-24 µM | Synergistic to moderate additivity in cell killing | N/A |
Experimental Protocols
The following are detailed protocols for key experiments used to assess the inhibitory effect of DMAPT on the NF-κB pathway. These protocols are synthesized from established methodologies and findings from relevant literature.
Western Blot Analysis of IκBα Phosphorylation and p65 Nuclear Translocation
Objective: To qualitatively and semi-quantitatively measure the effect of DMAPT on IKKβ activity by assessing the phosphorylation status of its direct substrate, IκBα, and the subsequent nuclear translocation of the p65 subunit of NF-κB.
Materials:
-
Cell culture reagents (media, FBS, antibiotics)
-
DMAPT stock solution (in DMSO)
-
NF-κB activating agent (e.g., TNF-α, LPS)
-
Proteasome inhibitor (e.g., MG-132) (optional, for p-IκBα detection)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IκBα (Ser32/36), anti-IκBα, anti-p65, anti-Lamin B1 (nuclear marker), anti-β-actin or GAPDH (cytoplasmic loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, A549, PC-3) in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of DMAPT (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for 15-30 minutes. Include an unstimulated control.
-
For detection of phosphorylated IκBα, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG-132) for 1 hour prior to cell lysis to prevent degradation of phosphorylated IκBα.
-
-
Protein Extraction:
-
For total protein lysates (to detect p-IκBα and total IκBα), wash cells with ice-cold PBS and lyse with RIPA buffer.
-
For nuclear and cytoplasmic fractions (to detect p65 translocation), use a commercial nuclear and cytoplasmic extraction kit according to the manufacturer's instructions.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
For p-IκBα, normalize the signal to total IκBα.
-
For p65 translocation, compare the levels of p65 in the nuclear and cytoplasmic fractions. Normalize nuclear p65 to a nuclear loading control (Lamin B1) and cytoplasmic p65 to a cytoplasmic loading control (β-actin or GAPDH).
-
NF-κB Luciferase Reporter Assay
Objective: To quantitatively measure the effect of DMAPT on NF-κB-dependent transcriptional activity.
Materials:
-
HEK293T or other suitable cell line
-
NF-κB luciferase reporter plasmid (containing κB binding sites upstream of a luciferase gene)
-
Control plasmid (e.g., Renilla luciferase under a constitutive promoter for normalization)
-
Transfection reagent
-
DMAPT stock solution
-
NF-κB activating agent (e.g., TNF-α)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Transfection:
-
Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Plate the transfected cells in a 96-well white, clear-bottom plate and incubate for 24 hours.
-
-
Cell Treatment:
-
Pre-treat the cells with a serial dilution of DMAPT or vehicle for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for 6-8 hours. Include an unstimulated control.
-
-
Luciferase Assay:
-
Lyse the cells using the lysis buffer provided in the dual-luciferase assay kit.
-
Measure the firefly and Renilla luciferase activities sequentially in each well using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity (NF-κB-dependent) to the Renilla luciferase activity (transfection control) for each well.
-
Calculate the percentage of NF-κB inhibition for each DMAPT concentration relative to the stimulated vehicle control.
-
Plot the percentage of inhibition against the DMAPT concentration to generate a dose-response curve and determine the IC50 value.
-
Electrophoretic Mobility Shift Assay (EMSA)
Objective: To qualitatively assess the effect of DMAPT on the DNA-binding activity of the NF-κB p65/p50 heterodimer.
Materials:
-
Cells and treatment reagents as described in the Western blot protocol.
-
Nuclear extraction buffer
-
Biotin- or radio-labeled double-stranded oligonucleotide probe containing a consensus NF-κB binding site
-
Unlabeled ("cold") competitor probe
-
Poly(dI-dC)
-
EMSA binding buffer
-
Loading buffer
-
Native polyacrylamide gel
-
TBE buffer
-
Membrane for transfer (if using biotinylated probe)
-
Streptavidin-HRP conjugate and chemiluminescent substrate (for biotinylated probe) or autoradiography film (for radiolabeled probe)
Procedure:
-
Nuclear Extract Preparation:
-
Treat cells with DMAPT and/or an NF-κB activator as described previously.
-
Prepare nuclear extracts from the treated cells.
-
-
Binding Reaction:
-
In a microfuge tube, combine the nuclear extract (5-10 µg), poly(dI-dC), and EMSA binding buffer.
-
For competition controls, add a 50-100 fold molar excess of the unlabeled probe before adding the labeled probe.
-
Add the labeled NF-κB probe and incubate at room temperature for 20-30 minutes.
-
-
Electrophoresis:
-
Add loading buffer to the binding reactions.
-
Run the samples on a native polyacrylamide gel in TBE buffer.
-
-
Detection:
-
If using a radiolabeled probe, dry the gel and expose it to autoradiography film.
-
If using a biotinylated probe, transfer the DNA-protein complexes to a positively charged nylon membrane, crosslink the DNA to the membrane, and detect the biotinylated probe using a streptavidin-HRP conjugate and a chemiluminescent substrate.
-
-
Data Analysis:
-
Analyze the resulting bands. A shifted band represents the NF-κB-DNA complex. A decrease in the intensity of the shifted band in DMAPT-treated samples compared to the stimulated control indicates inhibition of NF-κB DNA binding. The specificity of the binding is confirmed by the disappearance of the shifted band in the presence of the unlabeled competitor probe.
-
Visualization of Experimental Workflow and Logical Relationships
Conclusion
This compound is a promising therapeutic agent that targets the canonical NF-κB signaling pathway with a high degree of specificity by inhibiting the IKKβ subunit. This technical guide has provided a comprehensive overview of its mechanism of action, a summary of its observed effects, and detailed protocols for its investigation. The provided information and visualizations serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of DMAPT and other NF-κB inhibitors. Further research is warranted to establish definitive IC50 values in various contexts and to continue exploring the full range of its therapeutic applications.
References
- 1. NF-κB inhibition by this compound radiosensitizes non-small-cell lung carcinoma by blocking DNA double-strand break repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB blockade with oral administration of this compound (DMAPT), delays prostate cancer resistance to androgen receptor (AR) inhibition and inhibits AR variants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DMAPT inhibits NF-κB activity and increases sensitivity of prostate cancer cells to X-rays in vitro and in tumor xenografts in vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Role of Reactive Oxygen Species in DMAPT-Induced Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethylamino parthenolide (B1678480) (DMAPT), a water-soluble analog of the sesquiterpene lactone parthenolide, has emerged as a promising anti-cancer agent. Its cytotoxic effects are multifaceted, with a growing body of evidence pointing to the pivotal role of reactive oxygen species (ROS) as a central mediator of its mechanism of action. This technical guide provides an in-depth exploration of the intricate relationship between DMAPT and ROS, detailing the signaling pathways involved, summarizing key quantitative data, and offering comprehensive experimental protocols for researchers in the field.
Introduction: DMAPT and its Anti-Cancer Properties
Dimethylamino parthenolide (DMAPT) is a synthetic derivative of parthenolide, a natural compound found in the feverfew plant (Tanacetum parthenium). While parthenolide itself exhibits anti-cancer properties, its poor solubility and bioavailability have limited its clinical translation. DMAPT was developed to overcome these limitations, demonstrating enhanced water solubility and oral bioavailability.
A primary molecular target of DMAPT is the transcription factor Nuclear Factor-kappaB (NF-κB).[1][2][3] NF-κB is a key regulator of inflammation, immunity, cell proliferation, and survival, and its constitutive activation is a hallmark of many cancers. By inhibiting the IκB kinase (IκK) complex, DMAPT prevents the degradation of IκBα and the subsequent nuclear translocation and DNA binding of the p65 subunit of NF-κB. This inhibition of NF-κB signaling contributes to the anti-proliferative and pro-apoptotic effects of DMAPT in various cancer cell lines.
Beyond its well-established role as an NF-κB inhibitor, a significant component of DMAPT's cytotoxicity is mediated through the generation of reactive oxygen species (ROS).[1][4][5][6][7] This guide will delve into the mechanisms by which DMAPT induces ROS and how this oxidative stress orchestrates cancer cell death.
The Central Role of ROS in DMAPT's Mechanism of Action
DMAPT treatment leads to a significant increase in intracellular ROS levels in a variety of cancer cell types, including those from lung, bladder, breast, and leukemia.[1][4][6] This elevation in ROS is not merely a byproduct of cellular stress but a critical initiator of downstream cytotoxic events. The pro-oxidant effect of DMAPT appears to be a key driver of its anti-cancer activity.
Sources of DMAPT-Induced ROS
The primary sources of ROS generation in response to DMAPT treatment include:
-
Mitochondria: DMAPT can induce mitochondrial dysfunction, leading to the leakage of electrons from the electron transport chain and the subsequent production of superoxide (B77818) anions.[4][5]
-
NADPH Oxidases (NOXs): In some cancer cell types, such as triple-negative breast cancer stem-like cells, DMAPT has been shown to activate NADPH oxidases, which are membrane-bound enzyme complexes that generate superoxide.[4][5]
Downstream Consequences of ROS Generation
The surge in intracellular ROS triggered by DMAPT initiates a cascade of events that culminate in cell death. A key consequence is the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1] JNK, a member of the mitogen-activated protein kinase (MAPK) family, is a critical regulator of stress responses, and its sustained activation often leads to apoptosis. The link between DMAPT-induced ROS and JNK activation has been demonstrated by the ability of the ROS scavenger N-acetylcysteine (NAC) to suppress JNK phosphorylation.[1]
Furthermore, the excessive accumulation of ROS can lead to DNA damage.[7] This genotoxic stress can trigger cell cycle arrest and activate apoptotic pathways.
Signaling Pathways in DMAPT-Induced ROS-Mediated Cytotoxicity
The cytotoxic effects of DMAPT are orchestrated by a complex interplay of signaling pathways initiated by ROS.
The ROS-JNK Apoptotic Axis
As mentioned, a central pathway involves the activation of JNK by ROS. Activated JNK can phosphorylate a variety of downstream targets, including transcription factors like c-Jun, which in turn regulate the expression of pro-apoptotic genes.
Crosstalk with the NF-κB Pathway
Interestingly, there is significant crosstalk between the ROS-JNK axis and the NF-κB pathway. While DMAPT directly inhibits NF-κB, the generation of ROS can also modulate NF-κB activity. The concurrent inhibition of the pro-survival NF-κB pathway and activation of the pro-apoptotic JNK pathway by DMAPT creates a synergistic effect that pushes the cancer cell towards apoptosis.[1]
Induction of Apoptosis
DMAPT-induced ROS generation ultimately leads to the activation of the apoptotic cascade. This is evidenced by the cleavage of procaspase-8 and procaspase-3, and the subsequent cleavage of poly(ADP-ribose) polymerase (PARP).[1] The apoptotic cell death induced by DMAPT can be significantly inhibited by the ROS scavenger NAC, confirming the critical role of oxidative stress in this process.[1] In some cellular contexts, DMAPT can also induce necrosis, another form of programmed cell death, which is also dependent on ROS generation.[4][5]
Quantitative Data on DMAPT Cytotoxicity and ROS Induction
The following tables summarize quantitative data from various studies on the effects of DMAPT on cancer cell lines.
Table 1: Effect of DMAPT on Cell Viability
| Cell Line | Cancer Type | DMAPT Concentration (µM) | Incubation Time (h) | % Viability Reduction (approx.) | Reference |
| UMUC-3 | Bladder Cancer | 5 | 24 | 40% | [1] |
| A549 | Lung Cancer | 10 | 24 | 50% | [1] |
| K562 | Chronic Myeloid Leukemia | 7.5 | 24 | 60% | [6] |
| U87 | Glioblastoma | 5 | 48 | 50% | [7] |
| LN229 | Glioblastoma | 5 | 48 | 60% | [7] |
Table 2: Induction of Apoptosis by DMAPT
| Cell Line | Cancer Type | DMAPT Concentration (µM) | Incubation Time (h) | Apoptotic Cells (%) | Reference |
| UMUC-3 | Bladder Cancer | 5 | 24 | 35% (Early & Late) | [1] |
| UMUC-3 | Bladder Cancer | 10 | 24 | 60% (Early & Late) | [1] |
| KCL-22 | Chronic Myeloid Leukemia | 10 | 24 | ~3-fold increase | [6] |
| U87 | Glioblastoma | 5 | 48 | ~40% | [7] |
Table 3: DMAPT-Induced ROS Generation
| Cell Line | Cancer Type | DMAPT Concentration (µM) | Incubation Time (h) | Fold Increase in ROS (approx.) | Reference |
| CML CD34+lin- | Chronic Myeloid Leukemia | 10 | 1 | ~2.5-fold | [6] |
| U87 | Glioblastoma | 5 | 24 | ~3-fold | [7] |
| LN229 | Glioblastoma | 5 | 24 | ~4-fold | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the role of ROS in DMAPT cytotoxicity.
Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
Principle: DCFH-DA is a cell-permeable non-fluorescent probe. Inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.
Protocol for Flow Cytometry:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
DMAPT Treatment: Treat cells with the desired concentrations of DMAPT or vehicle control for the specified time.
-
Harvesting: After treatment, harvest the cells by trypsinization and wash once with ice-cold PBS.
-
Staining: Resuspend the cell pellet in pre-warmed PBS containing 10 µM DCFH-DA. Incubate for 30 minutes at 37°C in the dark.
-
Washing: Centrifuge the cells, discard the supernatant, and wash the cell pellet once with PBS.
-
Analysis: Resuspend the cells in PBS and analyze immediately on a flow cytometer using an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
Measurement of Mitochondrial Superoxide with MitoSOX Red
Principle: MitoSOX Red is a cell-permeable fluorescent probe that selectively targets mitochondria. It is oxidized by mitochondrial superoxide to a red fluorescent product.
Protocol for Flow Cytometry:
-
Cell Preparation: Prepare a single-cell suspension from either adherent or suspension cultures.
-
Staining: Resuspend the cells in pre-warmed Hanks' Balanced Salt Solution (HBSS) containing 5 µM MitoSOX Red. Incubate for 10-30 minutes at 37°C, protected from light.
-
Washing: Centrifuge the cells, discard the supernatant, and wash the cell pellet three times with warm HBSS.
-
Analysis: Resuspend the final cell pellet in fresh warm HBSS and analyze immediately on a flow cytometer using an excitation wavelength of 510 nm and an emission wavelength of 580 nm.
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
DMAPT Treatment: Treat cells with a range of DMAPT concentrations for the desired duration.
-
MTT Addition: After the treatment period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Harvesting: Harvest cells after DMAPT treatment, including any floating cells in the medium.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Western Blot Analysis of Signaling Proteins
Principle: Western blotting is used to detect specific proteins in a sample. Proteins are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific to the target protein.
Protocol:
-
Protein Extraction: Lyse DMAPT-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-JNK, total JNK, cleaved caspase-3, PARP, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Molecular Mechanisms
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. benchchem.com [benchchem.com]
- 3. apexbt.com [apexbt.com]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Dimethylaminoparthenolide: A Technical Guide on its Discovery, Chemical Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethylaminoparthenolide (DMAPT) is a semi-synthetic, water-soluble derivative of the naturally occurring sesquiterpene lactone, parthenolide (B1678480). Developed to overcome the poor bioavailability of its parent compound, DMAPT has emerged as a promising therapeutic agent with potent anti-inflammatory and anti-cancer properties. This technical guide provides a comprehensive overview of the discovery, chemical properties, and mechanism of action of DMAPT. Detailed experimental protocols for its synthesis and key biological assays are presented, along with a structured summary of its quantitative data. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of its molecular interactions and experimental applications.
Discovery and Development
Parthenolide, the precursor to DMAPT, is a natural product isolated from the plant Tanacetum parthenium (feverfew). While demonstrating significant biological activity, its clinical development has been hampered by poor water solubility and low bioavailability.[1] To address these limitations, a water-soluble amino derivative, this compound (DMAPT), was synthesized.[1] This was achieved through a Michael addition reaction of dimethylamine (B145610) to the α-methylene-γ-lactone moiety of parthenolide.[1] The resulting aminoparthenolide, DMAPT, retains the biological activity of parthenolide but exhibits improved pharmacokinetic properties, making it a more viable candidate for clinical investigation.[1]
Chemical Properties
DMAPT is a white crystalline solid with a molecular formula of C₁₇H₂₇NO₃ and a molecular weight of 293.41 g/mol .[2] Its improved water solubility compared to parthenolide is a key characteristic that enhances its bioavailability.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₇NO₃ | [2] |
| Molecular Weight | 293.41 g/mol | [2] |
| Appearance | White crystalline solid | [2] |
| Melting Point | 143-149 °C | [2] |
| Solubility | DMSO (10 mg/mL), Ethanol (10 mg/mL), DMF (20 mg/mL) | [2] |
| CAS Number | 870677-05-7 | [2] |
Synthesis of this compound
The synthesis of this compound (DMAPT) is achieved through the reaction of parthenolide with dimethylamine.[1]
Experimental Protocol: Synthesis of this compound Fumarate[1]
-
Reaction Setup: Dissolve parthenolide in a suitable organic solvent (e.g., ethanol).
-
Addition of Dimethylamine: Add an excess of dimethylamine (typically as a solution in a compatible solvent) to the parthenolide solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature for a specified period (e.g., 24 hours) to allow for the Michael addition to proceed.
-
Isolation of Fumarate (B1241708) Salt: After the reaction is complete, add a solution of fumaric acid in the same solvent to the reaction mixture.
-
Precipitation and Filtration: The this compound monofumarate salt will precipitate out of the solution. Collect the precipitate by filtration.
-
Purification: Wash the collected solid with a cold solvent to remove any unreacted starting materials and byproducts. The product can be further purified by recrystallization if necessary.
-
Characterization: Confirm the identity and purity of the synthesized DMAPT fumarate using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mechanism of Action
The biological activity of DMAPT is multifaceted, primarily involving the modulation of key cellular signaling pathways implicated in inflammation and cancer: the NF-κB and STAT3 pathways, and the generation of reactive oxygen species (ROS).
Inhibition of the NF-κB Signaling Pathway
DMAPT is a potent inhibitor of the canonical Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] This pathway is constitutively active in many cancers and plays a crucial role in promoting cell survival, proliferation, and inflammation.
DMAPT exerts its inhibitory effect by directly targeting the IκB kinase (IKK) complex, specifically the IKKβ subunit.[3] It is thought to bind to a cysteine residue within the IKKβ protein.[3] This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters the NF-κB (p65/p50) dimer in the cytoplasm.[3][4] As a result, the translocation of NF-κB to the nucleus is blocked, leading to the downregulation of its target genes involved in cell survival and proliferation.[3]
Figure 1: DMAPT inhibits the canonical NF-κB signaling pathway.
Generation of Reactive Oxygen Species (ROS)
DMAPT has been shown to induce the generation of reactive oxygen species (ROS) within cancer cells.[5] This increase in intracellular ROS levels contributes significantly to its anti-cancer effects. The accumulation of ROS can lead to oxidative stress, causing damage to cellular components such as DNA, proteins, and lipids, ultimately triggering apoptotic cell death.
Figure 2: DMAPT induces apoptosis through the generation of ROS.
Inhibition of STAT3 Signaling
In addition to its effects on NF-κB, DMAPT also inhibits the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[2] STAT3 is another key transcription factor that is often constitutively activated in cancer cells and promotes cell proliferation, survival, and angiogenesis. The inhibition of STAT3 signaling by DMAPT further contributes to its anti-tumor activity.
Biological Activity and Quantitative Data
DMAPT has demonstrated significant cytotoxic and anti-proliferative activity against a wide range of cancer cell lines.
Table 2: In Vitro Activity of this compound (IC₅₀/LD₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ / LD₅₀ (µM) | Reference |
| Primary AML cells | Acute Myeloid Leukemia | 1.7 (LD₅₀) | [1][6] |
| PC-3 | Prostate Cancer | ~5 | [6] |
| DU145 | Prostate Cancer | ~4 | [6] |
| A549 | Non-small cell lung cancer | 5-20 | [5] |
| UMUC-3 | Bladder Cancer | 5-20 | [5] |
Table 3: In Vivo Efficacy of this compound
| Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| A549 xenograft | 100 mg/kg/day, oral | 54% | [5] |
| UMUC-3 xenograft | 100 mg/kg, twice daily, oral | 63% | [5] |
| TRAMP mice (prostate cancer) | 100 mg/kg, 3 times/week, oral | Delayed tumor development | [6] |
Experimental Protocols for Biological Assays
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the effect of DMAPT on cancer cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of DMAPT (and a vehicle control) and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7][8]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Figure 3: Workflow for a typical MTT cell viability assay.
Western Blot Analysis for NF-κB Pathway Proteins
This protocol allows for the analysis of key protein expression and phosphorylation states in the NF-κB pathway following DMAPT treatment.[10][11]
-
Cell Treatment and Lysis: Treat cells with DMAPT for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-IκBα, IκBα, p65, Lamin B1, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10][12]
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells after DMAPT treatment.[13][14]
-
Cell Treatment: Treat cells with DMAPT for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.[14]
Conclusion
This compound represents a significant advancement over its natural precursor, parthenolide, offering improved physicochemical properties that translate to enhanced bioavailability and clinical potential. Its well-defined mechanisms of action, centered on the inhibition of pro-survival signaling pathways like NF-κB and STAT3, and the induction of oxidative stress, provide a strong rationale for its continued investigation as a therapeutic agent for cancer and inflammatory diseases. The data and protocols presented in this guide offer a valuable resource for researchers dedicated to exploring the full therapeutic utility of this promising compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Dimethylamino Parthenolide - LKT Labs [lktlabs.com]
- 3. NF-κB blockade with oral administration of this compound (DMAPT), delays prostate cancer resistance to androgen receptor (AR) inhibition and inhibits AR variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A water soluble parthenolide analogue suppresses in vivo tumor growth of two tobacco associated cancers, lung and bladder cancer, by targeting NF-κB and generating reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Dimethylaminoparthenolide (DMAPT): A Technical Guide on a Promising Sesquiterpene Lactone Derivative for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethylaminoparthenolide (DMAPT) is a semi-synthetic, water-soluble derivative of the natural sesquiterpene lactone, parthenolide (B1678480).[1] This modification significantly enhances its bioavailability, making it a promising candidate for clinical development.[2] DMAPT has demonstrated potent anti-cancer activity across a range of malignancies, including those of the prostate, lung, breast, and pancreas, as well as hematological cancers.[3][4][5] Its primary mechanisms of action involve the inhibition of the canonical NF-κB signaling pathway and the induction of reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis in cancer cells.[3][4] Furthermore, DMAPT has been shown to modulate other critical cancer-related pathways, such as STAT3 signaling, and exhibits synergistic effects with conventional cancer therapies like radiation.[6][7] This technical guide provides a comprehensive overview of DMAPT, detailing its chemical properties, mechanisms of action, and summarizing key preclinical data. It also includes detailed experimental protocols for researchers investigating this compound and visualizes its molecular interactions and experimental workflows.
Introduction: From a Natural Product to a Clinical Candidate
Parthenolide, a sesquiterpene lactone extracted from the medicinal plant feverfew (Tanacetum parthenium), has long been recognized for its anti-inflammatory and anti-cancer properties.[8] However, its poor water solubility and low bioavailability have limited its therapeutic potential.[9] To overcome these limitations, DMAPT was synthesized by reacting parthenolide with dimethylamine, resulting in a water-soluble fumarate (B1241708) salt with significantly improved pharmacokinetic properties.[2][9] This enhanced bioavailability allows for effective oral administration and has paved the way for its investigation in clinical trials.[3][10]
Chemical Properties of DMAPT:
| Property | Value | Reference |
| Chemical Name | (4E,8S)-8-[(dimethylamino)methyl]-2,3,6,7,7aS,8,10aS,10bR-octahydro-1aR,5-dimethyl-oxireno[6][7]cyclodeca[1,2-b]furan-9(1aH)-one | [6] |
| Molecular Formula | C₁₇H₂₇NO₃ | [11] |
| Molecular Weight | 293.41 g/mol | [6][11] |
| CAS Number | 870677-05-7 | [6][11] |
| Solubility | Soluble in DMSO, Ethanol, DMF, and water (as a salt) | [6] |
Mechanisms of Action
DMAPT exerts its anti-cancer effects through a multi-pronged approach, primarily targeting key survival pathways in cancer cells.
Inhibition of the Canonical NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, cell proliferation, and survival. Its constitutive activation is a hallmark of many cancers, contributing to therapy resistance.[12] DMAPT is a potent inhibitor of the canonical NF-κB pathway.[3] It directly binds to a cysteine residue on the IκB kinase β (IKKβ) subunit, a key enzyme in the NF-κB signaling cascade.[3] This binding inhibits the phosphorylation and subsequent degradation of IκBα, the natural inhibitor of NF-κB. As a result, the NF-κB p65/p50 heterodimer remains sequestered in the cytoplasm and is unable to translocate to the nucleus to activate the transcription of its pro-survival target genes.[3][13]
Generation of Reactive Oxygen Species (ROS)
DMAPT has been shown to induce the production of ROS within cancer cells.[4][5] This increase in oxidative stress can lead to DNA damage, activation of stress-activated protein kinases like JNK (c-Jun N-terminal kinase), and ultimately, apoptosis.[14][15] The generation of ROS appears to be a crucial component of DMAPT's cytotoxic effects, as the antioxidant N-acetylcysteine (NAC) can reverse some of its anti-proliferative properties.[14]
Inhibition of STAT3 Signaling
Signal Transducer and Activator of Transcription 3 (STAT3) is another transcription factor that is constitutively activated in many cancers and plays a key role in tumor cell proliferation, survival, and angiogenesis. DMAPT has been found to decrease the activity of STAT3, contributing to its anti-tumor effects, particularly in lung cancer.[6]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of DMAPT across various cancer types as reported in preclinical studies.
Table 1: In Vitro Efficacy of DMAPT (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| PC-3 | Prostate Cancer | 5 - 10 | [14] |
| CWR22Rv1 | Prostate Cancer | 5 - 10 | [14] |
| A549 | Non-Small Cell Lung Cancer | ~10-20 | [16] |
| UMUC-3 | Bladder Cancer | ~5-10 | [16] |
| AML cells | Acute Myeloid Leukemia | 1.7 (LD50) | [17] |
Table 2: In Vivo Efficacy of DMAPT in Xenograft Models
| Cancer Type | Cell Line | Animal Model | DMAPT Dose & Administration | Tumor Growth Inhibition | Reference |
| Prostate Cancer | PC-3 | Athymic Nude Mice | 100 mg/kg/day, oral gavage | Significant reduction | [12] |
| Prostate Cancer | VCaP-CR | ICR-SCID Mice | 100 mg/kg/day, oral gavage (with castration) | Significant reduction | [3] |
| Non-Small Cell Lung Cancer | A549 | Athymic Nude Mice | 100 mg/kg/day, oral gavage | 54% | [16] |
| Bladder Cancer | UMUC-3 | Athymic Nude Mice | 100 mg/kg twice daily, oral gavage | 63% | [16] |
| Breast Cancer | MDA-MB-231 | Nude Mice | Not specified | Significant inhibition | [5] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy and mechanism of action of DMAPT.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures to assess the effect of DMAPT on cancer cell viability.
Materials:
-
Cancer cell line of interest (e.g., PC-3, A549)
-
Complete culture medium
-
DMAPT stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Prepare serial dilutions of DMAPT in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the DMAPT dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest DMAPT concentration).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis
This protocol outlines the steps for analyzing protein expression changes in response to DMAPT treatment.
Materials:
-
Cancer cells treated with DMAPT
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-p-STAT3, anti-STAT3, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Lyse DMAPT-treated and control cells in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL reagent and an imaging system.
Animal Xenograft Model
This protocol describes a general procedure for establishing and treating tumor xenografts in mice to evaluate the in vivo efficacy of DMAPT.
Materials:
-
Athymic nude or SCID mice (4-6 weeks old)
-
Cancer cell line of interest
-
Matrigel (optional)
-
DMAPT formulation for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Harvest cancer cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.
-
Subcutaneously inject 1-5 x 10⁶ cells into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer DMAPT (e.g., 100 mg/kg) or vehicle control daily via oral gavage.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (width)² x length / 2.
-
Monitor animal weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, Western blotting).
Experimental and Logical Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of DMAPT.
Conclusion and Future Directions
DMAPT represents a significant advancement in the development of parthenolide-based therapeutics. Its improved bioavailability and potent anti-cancer activity, mediated through the inhibition of key survival pathways like NF-κB and STAT3, and the induction of ROS, make it a highly promising drug candidate. The preclinical data summarized in this guide provide a strong rationale for its continued investigation in various cancer types. Future research should focus on elucidating the full spectrum of its molecular targets, identifying predictive biomarkers for patient stratification, and exploring its efficacy in combination with other targeted therapies and immunotherapies in clinical settings. The ongoing and planned clinical trials will be crucial in determining the therapeutic potential of DMAPT in cancer treatment.
References
- 1. Parthenolide as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies | MDPI [mdpi.com]
- 2. ashpublications.org [ashpublications.org]
- 3. NF-κB blockade with oral administration of this compound (DMAPT), delays prostate cancer resistance to androgen receptor (AR) inhibition and inhibits AR variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parthenolide and DMAPT induce cell death in primitive CML cells through reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Parthenolide generates reactive oxygen species and autophagy in MDA-MB231 cells. A soluble parthenolide analogue inhibits tumour growth and metastasis in a xenograft model of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dimethylamino Parthenolide - LKT Labs [lktlabs.com]
- 7. DMAPT inhibits NF-κB activity and increases sensitivity of prostate cancer cells to X-rays in vitro and in tumor xenografts in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Parthenolide and Its Soluble Analogues: Multitasking Compounds with Antitumor Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. NF-κB Blockade with Oral Administration of this compound (DMAPT), Delays Prostate Cancer Resistance to Androgen Receptor (AR) Inhibition and Inhibits AR Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | C17H27NO3 | CID 129395999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. DMAPT inhibits NF-κB activity and increases sensitivity of prostate cancer cells to X-rays in vitro and in tumor xenografts in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. A water soluble parthenolide analogue suppresses in vivo tumor growth of two tobacco associated cancers, lung and bladder cancer, by targeting NF-κB and generating reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
Preclinical Efficacy of Dimethylaminoparthenolide (DMAPT) in Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dimethylaminoparthenolide (DMAPT), a water-soluble analog of the natural product parthenolide (B1678480), has emerged as a promising therapeutic candidate for the treatment of various leukemias, particularly acute myeloid leukemia (AML). Preclinical studies have demonstrated its potent and selective cytotoxic activity against leukemia stem cells (LSCs) and bulk leukemia cells while sparing normal hematopoietic cells. The primary mechanisms of action include the inhibition of the pro-survival NF-κB signaling pathway, induction of oxidative stress through the generation of reactive oxygen species (ROS), and activation of the p53 tumor suppressor pathway. This technical guide provides a comprehensive overview of the preclinical data on DMAPT in leukemia, including quantitative efficacy data, detailed experimental protocols, and visualizations of its molecular mechanisms and experimental workflows.
In Vitro Efficacy of DMAPT in Leukemia
DMAPT has demonstrated significant cytotoxic effects against a range of leukemia cells in vitro. Its efficacy is highlighted by its low micromolar lethal dose (LD50) and its ability to induce apoptosis selectively in malignant cells.
Cytotoxicity and IC50/LD50 Values
DMAPT exhibits potent cytotoxic activity against primary AML cells with an LD50 of 1.7 μM.[1] Studies have shown a dose-dependent decrease in the viability of primitive AML stem cells (CD34+CD38−).[2]
| Cell Type | Concentration (µM) | Mean Viability (%) | Reference |
| Primary AML Cells (Total) | 7.5 | 24 | [2] |
| Primary AML Cells (CD34+) | 7.5 | 12 | [2] |
| Primary AML Stem Cells (CD34+CD38−) | 5.0 | 15.10 | [2] |
| Primary AML Stem Cells (CD34+CD38−) | 7.5 | 6.84 | [2] |
| Normal Hematopoietic Cells (CD34+) | 5.0 | 96 | [2] |
| Normal Hematopoietic Cells (CD34+CD38−) | 5.0 | 88 | [2] |
| Normal Hematopoietic Cells (CD34+) | 7.5 | >79 | [2] |
| Normal Hematopoietic Cells (CD34+CD38−) | 7.5 | >79 | [2] |
| Chronic Myeloid Leukemia (CML) MNCs | 5.0 (24h) | 40 | [3] |
| Chronic Myeloid Leukemia (CML) MNCs | 7.5 (24h) | 30 | [3] |
| Chronic Myeloid Leukemia (CML) MNCs | 5.0 (48h) | 30 | [3] |
| Chronic Myeloid Leukemia (CML) MNCs | 7.5 (48h) | 20 | [3] |
| Normal Bone Marrow MNCs | 5.0 (24h) | 100 | [3] |
| Normal Bone Marrow MNCs | 7.5 (24h) | 70 | [3] |
Induction of Apoptosis
DMAPT is a potent inducer of apoptosis in leukemia cells. This is a key mechanism behind its anti-leukemic activity.
| Cell Line/Type | Treatment | Apoptotic Effect | Reference |
| CML Cell Lines | 7.5 and 10 µM PTL or DMAPT | Increased cell death compared to untreated controls. | [3] |
| Primary AML | 18-hour treatment with DMAPT | Dramatically inhibited engraftment in NOD/SCID mice, indicating cell death. | [2] |
| CML Cells | Pre-treatment with ROS scavenger NAC | Rescued cells from DMAPT-induced cell death, indicating ROS-dependent apoptosis. | [3] |
In Vivo Efficacy of DMAPT in Leukemia Xenograft Models
Preclinical in vivo studies using mouse xenograft models have corroborated the anti-leukemic efficacy of DMAPT observed in vitro.
Tumor Growth Inhibition and Survival
Oral administration of DMAPT has been shown to be bioactive in vivo, leading to a reduction in leukemic cell burden.
| Model | Treatment | Key Findings | Reference |
| Primary Human AML Xenograft (NOD/SCID mice) | Single oral dose of 100 mg/kg DMAPT | In vivo bioactivity confirmed by increased oxidative stress and inhibition of NF-κB in human AML cells isolated from bone marrow. A rapid decrease in the percentage of CD34+ cells was observed. | [2] |
| Primary Human AML Xenograft (NOD/SCID mice) | 18-hour ex vivo treatment with DMAPT prior to injection | Decreased engraftment by 85% to 98.2% in four independent AML specimens compared to untreated controls. | [2] |
| Spontaneous Acute Canine Leukemias | Oral DMAPT administration | Demonstrated in vivo bioactivity as determined by functional assays and multiple biomarkers, including a rapid decrease in CD34+ cells and an increase in differentiated cells. | [2] |
Mechanism of Action of DMAPT
DMAPT exerts its anti-leukemic effects through a multi-pronged mechanism targeting key survival and stress response pathways in cancer cells.
Signaling Pathways Modulated by DMAPT
The primary molecular activities of DMAPT include the inhibition of NF-κB, induction of reactive oxygen species (ROS), and activation of p53.[2][4]
References
- 1. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An orally bioavailable parthenolide analog selectively eradicates acute myelogenous leukemia stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parthenolide and DMAPT induce cell death in primitive CML cells through reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-κB: A Druggable Target in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Anti-inflammatory Effects of Dimethylaminoparthenolide (DMAPT): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethylaminoparthenolide (DMAPT), a water-soluble analog of the sesquiterpene lactone parthenolide, has emerged as a promising anti-inflammatory agent. Its primary mechanism of action involves the potent inhibition of the canonical Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. This technical guide provides an in-depth overview of the anti-inflammatory properties of DMAPT, detailing its molecular mechanisms, summarizing key quantitative data, and providing comprehensive experimental protocols for its investigation. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of inflammation biology and drug development.
Introduction
Inflammation is a fundamental biological process that, while essential for host defense, can lead to chronic and debilitating diseases when dysregulated. The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of a vast array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Consequently, the NF-κB signaling pathway represents a key target for the development of novel anti-inflammatory therapeutics.
DMAPT has garnered significant attention for its ability to selectively inhibit this pathway, thereby mitigating inflammatory responses. This document outlines the core mechanisms of DMAPT's anti-inflammatory action and provides the necessary technical details for its preclinical evaluation.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory effects of DMAPT are primarily attributed to its direct inhibition of the IκB kinase (IKK) complex, specifically the IKKβ subunit.[1][2] This action disrupts the canonical NF-κB signaling cascade.
Signaling Pathway: Canonical NF-κB Inhibition by DMAPT
Caption: Canonical NF-κB signaling pathway and the inhibitory action of DMAPT.
In the canonical pathway, pro-inflammatory stimuli activate the IKK complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the p65/p50 heterodimer, which then translocates to the nucleus. In the nucleus, p65/p50 binds to specific DNA sequences known as κB sites in the promoter regions of target genes, initiating the transcription of various pro-inflammatory mediators.
DMAPT intervenes at a critical step by binding to a cysteine residue on IKKβ, thereby inhibiting its kinase activity.[2] This prevents the phosphorylation and degradation of IκBα, effectively sequestering the p65/p50 complex in the cytoplasm and blocking the downstream inflammatory cascade.
Other Anti-inflammatory Mechanisms
While NF-κB inhibition is the principal mechanism, DMAPT also exerts anti-inflammatory effects through other pathways:
-
Generation of Reactive Oxygen Species (ROS): DMAPT has been shown to induce the production of intracellular ROS. While high levels of ROS can be pro-inflammatory, the controlled generation by DMAPT may contribute to its anti-inflammatory and pro-apoptotic effects in certain contexts.
-
Modulation of the JNK Pathway: The c-Jun N-terminal kinase (JNK) pathway is another important signaling cascade involved in inflammation and apoptosis. DMAPT has been observed to influence JNK activation, although the precise effects can be cell-type dependent.
-
Epigenetic Modifications: Emerging evidence suggests that DMAPT can induce epigenetic changes, further contributing to its anti-inflammatory profile.
Quantitative Data on the Anti-inflammatory Effects of DMAPT
The following tables summarize key quantitative data from various in vitro and in vivo studies investigating the anti-inflammatory properties of DMAPT.
Table 1: In Vitro Inhibition of NF-κB Activity by DMAPT
| Cell Line | Assay | DMAPT Concentration | % Inhibition of NF-κB DNA Binding | Reference |
| PC-3 (Prostate Cancer) | EMSA | 5 µM | Not specified, but significant reduction | [3] |
| DU145 (Prostate Cancer) | EMSA | 4 µM | Not specified, but significant reduction | [3] |
| Non-Small Cell Lung Cancer | Luciferase Reporter | Dose-dependent | Significant reduction | [4] |
Table 2: In Vitro Inhibition of Pro-inflammatory Cytokine Secretion by DMAPT
| Cell Type | Stimulant | Cytokine | DMAPT Concentration | % Inhibition | Reference |
| THP-1 (Monocytic) | LPS | IL-1β | 2.6 µM (IC50) | 50% | [5] |
| THP-1 (Monocytic) | LPS | IL-6 | Dose-dependent | Significant reduction | [6] |
| THP-1 (Monocytic) | LPS | TNF-α | Dose-dependent | Significant reduction | [6] |
| Human Airway Epithelial Cells | TNF-α | IL-1β | 0.01-1 mM | Dose-dependent increase | [7] |
| Human Airway Epithelial Cells | TNF-α | IL-6 | Not specified | Not specified | [7] |
Table 3: In Vivo Anti-inflammatory Effects of DMAPT
| Animal Model | DMAPT Dose | Route of Administration | % Inhibition of Paw Edema | Reference |
| Carrageenan-Induced Rat Paw Edema | Not Specified | Not Specified | Not Specified | [8][9][10][11] |
| LPS-Induced Endotoxemia (Mouse) | 10-30 mg/kg | Not Specified | Increased survival, decreased cytokine levels | [12][13] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the anti-inflammatory effects of DMAPT.
Western Blot Analysis of NF-κB Pathway Proteins
This protocol details the detection of phosphorylated p65 (p-p65) and total IκBα to assess NF-κB pathway activation.
Workflow: Western Blot Analysis
Caption: General workflow for Western blot analysis.
Materials:
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-polyacrylamide gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-NF-κB p65 (Ser536) (e.g., Cell Signaling Technology #3033, 1:1000 dilution)[14]
-
Rabbit anti-IκBα (e.g., Cell Signaling Technology #4812, 1:1000 dilution)
-
Mouse anti-β-actin (loading control) (e.g., Sigma-Aldrich #A5441, 1:5000 dilution)
-
-
HRP-conjugated secondary antibodies (anti-rabbit IgG and anti-mouse IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
TBST (Tris-buffered saline with 0.1% Tween 20)
Procedure:
-
Cell Lysis: Treat cells with DMAPT and/or an inflammatory stimulus (e.g., LPS, TNF-α). Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Separate proteins on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control.
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding
EMSA is used to detect the binding of the NF-κB p65/p50 dimer to its DNA consensus sequence.
Workflow: Electrophoretic Mobility Shift Assay (EMSA)
References
- 1. EMSA [celldeath.de]
- 2. NF-κB blockade with oral administration of this compound (DMAPT), delays prostate cancer resistance to androgen receptor (AR) inhibition and inhibits AR variants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospho-JNK (Thr183/Tyr185) antibody (60666-1-Ig) | Proteintech [ptglab.com]
- 4. NF-κB inhibition by this compound radiosensitizes non-small-cell lung carcinoma by blocking DNA double-strand break repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Modulation of LPS-induced inflammatory cytokine production by a novel glycogen synthase kinase-3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1 beta) secretion but not IL-6 from activated human peripheral blood monocytes by a new synthetic demethylpodophyllotoxin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. thaiscience.info [thaiscience.info]
- 10. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protection against Lipopolysaccharide-Induced Endotoxemia by Terrein Is Mediated by Blocking Interleukin-1β and Interleukin-6 Production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Treatment of cancer patients with endotoxin induces release of endogenous cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phospho-NF-kappaB p65 (Ser536) (93H1) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Dimethylaminoparthenolide (DMAPT): A Targeted Approach to Eradicating Cancer Stem Cells
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cancer stem cells (CSCs) represent a significant hurdle in the effective treatment of various malignancies. This subpopulation of tumor cells is implicated in therapy resistance, tumor recurrence, and metastasis. Dimethylaminoparthenolide (DMAPT), a water-soluble analog of the naturally occurring sesquiterpene lactone parthenolide (B1678480), has emerged as a promising therapeutic agent that selectively targets and eradicates cancer stem cells. This technical guide provides a comprehensive overview of the mechanism of action of DMAPT, its effects on key signaling pathways in CSCs, quantitative data on its efficacy, and detailed experimental protocols for its investigation.
Introduction to this compound (DMAPT)
Parthenolide, derived from the feverfew plant (Tanacetum parthenium), has long been recognized for its anti-inflammatory and anti-cancer properties. However, its poor solubility and limited bioavailability have hindered its clinical development.[1][2] DMAPT was synthesized to overcome these limitations, demonstrating significantly improved water solubility and oral bioavailability, making it a more viable candidate for clinical investigation.[3] Preclinical studies have consistently shown that DMAPT retains the potent anti-cancer and anti-inflammatory activities of its parent compound, with a remarkable selectivity for cancer cells, and particularly cancer stem cells, while sparing their normal counterparts.[4][5]
Mechanism of Action: Targeting the Pillars of CSC Survival
The efficacy of DMAPT against cancer stem cells stems from its multi-pronged attack on critical cellular processes that are essential for CSC survival and self-renewal. The primary mechanisms involve the induction of oxidative stress and the inhibition of the pro-survival NF-κB signaling pathway.
Induction of Reactive Oxygen Species (ROS)
DMAPT treatment leads to a rapid increase in intracellular reactive oxygen species (ROS) in cancer stem cells.[1][6] This surge in ROS overwhelms the cellular antioxidant defense mechanisms, leading to oxidative stress-induced damage to vital cellular components, including DNA, proteins, and lipids. This ultimately triggers apoptotic cell death.[6] In contrast, normal hematopoietic stem cells appear to be less susceptible to DMAPT-induced oxidative stress, contributing to the compound's selective toxicity.[5]
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of genes involved in inflammation, cell survival, proliferation, and anti-apoptotic processes. In many cancers, the NF-κB pathway is constitutively active, promoting the survival and proliferation of cancer cells, including CSCs.[2] DMAPT effectively inhibits the NF-κB pathway, a key mechanism underlying its anti-cancer stem cell activity.[5][7] By blocking NF-κB signaling, DMAPT downregulates the expression of anti-apoptotic proteins, thereby sensitizing CSCs to apoptosis.
Key Signaling Pathways Modulated by DMAPT
The following diagram illustrates the primary signaling pathways affected by DMAPT in cancer stem cells, leading to their demise.
Caption: DMAPT induces apoptosis in cancer stem cells by increasing ROS and inhibiting the NF-κB pathway.
Quantitative Data on DMAPT Efficacy
The following tables summarize the available quantitative data on the efficacy of DMAPT and its parent compound, parthenolide, against various cancer stem cells.
Table 1: IC50 Values of DMAPT and Parthenolide in Cancer Cells and Cancer Stem-like Cells
| Compound | Cell Type | Cancer Type | IC50 (µM) | Reference |
| DMAPT | 9LSF gliosarcoma cells | Glioblastoma | ~10 | [3] |
| Parthenolide | Patient-derived GSCs | Glioblastoma | < 50 (median 16) | [8][9] |
| ACT001 (Parthenolide derivative) | GSC 1123, R39 | Glioblastoma | ~5-10 | [8] |
| Parthenolide | MDA-MB-231 mammospheres | Triple-Negative Breast Cancer | ~5-10 | [2][10] |
| Parthenolide | A549 | Lung Carcinoma | 4.3 | [4] |
| Parthenolide | TE671 | Medulloblastoma | 6.5 | [4] |
| Parthenolide | HT-29 | Colon Adenocarcinoma | 7.0 | [4] |
Table 2: In Vitro and In Vivo Efficacy of DMAPT in Acute Myeloid Leukemia (AML)
| Assay | Cell Type | Treatment | Effect | Reference |
| Viability Assay | Primary AML cells | 7.5 µM DMAPT (24h) | Mean viability of total cells: 24% | [5] |
| Viability Assay | Primary AML CD34+ cells | 7.5 µM DMAPT (24h) | Mean viability: 12% | [5] |
| Colony Formation Assay | Primary AML cells | 5 µM DMAPT | Strong inhibition of colony formation (mean viability = 6.58%) | [5] |
| NOD/SCID Xenotransplantation | Primary AML cells | DMAPT (18h pre-treatment) | 85-98.2% decreased engraftment | [5] |
| Colony Formation Assay | Normal hematopoietic cells | 5 µM DMAPT | No effect on myeloid or erythroid colony formation | [5] |
| NOD/SCID Xenotransplantation | Normal hematopoietic cells | DMAPT (18h pre-treatment) | No significant change in engraftment levels | [5] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effect of DMAPT on cancer stem cells.
Mammosphere Formation Assay
This assay is used to quantify the self-renewal capacity of cancer stem cells in vitro.
-
Cell Preparation:
-
Culture cancer cell lines (e.g., MDA-MB-231 for TNBC) to 70-80% confluency.
-
Harvest cells using trypsin-EDTA and neutralize with serum-containing medium.
-
Centrifuge the cell suspension and resuspend the pellet in ice-cold PBS.
-
Ensure a single-cell suspension by passing the cells through a 25G needle.
-
Perform a viable cell count using trypan blue exclusion.
-
-
Plating and Culture:
-
Coat a 6-well plate with a non-adherent polymer to prevent cell attachment.
-
Add mammosphere culture medium to each well.
-
Seed cells at a low density (e.g., 8,000 cells/well for MDA-MB-231) to ensure the formation of clonal spheres.[10]
-
Add DMAPT at desired concentrations to the treatment wells.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 7-10 days.
-
-
Quantification:
-
Count the number of mammospheres (spheres > 50 µm in diameter) in each well using an inverted microscope.
-
Calculate the mammosphere formation efficiency (MFE) as: (Number of mammospheres / Number of cells seeded) x 100%.
-
Caption: Workflow for the Mammosphere Formation Assay.
Western Blot Analysis of the NF-κB Pathway
This protocol details the detection of key proteins in the NF-κB pathway to assess the inhibitory effect of DMAPT.
-
Cell Lysis and Protein Quantification:
-
Treat cancer stem cells with DMAPT for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p65 (e.g., 1:1000 dilution) and IκBα (e.g., 1:500-1:2000 dilution) overnight at 4°C.[11][12][13]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
-
Caption: Workflow for Western Blot Analysis of NF-κB Pathway Proteins.
In Vivo Xenotransplantation in NOD/SCID Mice
This model is used to assess the in vivo efficacy of DMAPT against leukemia stem cells.
-
Animal Model:
-
Use immunodeficient Non-Obese Diabetic/Severe Combined Immunodeficiency (NOD/SCID) mice.
-
-
Cell Preparation and Injection:
-
Isolate primary human leukemia stem cells (e.g., CD34+/CD38- AML cells).
-
Treat the cells with DMAPT or a vehicle control in vitro for a specified period (e.g., 18 hours).[5]
-
Inject a defined number of viable cells (e.g., 1 x 10^6 to 10 x 10^6 cells) intravenously into the tail vein of sublethally irradiated NOD/SCID mice.[14][15]
-
-
Monitoring and Analysis:
-
Monitor the mice for signs of leukemia development.
-
After a defined period (e.g., 6-8 weeks), euthanize the mice and harvest bone marrow, spleen, and peripheral blood.
-
Analyze the engraftment of human leukemia cells (hCD45+) by flow cytometry.
-
Conclusion
This compound represents a significant advancement in the targeted therapy of cancer stem cells. Its ability to selectively induce apoptosis in CSCs through the dual mechanisms of ROS induction and NF-κB inhibition, coupled with its favorable pharmacokinetic profile, positions DMAPT as a strong candidate for further clinical development. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of DMAPT in the fight against cancer.
References
- 1. Parthenolide and DMAPT exert cytotoxic effects on breast cancer stem-like cells by inducing oxidative stress, mitochondrial dysfunction and necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Parthenolide generates reactive oxygen species and autophagy in MDA-MB231 cells. A soluble parthenolide analogue inhibits tumour growth and metastasis in a xenograft model of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-[11CH3]this compound (DMAPT) uptake into orthotopic 9LSF glioblastoma tumors in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Targeting of glioma stem-like cells with a parthenolide derivative ACT001 through inhibition of AEBP1/PI3K/AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sesquiterpene Lactones as Promising Anti-Glioblastoma Drug Candidates Exerting Complex Effects on Glioblastoma Cell Viability and Proneural–Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. IkB alpha Polyclonal Antibody (PA5-118117) [thermofisher.com]
- 12. NFkB p65 Antibody (L8F6) | Cell Signaling Technology [cellsignal.com]
- 13. NFkB p65 Polyclonal Antibody (PA5-27617) [thermofisher.com]
- 14. Xenograft Animal Service: Immunocompromised NOD/SCID Mice - Altogen Labs [altogenlabs.com]
- 15. Generation of Pediatric Leukemia Xenograft Models in NSG-B2m Mice: Comparison with NOD/SCID Mice - PMC [pmc.ncbi.nlm.nih.gov]
Early Research on the Bioavailability of Dimethylaminoparthenolide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylaminoparthenolide (DMAPT) is a semi-synthetic, water-soluble derivative of the naturally occurring sesquiterpene lactone, parthenolide. Early research into DMAPT was driven by the promising anti-cancer properties of parthenolide, which were hindered by its poor solubility and low bioavailability. This technical guide provides an in-depth overview of the foundational preclinical research that established the bioavailability profile of DMAPT, a critical step in its development as a potential therapeutic agent. The focus is on the initial in vivo pharmacokinetic studies and the experimental methodologies employed.
Quantitative Bioavailability Data
Early preclinical studies in rodent and canine models were pivotal in demonstrating the improved pharmacokinetic properties of DMAPT compared to its parent compound, parthenolide. The following tables summarize the key quantitative data from these foundational experiments.
Table 1: Pharmacokinetic Parameters of Orally Administered this compound (DMAPT) in Mice. [1]
| Parameter | Value | Units |
| Dosage | 100 | mg/kg |
| Maximum Serum Concentration (Cmax) | 25 | µM |
| Time to Maximum Concentration (Tmax) | Not Reported | - |
| Half-life (T1/2) | 0.63 | hours |
| Oral Bioavailability (vs. IV) | ~70 | % |
Table 2: Pharmacokinetic Parameters of Orally Administered this compound (DMAPT) in Canines.
| Parameter | Value | Units |
| Dosage | 100 | mg/kg |
| Maximum Serum Concentration (Cmax) | 61 | µM |
| Time to Maximum Concentration (Tmax) | Not Reported | - |
| Half-life (T1/2) | 1.9 | hours |
| Oral Bioavailability (vs. IV) | ~70 | % |
Experimental Protocols
The following sections detail the methodologies for the key experiments that generated the bioavailability data for DMAPT. These protocols are based on the early preclinical studies and established laboratory practices.
Animal Models and Husbandry
-
Mouse Model: Non-obese diabetic/severe combined immunodeficient (NOD/SCID) mice were utilized for in vivo studies. These mice are immunocompromised, allowing for the engraftment of human cells, such as acute myeloid leukemia (AML) cells, to create xenograft models.[2][3][4]
-
Canine Model: Healthy adult Beagle dogs were used for pharmacokinetic studies.
-
Husbandry: All animals were housed in a controlled environment with a standard 12-hour light/dark cycle and provided with ad libitum access to food and water. All procedures were conducted in accordance with institutional animal care and use committee guidelines.
Drug Formulation and Administration
-
Formulation: For oral administration, DMAPT was formulated as a solution or suspension in a suitable vehicle, such as sterile water or a methylcellulose (B11928114) solution.
-
Administration:
Pharmacokinetic Blood Sampling
-
Mice: Blood samples were collected at various time points post-administration via retro-orbital bleeding or cardiac puncture following euthanasia.
-
Canines: Blood samples were collected from the cephalic or saphenous vein at predetermined time points after dosing.
-
Sample Processing: Whole blood was collected in tubes containing an anticoagulant (e.g., EDTA). Plasma or serum was separated by centrifugation and stored at -80°C until analysis.
Analytical Methodology for DMAPT Quantification (Representative Protocol)
While the specific analytical method used in the earliest studies on DMAPT is not explicitly detailed in the primary literature, a sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is the standard for quantifying small molecules like sesquiterpene lactones in biological matrices. The following is a representative protocol based on established methods for similar compounds.[9][10][11][12]
-
Sample Preparation:
-
Thaw frozen serum or plasma samples on ice.
-
To 100 µL of serum/plasma, add 200 µL of acetonitrile (B52724) containing an appropriate internal standard to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
Chromatography: A reverse-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm) is typically used.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is common for good separation.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode would be used.
-
Detection: Multiple Reaction Monitoring (MRM) would be employed for the specific transitions of DMAPT and its internal standard to ensure high selectivity and sensitivity.
-
-
Data Analysis: The concentration of DMAPT in the samples would be determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared in the same biological matrix. Pharmacokinetic parameters (Cmax, Tmax, T1/2, AUC) would then be calculated using appropriate software.
Visualizations
Experimental Workflow for In Vivo Bioavailability Assessment
Signaling Pathway: DMAPT Inhibition of the Canonical NF-κB Pathway
DMAPT, similar to its parent compound parthenolide, exerts its anti-inflammatory and anti-cancer effects in part through the inhibition of the canonical Nuclear Factor-kappa B (NF-κB) signaling pathway.[13][14][15][16] The primary molecular target is the IκB kinase (IKK) complex, specifically the IKKβ subunit.[13] By inhibiting IKKβ, DMAPT prevents the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. This action keeps the NF-κB (p50/p65) dimer sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.[13][15]
Conclusion
The early preclinical research on this compound successfully demonstrated its significantly improved oral bioavailability compared to parthenolide. In vivo studies in both mice and canines established key pharmacokinetic parameters, providing a strong rationale for its further development. The primary mechanism of action, through the inhibition of the IKKβ subunit of the NF-κB signaling pathway, offers a clear molecular basis for its therapeutic potential. This technical guide consolidates the foundational data and methodologies that have paved the way for subsequent and ongoing investigations into the clinical utility of DMAPT.
References
- 1. DMAPT inhibits NF-κB activity and increases sensitivity of prostate cancer cells to X-rays in vitro and in tumor xenografts in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An improved pre-clinical patient-derived liquid xenograft mouse model for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Establish Acute Myeloid Leukemia Xenograft Models Using Immunodeficient Mice [journal.waocp.org]
- 5. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. ouv.vt.edu [ouv.vt.edu]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. benchchem.com [benchchem.com]
- 12. Separation and quantitative determination of sesquiterpene lactones in Lindera aggregata (wu-yao) by ultra-performance LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Parthenolide and Its Soluble Analogues: Multitasking Compounds with Antitumor Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NF-κB inhibition by this compound radiosensitizes non-small-cell lung carcinoma by blocking DNA double-strand break repair - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NF-κB blockade with oral administration of this compound (DMAPT), delays prostate cancer resistance to androgen receptor (AR) inhibition and inhibits AR variants - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Dimethylaminoparthenolide (DMAPT) in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of Dimethylaminoparthenolide (DMAPT), a water-soluble analog of parthenolide (B1678480), in various mouse xenograft models. The protocols detailed below are based on established research and are intended to guide the design and execution of preclinical efficacy studies.
Introduction
This compound (DMAPT) is a promising anti-cancer agent that has demonstrated efficacy in a range of hematological and solid tumors. Its primary mechanisms of action include the inhibition of the pro-survival transcription factor Nuclear Factor-kappa B (NF-κB) and the induction of cellular oxidative stress through the generation of Reactive Oxygen Species (ROS).[1][2] These actions lead to cell cycle arrest, apoptosis, and the sensitization of cancer cells to radiation and chemotherapy.[3][4] Due to its improved oral bioavailability compared to its parent compound, parthenolide, DMAPT is a viable candidate for in vivo studies and clinical development.[1][5]
Quantitative Data Summary
The following table summarizes the in vivo dosages of DMAPT used in various mouse xenograft models as reported in the literature. This data can serve as a starting point for dose-ranging and efficacy studies.
| Cancer Type | Cell Line | Mouse Strain | DMAPT Dosage | Administration Route | Treatment Schedule | Outcome |
| Non-Small Cell Lung Cancer | A549 | Athymic Nude | 100 mg/kg/day | Oral Gavage | Daily | 54% tumor growth suppression at day 65.[1] |
| Bladder Cancer | UMUC-3 | Athymic Nude | 100 mg/kg twice daily | Oral Gavage | Twice Daily | 63% tumor growth suppression.[1] |
| Prostate Cancer | PC-3 | Athymic Nude | 100 mg/kg/day | Oral Gavage | Daily for 7 days (in combination with radiation) | Significantly smaller tumor volumes compared to either treatment alone.[3] |
| Pancreatic Cancer | LSL-KrasG12D/+; LSL-Trp53R172H; Pdx-1-Cre (genetically engineered model) | - | 40 mg/kg/day | Oral Gavage | Daily | In combination with gemcitabine, significantly decreased tumor size and incidence of metastasis.[6] |
| Acute Myeloid Leukemia | Primary Human AML Cells | NOD/SCID | 100 mg/kg | Oral Gavage | Single Dose | Demonstrated in vivo bioactivity in human AML cells from bone marrow.[5] |
Experimental Protocols
Preparation of DMAPT for Oral Administration
This protocol describes the preparation of a DMAPT solution for oral gavage in mice.
Materials:
-
This compound (DMAPT)
-
2.5% Mannitol (B672) solution (sterile)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required amount of DMAPT based on the desired dose and the number and weight of the mice to be treated. For example, for a 25g mouse at a dose of 100 mg/kg, 2.5 mg of DMAPT is required per dose.
-
Weigh the calculated amount of DMAPT powder using an analytical balance.
-
Dissolve the DMAPT powder in a sterile 2.5% mannitol solution.[2] The final volume should be suitable for oral gavage (typically 100-200 µL per mouse).
-
Vortex the solution thoroughly to ensure complete dissolution of the DMAPT.
-
Prepare the dosing solution fresh daily before administration to ensure stability.
Subcutaneous Xenograft Tumor Model Protocol (General)
This protocol outlines the general procedure for establishing subcutaneous xenografts using cancer cell lines such as A549, UMUC-3, or PC-3.
Materials:
-
Cancer cell line of interest (e.g., A549, UMUC-3, PC-3)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® (optional, but recommended for some cell lines)
-
Athymic nude or NOD/SCID mice (6-8 weeks old)
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Calipers
Procedure:
-
Cell Preparation:
-
Culture cancer cells in their recommended complete medium until they reach 70-80% confluency.
-
Harvest the cells by trypsinization, neutralize the trypsin with complete medium, and centrifuge to pellet the cells.
-
Wash the cell pellet twice with sterile PBS.
-
Resuspend the cells in sterile PBS or serum-free medium at the desired concentration. A typical concentration is 1 x 10⁷ cells/mL. For PC-3 cells, 5-10 million cells are often used.[2] For A549 cells, 10 million cells have been used.[4] For UMUC-3, 5 million cells have been used.[7]
-
(Optional) If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice.
-
-
Tumor Implantation:
-
Anesthetize the mouse using an approved method.
-
Subcutaneously inject the cell suspension (typically 100-200 µL) into the flank of the mouse using a 1 mL syringe and a 27-30 gauge needle.
-
-
Tumor Monitoring and Measurement:
-
Monitor the mice regularly for tumor formation. Palpable tumors usually form within 1-2 weeks.
-
Once tumors are established (e.g., 50-150 mm³), randomize the mice into control and treatment groups.
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .[8]
-
Monitor the body weight of the mice 2-3 times per week as an indicator of overall health and treatment toxicity.
-
DMAPT Administration and Efficacy Evaluation
This protocol details the administration of DMAPT to tumor-bearing mice and the evaluation of its anti-tumor efficacy.
Procedure:
-
DMAPT Administration:
-
Begin DMAPT treatment when tumors have reached the desired size as determined in the randomization step.
-
Administer the prepared DMAPT solution via oral gavage according to the predetermined dosage and schedule (see data table for examples).
-
Administer the vehicle (2.5% mannitol) to the control group using the same schedule and volume.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition. This can be calculated as the percentage of tumor growth inhibition (%TGI) using the formula: %TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 .
-
Other endpoints may include survival analysis, where the study continues until a humane endpoint is reached (e.g., tumor volume reaches a predetermined maximum size).
-
At the end of the study, mice are euthanized, and tumors can be excised for further analysis (e.g., histology, western blotting, gene expression analysis).
-
Visualization of Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by DMAPT.
Caption: DMAPT inhibits the NF-κB signaling pathway.
Caption: DMAPT induces apoptosis via ROS generation.
Experimental Workflow
The following diagram provides a visual representation of the experimental workflow for a typical in vivo study using DMAPT in a mouse xenograft model.
Caption: Experimental workflow for DMAPT in vivo studies.
References
- 1. A549 Xenograft Model - Altogen Labs [altogenlabs.com]
- 2. DMAPT inhibits NF-κB activity and increases sensitivity of prostate cancer cells to X-rays in vitro and in tumor xenografts in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PC3 Is a Cell Line Characteristic of Prostatic Small Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 5. An orally bioavailable parthenolide analog selectively eradicates acute myelogenous leukemia stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. xenograft.org [xenograft.org]
- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 8. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
Application Notes and Protocols: Measuring NF-κB Inhibition by Dimethylaminoparthenolide (DMAPT) using Electrophoretic Mobility Shift Assay (EMSA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor involved in various cellular processes, including inflammation, immunity, cell proliferation, and apoptosis.[1] Constitutive activation of the NF-κB signaling pathway is implicated in the pathogenesis of several diseases, notably cancer, and is associated with resistance to chemotherapy and radiation therapy.[2][3] This makes NF-κB a prime target for therapeutic intervention. Dimethylaminoparthenolide (DMAPT), a water-soluble analog of parthenolide, is a potent inhibitor of the canonical NF-κB pathway.[1][4] DMAPT exerts its inhibitory effect by targeting the IκB kinase (IKK) complex, specifically binding to IκKβ, which prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[1] This action sequesters the NF-κB p65/p50 heterodimer in the cytoplasm, preventing its translocation to the nucleus and subsequent DNA binding.[1][2]
The Electrophoretic Mobility Shift Assay (EMSA) is a widely used technique to study protein-DNA interactions in vitro.[5][6] This method allows for the qualitative and quantitative assessment of transcription factor activation by detecting the binding of a protein to a specific DNA consensus sequence. This document provides detailed application notes and protocols for utilizing EMSA to measure the inhibitory effect of DMAPT on NF-κB activation.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of DMAPT and the experimental process, the following diagrams are provided.
Caption: NF-κB signaling pathway and the inhibitory action of DMAPT.
Caption: Experimental workflow for EMSA to measure NF-κB inhibition.
Quantitative Data Summary
The following table summarizes representative data on the inhibition of NF-κB binding activity by DMAPT in prostate cancer cell lines, as determined by EMSA.
| Cell Line | Treatment | Concentration (µM) | Duration (hours) | NF-κB Binding Activity (% of Control) |
| PC-3 | DMAPT | 5 | 48 | ~40% (Estimated) |
| DU145 | DMAPT | 4 | 48 | ~50% (Estimated) |
Note: The percentage of inhibition is estimated based on qualitative data from published studies.[2] Actual values should be determined by densitometric analysis of EMSA results.
Experimental Protocols
I. Cell Culture and Treatment
-
Cell Seeding: Plate prostate cancer cells (e.g., PC-3 or DU145) in appropriate culture dishes (e.g., 100 mm) and grow to 70-80% confluency.
-
DMAPT Preparation: Prepare a stock solution of DMAPT in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in cell culture medium.
-
Treatment: Treat the cells with varying concentrations of DMAPT (e.g., 2.5 µM, 5 µM for PC-3; 4 µM for DU145) or vehicle control (DMSO) for the desired time period (e.g., 24 or 48 hours).[4]
-
Stimulation (Optional): To study inhibition of induced NF-κB activity, cells can be stimulated with an inducing agent (e.g., TNF-α, IL-1α, or ionizing radiation) for a short period (e.g., 30-60 minutes) before harvesting.[2][7]
II. Nuclear Protein Extraction
-
Cell Harvesting: After treatment, wash the cells with ice-cold PBS and scrape them into a pre-chilled microcentrifuge tube.
-
Centrifugation: Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.[5]
-
Cell Lysis: Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, and protease inhibitors) and incubate on ice for 15 minutes to allow the cells to swell.
-
Cytoplasmic Extraction: Add a detergent (e.g., NP-40 or IGEPAL CA-630) to a final concentration of 0.5% and vortex vigorously for 10 seconds. Centrifuge at 14,000 x g for 30 seconds at 4°C. The supernatant contains the cytoplasmic extract.
-
Nuclear Lysis: Resuspend the nuclear pellet in a high-salt buffer (e.g., 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease inhibitors) and incubate on ice for 30-45 minutes with intermittent vortexing to extract nuclear proteins.[5]
-
Clarification: Centrifuge at 14,000 x g for 15 minutes at 4°C.[5] The supernatant is the nuclear extract.
-
Quantification: Determine the protein concentration of the nuclear extract using a standard protein assay (e.g., Bradford or BCA assay). Store the extracts at -80°C.
III. Electrophoretic Mobility Shift Assay (EMSA)
-
Probe Labeling: The NF-κB consensus oligonucleotide probe (5'-AGTTGAGGGGACTTTCCCAGGC-3') can be end-labeled with [γ-³²P]ATP using T4 polynucleotide kinase or with a non-radioactive label such as biotin.[6]
-
Binding Reaction:
-
In a microcentrifuge tube, combine the following components on ice:
-
Nuclear extract (5-10 µg)
-
Binding buffer (e.g., 10 mM Tris-HCl, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Poly(dI-dC) (1-2 µg) to block non-specific binding.[5]
-
Labeled NF-κB probe (e.g., 20-50 fmol)
-
-
The total reaction volume is typically 20 µl.
-
-
Incubation: Incubate the reaction mixture at room temperature for 20-30 minutes.[8]
-
Specificity Controls (Optional):
-
Cold Competition: Add a 50- to 100-fold molar excess of unlabeled ("cold") NF-κB oligonucleotide to a parallel reaction to demonstrate the specificity of the protein-DNA interaction.[5]
-
Mutant Probe Competition: Use an unlabeled probe with a mutated NF-κB binding site to show that the binding is sequence-specific.[5]
-
Supershift Assay: Add an antibody specific to an NF-κB subunit (e.g., p65 or p50) to the reaction to confirm the identity of the bound proteins, which will result in a further "supershifted" band.[5]
-
-
Native Polyacrylamide Gel Electrophoresis (PAGE):
-
Add 2-5 µl of loading dye (non-denaturing) to each reaction.
-
Load the samples onto a pre-run native 4-6% polyacrylamide gel in a low ionic strength buffer (e.g., 0.5x TBE).[8]
-
Run the gel at 100-150 V until the dye front is near the bottom.
-
-
Detection:
-
Radioactive Probe: Dry the gel and expose it to X-ray film or a phosphorimager screen for autoradiography.
-
Non-Radioactive Probe: Transfer the DNA-protein complexes from the gel to a positively charged nylon membrane. Detect the labeled probe using a streptavidin-HRP conjugate and a chemiluminescent substrate.
-
-
Data Analysis: Quantify the intensity of the shifted bands corresponding to the NF-κB-DNA complex using densitometry software. Compare the band intensities from DMAPT-treated samples to the vehicle-treated control to determine the percentage of inhibition.
Conclusion
The EMSA is a robust method for elucidating the inhibitory effects of compounds like DMAPT on the DNA-binding activity of NF-κB. By following these detailed protocols, researchers can effectively measure the extent of NF-κB inhibition and gather critical data for the development of novel therapeutics targeting this important signaling pathway. The provided diagrams and data table structure offer a comprehensive framework for understanding, executing, and presenting findings from such studies.
References
- 1. NF-κB blockade with oral administration of this compound (DMAPT), delays prostate cancer resistance to androgen receptor (AR) inhibition and inhibits AR variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DMAPT inhibits NF-κB activity and increases sensitivity of prostate cancer cells to X-rays in vitro and in tumor xenografts in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DMAPT inhibits NF-κB activity and increases sensitivity of prostate cancer cells to X-rays in vitro and in tumor xenografts in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. EMSA [celldeath.de]
- 6. Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]
- 7. NFκB Electrophoretic Mobility Shift Assay (EMSA) [bio-protocol.org]
- 8. licorbio.com [licorbio.com]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Following DMAPT Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylaminoparthenolide (DMAPT) is a water-soluble analog of parthenolide, a sesquiterpene lactone with demonstrated anti-cancer properties. DMAPT has been shown to induce apoptosis in various cancer cell lines, making it a compound of significant interest in oncology research and drug development.[1] The mechanism of DMAPT-induced apoptosis is multi-faceted, primarily involving the generation of reactive oxygen species (ROS), inhibition of the pro-survival NF-κB signaling pathway, and activation of the extrinsic death receptor pathway.[1][2]
Flow cytometry, in conjunction with Annexin V and Propidium Iodide (PI) staining, is a powerful and quantitative method to assess apoptosis at the single-cell level. Annexin V is a calcium-dependent phospholipid-binding protein with a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised. This dual-staining approach allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.
These application notes provide a comprehensive guide to analyzing DMAPT-induced apoptosis using flow cytometry. Included are detailed experimental protocols, data presentation guidelines, and a visual representation of the underlying signaling pathways.
Data Presentation
The following tables summarize the dose- and time-dependent effects of DMAPT on apoptosis in various cancer cell lines, as determined by Annexin V/PI flow cytometry.
Table 1: Dose-Dependent Induction of Late Apoptosis by DMAPT in Glioblastoma Cells
| Cell Line | DMAPT Concentration (µM) | Treatment Duration (hours) | % Late Apoptotic Cells (Annexin V+/PI+) |
| U87 | 0 (Control) | 48 | Baseline |
| 5 | 48 | 7.28 | |
| 10 | 48 | Increased | |
| 20 | 48 | 73.2 | |
| LN229 | 0 (Control) | 48 | Baseline |
| 5 | 48 | 10.7 | |
| 10 | 48 | Increased | |
| 20 | 48 | 52.7 |
Data adapted from a study on a DMAPT derivative (DMAPT-D6) in glioblastoma cell lines. The trend of dose-dependent increase in apoptosis is representative.[2]
Table 2: Time-Dependent Induction of Apoptosis by DMAPT in Chronic Myeloid Leukemia (CML) Cells
| Cell Line | DMAPT Concentration (µM) | Treatment Duration (hours) | Fold Increase in Apoptotic Cells (Annexin V+ and/or Yopro-1+) |
| K562 | 7.5 | 24 | Significant Increase |
| 10 | 24 | Further Increase | |
| KCL-22 | 7.5 | 24 | Significant Increase |
| 10 | 24 | Further Increase | |
| Meg-01 | 7.5 | 24 | Significant Increase |
| 10 | 24 | Further Increase |
Data derived from a study on CML cell lines, where cell death was assessed at 24 hours.[3]
Experimental Protocols
This section provides a detailed protocol for the induction of apoptosis with DMAPT and subsequent analysis by Annexin V/PI flow cytometry.
I. Cell Culture and DMAPT Treatment
-
Cell Seeding: Seed the cancer cell line of interest in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the time of harvesting.
-
DMAPT Preparation: Prepare a stock solution of DMAPT in a suitable solvent (e.g., DMSO). Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 5, 10, 20 µM).
-
Treatment: Replace the culture medium with the DMAPT-containing medium. Include a vehicle control (medium with the same concentration of DMSO used for the highest DMAPT concentration).
-
Incubation: Incubate the cells for the desired time periods (e.g., 24 or 48 hours) at 37°C in a humidified atmosphere with 5% CO₂.
II. Annexin V and Propidium Iodide Staining
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, carefully collect the culture supernatant (which may contain detached apoptotic cells). Then, wash the adherent cells with PBS and detach them using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Combine the detached cells with the supernatant collected earlier.
-
-
Washing: Wash the collected cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V (or another fluorochrome conjugate).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide staining solution.
-
-
Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analysis: Analyze the cells by flow cytometry within one hour of staining.
III. Flow Cytometry Analysis
-
Instrument Setup: Use a flow cytometer equipped with the appropriate lasers and filters for detecting the chosen fluorochromes (e.g., FITC and PI).
-
Controls for Compensation and Gating:
-
Unstained Cells: To set the baseline fluorescence.
-
Cells Stained with Annexin V only: To compensate for spectral overlap into the PI channel.
-
Cells Stained with PI only: To compensate for spectral overlap into the Annexin V channel.
-
-
Data Acquisition: Acquire data for a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.
-
Data Interpretation:
-
Quadrant 1 (Q1 - Annexin V-/PI+): Necrotic cells.
-
Quadrant 2 (Q2 - Annexin V+/PI+): Late apoptotic cells.
-
Quadrant 3 (Q3 - Annexin V-/PI-): Viable cells.
-
Quadrant 4 (Q4 - Annexin V+/PI-): Early apoptotic cells.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for DMAPT-induced apoptosis analysis.
DMAPT-Induced Apoptosis Signaling Pathway
References
- 1. Actinomycin-D and dimethylamino-parthenolide (DMAPT) synergism in treating human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Parthenolide and DMAPT induce cell death in primitive CML cells through reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting Protein Changes Induced by DMAPT using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethylaminoparthenolide (DMAPT), a water-soluble analog of parthenolide (B1678480), is a promising anti-cancer agent that primarily functions through the inhibition of the canonical NF-κB signaling pathway.[1][2][3] It also induces reactive oxygen species (ROS), leading to downstream cellular stress responses.[4][5] This document provides a detailed protocol for utilizing Western blot analysis to detect and quantify changes in key proteins within these pathways following DMAPT treatment. The provided methodologies and data summaries are intended to guide researchers in assessing the pharmacological effects of DMAPT on cancer cells.
Introduction
DMAPT has demonstrated significant anti-tumor activity in various cancer models, including prostate, lung, and bladder cancer, as well as acute myelogenous leukemia.[4][5][6] Its principal mechanism of action involves the direct inhibition of IκB kinase β (IκKβ), which prevents the phosphorylation and subsequent degradation of IκBα.[1] This, in turn, sequesters the NF-κB p65/p50 dimer in the cytoplasm, inhibiting its nuclear translocation and transcriptional activity.[1] Consequently, the expression of NF-κB target genes involved in cell proliferation, survival, and inflammation is downregulated.
Furthermore, DMAPT has been shown to induce cellular oxidative stress through the generation of ROS.[4][5] This leads to the activation of stress-activated protein kinases such as c-Jun N-terminal kinase (JNK), which can trigger apoptotic pathways.[4][5] Western blotting is a crucial technique to elucidate these mechanisms by quantifying the changes in the phosphorylation status and expression levels of key signaling proteins.
Data Presentation
The following tables summarize the expected qualitative and quantitative changes in protein expression and post-translational modifications following DMAPT treatment, as reported in the literature. These tables are intended to serve as a reference for expected outcomes.
Table 1: Effects of DMAPT on the NF-κB Signaling Pathway
| Protein Target | Expected Change with DMAPT Treatment | Cellular Function | Relevant Cancer Types |
| Phospho-p65 (Ser536) | Decrease | Active form of NF-κB p65 subunit | Prostate Cancer[1] |
| Total p65 | No significant change | Total NF-κB p65 subunit protein | Prostate Cancer[1] |
| IκBα | Potential stabilization/increase | Inhibitor of NF-κB | General |
| Androgen Receptor (AR) | Decrease | Transcription factor in prostate cancer | Prostate Cancer[1] |
| AR-V7 | Decrease | Androgen-independent AR splice variant | Prostate Cancer[1] |
| TRAF2 | Decrease | NF-κB target, pro-survival | Prostate, Lung, Bladder Cancer[4][5] |
| XIAP | Decrease | NF-κB target, anti-apoptotic | Lung, Bladder Cancer[5] |
Table 2: Effects of DMAPT on Stress Response and Apoptosis Pathways
| Protein Target | Expected Change with DMAPT Treatment | Cellular Function | Relevant Cancer Types |
| Phospho-JNK | Increase | Stress-activated protein kinase | Prostate, Lung, Bladder Cancer[4][5] |
| Total JNK | No significant change | Total JNK protein | Prostate, Lung, Bladder Cancer |
| Phospho-c-Jun | Increase | Downstream target of JNK | Prostate Cancer[4] |
| Cleaved Caspase-3 | Increase | Executioner caspase in apoptosis | Glioblastoma, Lung, Bladder Cancer[1][7] |
| Cleaved Caspase-8 | Increase | Initiator caspase in extrinsic apoptosis | Lung, Bladder Cancer[1] |
| Cleaved PARP | Increase | Marker of apoptosis | Glioblastoma, Lung, Bladder Cancer[1][7] |
| Death Receptor 3 (DR3) | Upregulation | Induces extrinsic apoptosis | Glioblastoma[7] |
| Death Receptor 5 (DR5) | Upregulation | Induces extrinsic apoptosis | Glioblastoma[7] |
| FADD | Upregulation | Adaptor protein in extrinsic apoptosis | Glioblastoma[7] |
| TRADD | Upregulation | Adaptor protein in extrinsic apoptosis | Glioblastoma[7] |
| p21 | Upregulation (cell type dependent) | Cell cycle inhibitor | Lung, Bladder Cancer[5] |
| p73 | Upregulation (cell type dependent) | Tumor suppressor | Lung, Bladder Cancer[4][5] |
| Cyclin D1 | Decrease (cell type dependent) | Cell cycle progression | Lung Cancer[5] |
Signaling Pathways and Experimental Workflow
Caption: DMAPT's dual mechanism of action.
Caption: Western blot experimental workflow.
Experimental Protocols
Cell Culture and DMAPT Treatment
-
Culture your cancer cell line of choice to approximately 70-80% confluency using appropriate media and growth conditions.
-
Treat the cells with the desired concentrations of DMAPT (a typical starting range is 5-20 µM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[1]
Protein Extraction
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add ice-cold RIPA lysis buffer (Thermo Fisher Scientific, 89900) supplemented with a protease and phosphatase inhibitor cocktail (Sigma Aldrich, PHOSS-RO).[3]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit (Thermo Fisher Scientific, 23225) according to the manufacturer's instructions.[3]
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.
Western Blotting
-
Sample Preparation: Mix the desired amount of protein (typically 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the denatured protein samples into the wells of a 10% Mini-PROTEAN® TGX™ Precast Gel (Bio-Rad, 4561036).[3] Run the gel in 1X running buffer until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane (Bio-Rad, 1620177).[3]
-
Blocking: Block the membrane with 3% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[3]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically, but a starting point of 1:1000 is common for many antibodies.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[3]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated or fluorescent-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[3]
-
Washing: Repeat the washing step as described in step 6.
-
Detection: For HRP-conjugated antibodies, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager (e.g., ChemiDoc MP, Bio-Rad).[1] For fluorescent-conjugated antibodies, visualize using an appropriate fluorescence imager.
-
Data Analysis: Quantify the protein band density using image analysis software (e.g., Bio-Rad Image Lab).[1] Normalize the signal of the target protein to a suitable loading control (e.g., β-actin, GAPDH, or total protein stain) to account for any variations in protein loading.
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for investigating the molecular effects of DMAPT using Western blot analysis. By examining the modulation of key proteins in the NF-κB and stress response pathways, researchers can gain valuable insights into the therapeutic potential of DMAPT and its mechanism of action in various cancer contexts. Careful optimization of experimental conditions, particularly antibody concentrations, is crucial for obtaining reliable and reproducible results.
References
- 1. A water soluble parthenolide analogue suppresses in vivo tumor growth of two tobacco associated cancers, lung and bladder cancer, by targeting NF-κB and generating reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NF-κB blockade with oral administration of this compound (DMAPT), delays prostate cancer resistance to androgen receptor (AR) inhibition and inhibits AR variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DMAPT inhibits NF-κB activity and increases sensitivity of prostate cancer cells to X-rays in vitro and in tumor xenografts in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 7. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for Oral Gavage of Dimethylaminoparthenolide (DMAPT) in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the safe and effective oral administration of Dimethylaminoparthenolide (DMAPT), a water-soluble analog of parthenolide (B1678480), to mice via gavage. This document is intended to offer a standardized procedure to ensure animal welfare, data reproducibility, and personnel safety.
Introduction
This compound (DMAPT) is a promising therapeutic agent with demonstrated anti-cancer and anti-inflammatory properties.[1][2][3][4] Its primary mechanisms of action involve the inhibition of the NF-κB signaling pathway and the generation of reactive oxygen species (ROS).[1][2][5] As a water-soluble derivative of parthenolide, DMAPT exhibits improved bioavailability, making it suitable for in vivo studies, including oral administration.[1][4][6][7][8] Oral gavage is a common and effective method for delivering precise doses of therapeutic agents directly into the stomach of laboratory animals.[9][10][11]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the oral administration of DMAPT in mice, compiled from various studies and standard procedural guidelines.
| Parameter | Value | Reference |
| DMAPT Dosage Range | 40 - 100 mg/kg/day | [1] |
| Maximum Dosing Volume | 10 mL/kg (5 mL/kg recommended) | [9][10][11][12] |
| Gavage Needle Gauge (Adult Mice) | 18-22 gauge | [9][11][13] |
| Gavage Needle Length (Adult Mice) | 1 - 1.5 inches | [9][11][13] |
| DMAPT Oral Bioavailability | Approximately 70% | [7][8] |
| Reported Vehicle Formulation | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [14] |
Experimental Protocols
Materials and Reagents
-
This compound (DMAPT) powder
-
Vehicle for dissolution (e.g., sterile water, saline, or a formulation as described in the table above)
-
Appropriately sized gavage needles (18-22 gauge for adult mice) with a rounded ball tip.[9][11][13]
-
Sterile syringes (1 mL or 3 mL)
-
Animal scale
-
70% ethanol (B145695) for disinfection
-
Personal Protective Equipment (PPE): lab coat, gloves, eye protection
Preparation of DMAPT Solution
-
Calculate the required amount of DMAPT and vehicle: Based on the desired dose (mg/kg), the weight of the mice, and the dosing volume (mL/kg), calculate the total volume of DMAPT solution needed.
-
Dissolve DMAPT: DMAPT is a water-soluble analog of parthenolide.[2][4] For difficult to dissolve formulations, a common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[14]
-
First, dissolve the DMAPT powder in DMSO.
-
Then, add the PEG300 and Tween-80, mixing thoroughly.
-
Finally, add the saline to reach the final volume.
-
Ensure the solution is clear and homogenous. Gentle warming or sonication can aid dissolution.[14]
-
-
Sterilization: If required for the study, the final solution can be sterile-filtered through a 0.22 µm filter.
Oral Gavage Procedure
Animal Handling and Restraint:
-
Proper training in animal handling and gavage techniques is mandatory before performing this procedure.[9][10][11]
-
Weigh the mouse to accurately calculate the dosing volume.[9][12] The maximum recommended volume is 10 mL/kg, though smaller volumes (e.g., 5 mL/kg) are often preferred to minimize the risk of reflux and aspiration.[9]
-
To restrain the mouse, firmly scruff the loose skin over the shoulders using the thumb and forefinger of your non-dominant hand.[9][13] This should immobilize the head and cause the forelegs to extend to the sides.[9]
-
Position the mouse vertically, with its head pointing upwards. This alignment helps to straighten the path to the esophagus.[10]
Gavage Administration:
-
Measure the correct length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the mouth and the end of the needle reaching the last rib or xiphoid process.[10][12] Mark this length on the needle if necessary.
-
Fill the syringe with the calculated volume of DMAPT solution and attach the gavage needle.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the pharynx.[11]
-
The mouse should swallow as the needle enters the esophagus. The needle should pass smoothly without resistance.[9][10] If resistance is met, do not force the needle. Withdraw and attempt to reinsert.
-
Once the needle is properly positioned in the esophagus, slowly and steadily depress the syringe plunger to administer the solution.[10]
-
After administration, gently withdraw the needle in the same path it was inserted.[11]
-
Return the mouse to its cage and monitor for any signs of distress.[9][11]
Post-Procedure Monitoring
-
Observe the animal for at least 5-10 minutes immediately following the procedure for any signs of respiratory distress, such as gasping or labored breathing.[9][11]
-
Continue to monitor the animals 12-24 hours after dosing.[9][11]
-
Potential adverse effects include perforation of the esophagus or stomach, and aspiration of the compound into the lungs.[9] Any animal showing signs of severe distress should be humanely euthanized according to institutional guidelines.
Visualizations
Experimental Workflow for Oral Gavage
Caption: Workflow for Oral Gavage of DMAPT in Mice.
Simplified DMAPT Signaling Pathway
Caption: Simplified Signaling Pathway of DMAPT.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A water soluble parthenolide analogue suppresses in vivo tumor growth of two tobacco associated cancers, lung and bladder cancer, by targeting NF-κB and generating reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimethylamino Parthenolide - LKT Labs [lktlabs.com]
- 4. Actinomycin-D and dimethylamino-parthenolide (DMAPT) synergism in treating human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Parthenolide: pioneering new frontiers in hematological malignancies [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. An orally bioavailable parthenolide analog selectively eradicates acute myelogenous leukemia stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. ouv.vt.edu [ouv.vt.edu]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. research.fsu.edu [research.fsu.edu]
- 13. uac.arizona.edu [uac.arizona.edu]
- 14. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: In Vitro Proliferation Assay with DMAPT on Lung Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylaminoparthenolide (DMAPT) is a water-soluble analog of parthenolide (B1678480), a naturally occurring sesquiterpene lactone. It has demonstrated significant anti-cancer properties in various tumor models, including lung cancer. DMAPT's mechanism of action involves the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as STAT3 and NF-κB, as well as the generation of reactive oxygen species (ROS).[1][2] These application notes provide a summary of the effects of DMAPT on lung cancer cell lines and detailed protocols for conducting in vitro proliferation assays.
Data Presentation: Anti-Proliferative Effects of DMAPT on Lung Cancer Cell Lines
The following table summarizes the observed effects of DMAPT on the proliferation of various lung cancer cell lines as reported in the literature.
| Cell Line | Assay Type | DMAPT Concentration | Observed Effect | Reference |
| A549, H522, BEAS2B | BrdU accumulation assay | 5 - 20 µM | >95% inhibition of cellular proliferation.[3] | [3] |
| A549 | Not specified | 15 µM | Concentration used for viability reduction and radiosensitization studies. | [4] |
| NCI-H460 | Not specified | 15 µM | Concentration used for viability reduction and radiosensitization studies. | [4] |
| NCI-H1299 | Not specified | 5 µM | Concentration used for viability reduction and radiosensitization studies. | [4] |
Signaling Pathways Modulated by DMAPT in Lung Cancer
DMAPT exerts its anti-proliferative effects through the modulation of critical signaling pathways involved in tumorigenesis. The diagram below illustrates the primary mechanisms of action.
References
- 1. Taxane-Platin Resistant Lung Cancers Co-develop Hypersensitivity to JumonjiC Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimethylamino Parthenolide - LKT Labs [lktlabs.com]
- 3. A water soluble parthenolide analogue suppresses in vivo tumor growth of two tobacco associated cancers, lung and bladder cancer, by targeting NF-κB and generating reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-κB inhibition by this compound radiosensitizes non-small-cell lung carcinoma by blocking DNA double-strand break repair - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Reactive Oxygen Species (ROS) Generation in Cells Treated with Dimethylaminoparthenolide (DMAPT): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylaminoparthenolide (DMAPT) is a water-soluble analog of parthenolide, a sesquiterpene lactone with demonstrated anti-cancer and anti-inflammatory properties.[1] A significant aspect of DMAPT's mechanism of action involves the induction of cellular oxidative stress through the generation of reactive oxygen species (ROS).[2][3] This increase in intracellular ROS has been linked to the activation of stress-activated protein kinases like c-Jun N-terminal kinase (JNK) and the inhibition of the pro-survival transcription factor Nuclear Factor-kappa B (NF-κB).[2][4] The controlled induction of ROS by DMAPT is a key element of its therapeutic potential, leading to cell cycle arrest and apoptosis in cancer cells.[5][6]
These application notes provide detailed protocols for the accurate measurement of ROS in cells treated with DMAPT, utilizing common and reliable fluorescent probes. The provided methodologies are intended to guide researchers in quantifying and understanding the role of oxidative stress in the cellular response to DMAPT.
Data Presentation: Quantitative Analysis of DMAPT-Induced ROS Generation
The following table summarizes findings from various studies on the effect of DMAPT and its parent compound, parthenolide, on ROS levels in different cancer cell lines. This data provides a comparative overview of the extent of ROS induction.
| Cell Line | Treatment | Fold Increase in ROS (approx.) | Method | Reference |
| Chronic Myeloid Leukemia (CML) CD34+lin- | DMAPT | Not specified, but significant increase | DCFDA | [3] |
| Glioblastoma (U87 and LN229) | DMAPT-D6 (a derivative) | Dose-dependent increase | DCFH-DA | [7] |
| Triple-Negative Breast Cancer (MDA-MB-231) | DMAPT | Strong stimulation | Not specified | [8] |
| Prostate Cancer (PC-3 and CWR22Rv1) | DMAPT | Significant generation | Not specified | [2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of DMAPT-induced ROS generation and a general experimental workflow for its measurement.
Caption: DMAPT-induced ROS generation and its downstream effects.
Caption: General workflow for measuring ROS in DMAPT-treated cells.
Experimental Protocols
Here are detailed protocols for three common methods to measure intracellular ROS generation. It is recommended to include a positive control (e.g., H₂O₂) and a negative control (e.g., pre-treatment with the antioxidant N-acetylcysteine, NAC) in your experiments.
Protocol 1: Measurement of Total Intracellular ROS using 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA)
This protocol outlines the use of DCFH-DA, a cell-permeable probe that fluoresces upon oxidation by various ROS, to measure total intracellular ROS levels.
Materials:
-
Cells of interest
-
This compound (DMAPT)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Serum-free cell culture medium
-
Fluorescence microscope or microplate reader
Procedure:
-
Cell Seeding: Seed cells in a suitable culture plate (e.g., 96-well plate for plate reader analysis, or plates with glass bottoms for microscopy) and allow them to adhere and reach 70-80% confluency.
-
DMAPT Treatment: Treat the cells with the desired concentrations of DMAPT for the intended duration. Include untreated and vehicle (DMSO) controls.
-
Preparation of DCFH-DA Staining Solution: Prepare a 10 mM stock solution of DCFH-DA in DMSO. Immediately before use, dilute the stock solution in pre-warmed serum-free medium to a final working concentration of 10-25 µM.
-
Staining:
-
Remove the medium containing DMAPT and wash the cells once with warm PBS.
-
Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.
-
-
Washing:
-
Remove the DCFH-DA solution and wash the cells twice with warm PBS to remove any excess probe.
-
-
Data Acquisition:
-
Fluorescence Microscopy: Add PBS to the wells and immediately visualize the cells under a fluorescence microscope using a standard FITC filter set (excitation ~488 nm, emission ~525 nm).
-
Microplate Reader: Add PBS to the wells and measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Protocol 2: Measurement of Mitochondrial Superoxide using MitoSOX™ Red
This protocol is for the specific detection of superoxide, a major form of ROS, within the mitochondria using the fluorescent probe MitoSOX™ Red.
Materials:
-
Cells of interest
-
This compound (DMAPT)
-
MitoSOX™ Red reagent
-
Dimethyl sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation: Culture and treat cells with DMAPT as described in Protocol 1. For flow cytometry, harvest the cells and prepare a single-cell suspension.
-
Preparation of MitoSOX™ Red Working Solution: Prepare a 5 mM stock solution of MitoSOX™ Red in DMSO. Dilute the stock solution in pre-warmed HBSS to a final working concentration of 2.5-5 µM.
-
Staining:
-
Resuspend the cells in the MitoSOX™ Red working solution.
-
Incubate for 10-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Wash the cells three times with warm HBSS. For suspension cells, this involves centrifugation and resuspension.
-
-
Data Acquisition:
-
Flow Cytometry: Resuspend the final cell pellet in PBS and analyze immediately on a flow cytometer, typically using the PE channel (excitation ~510 nm, emission ~580 nm).
-
Fluorescence Microscopy: Mount the coverslips with stained adherent cells and visualize using a fluorescence microscope with a TRITC/Rhodamine filter set.
-
Protocol 3: Measurement of Oxidative Stress using CellROX™ Green Reagent
CellROX™ Green is a cell-permeable dye that is non-fluorescent in its reduced state and becomes fluorescent upon oxidation by ROS. It primarily stains the nucleus and mitochondria.
Materials:
-
Cells of interest
-
This compound (DMAPT)
-
CellROX™ Green Reagent
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Culture and treat cells with DMAPT as described in Protocol 1.
-
Staining:
-
Add CellROX™ Green Reagent directly to the culture medium to a final concentration of 5 µM.
-
Incubate for 30 minutes at 37°C.
-
-
Washing:
-
Wash the cells three times with PBS.
-
-
Data Acquisition:
-
Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze using the FITC channel (excitation ~485 nm, emission ~520 nm).
-
Fluorescence Microscopy: Visualize the cells directly in PBS using a standard FITC filter set. The signal can be fixed with formaldehyde (B43269) if needed.
-
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. emulatebio.com [emulatebio.com]
- 6. A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
Application Notes and Protocols for DMAPT Treatment of 3D Spheroid Cultures of Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) spheroid cultures of cancer cells are increasingly utilized in cancer research and drug development as they more accurately recapitulate the complex microenvironment of solid tumors compared to traditional two-dimensional (2D) cell cultures. This advanced in vitro model system allows for the investigation of drug efficacy and mechanisms of action in a more physiologically relevant context. Dimethylaminoparthenolide (DMAPT), a water-soluble analog of Parthenolide, is a promising anti-cancer agent that has demonstrated potent activity against various cancer types. DMAPT is known to exert its effects through multiple mechanisms, primarily by inhibiting the pro-survival transcription factor NF-κB and inducing the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[1][2][3][4]
These application notes provide a comprehensive overview and detailed protocols for the treatment of 3D cancer cell spheroids with DMAPT. The included methodologies cover spheroid formation, drug treatment, and subsequent analysis of cell viability, apoptosis, and mechanism of action.
Data Presentation
The following tables are provided as a template for researchers to collate their experimental data when treating various cancer cell line spheroids with DMAPT. Due to the novelty of this specific application, comprehensive quantitative data for DMAPT on a wide range of 3D spheroid models is not yet widely available in published literature. Researchers are encouraged to use the provided protocols to generate and populate these tables with their own findings.
Table 1: Dose-Response of DMAPT on Cancer Cell Spheroids (IC50 Values)
| Cancer Type | Cell Line | Spheroid Formation Method | Treatment Duration (hours) | IC50 (µM) |
| Breast Cancer | MDA-MB-231 | Liquid Overlay | 72 | User to determine |
| Colon Cancer | HCT116 | Hanging Drop | 72 | User to determine |
| Lung Cancer | A549 | Liquid Overlay | 72 | User to determine |
| Prostate Cancer | PC-3 | Matrigel Overlay | 72 | User to determine |
Table 2: Apoptosis Induction by DMAPT in Cancer Cell Spheroids
| Cancer Type | Cell Line | DMAPT Concentration (µM) | Treatment Duration (hours) | % Apoptotic Cells (e.g., Caspase-3/7 positive) |
| Breast Cancer | MDA-MB-231 | User Defined | 48 | User to determine |
| Colon Cancer | HCT116 | User Defined | 48 | User to determine |
| Lung Cancer | A549 | User Defined | 48 | User to determine |
| Prostate Cancer | PC-3 | User Defined | 48 | User to determine |
Experimental Protocols
Protocol 1: Formation of 3D Cancer Cell Spheroids
This protocol describes two common methods for generating 3D cancer cell spheroids: the liquid overlay technique and the hanging drop method.
A. Liquid Overlay Technique
-
Cell Preparation: Culture cancer cells of interest in standard 2D culture flasks until they reach 80-90% confluency.
-
Harvest cells using trypsin-EDTA and neutralize with complete growth medium.
-
Centrifuge the cell suspension and resuspend the pellet in fresh medium to obtain a single-cell suspension.
-
Determine cell concentration and viability using a hemocytometer or automated cell counter.
-
Seeding: Dilute the cell suspension to the desired concentration (e.g., 1,000-10,000 cells/well, to be optimized for each cell line).
-
Coat the wells of a 96-well plate with a non-adherent surface (e.g., agarose (B213101) or commercially available ultra-low attachment plates).
-
Pipette 100-200 µL of the cell suspension into each well.
-
Spheroid Formation: Centrifuge the plate at a low speed (e.g., 200 x g) for 5-10 minutes to facilitate cell aggregation.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Monitor spheroid formation daily using an inverted microscope. Spheroids typically form within 24-72 hours.
B. Hanging Drop Method
-
Cell Preparation: Prepare a single-cell suspension as described in Protocol 1A (steps 1-4).
-
Seeding: Dispense 20 µL droplets of the cell suspension onto the inside of a petri dish lid.
-
Incubation: Carefully invert the lid and place it over the petri dish containing a small amount of sterile PBS or water to maintain humidity.
-
Incubate the hanging drops at 37°C in a humidified incubator with 5% CO2.
-
Spheroids will form within the droplets over 24-72 hours.
Protocol 2: DMAPT Treatment of 3D Spheroids
-
Spheroid Preparation: Generate spheroids using either method described in Protocol 1. Allow spheroids to reach a desired and consistent size before treatment.
-
DMAPT Preparation: Prepare a stock solution of DMAPT in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentrations in pre-warmed complete cell culture medium. Include a vehicle control (medium with the same concentration of solvent used for the highest DMAPT concentration).
-
Treatment:
-
Liquid Overlay: Carefully remove half of the old medium from each well and replace it with the medium containing the appropriate concentration of DMAPT or vehicle control.
-
Hanging Drop: Transfer spheroids from the hanging drops into a non-adherent 96-well plate containing the DMAPT-supplemented medium.
-
-
Incubation: Incubate the treated spheroids for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
Protocol 3: Analysis of Spheroid Viability (ATP Assay)
-
Reagent Preparation: Use a commercially available 3D cell viability assay kit (e.g., CellTiter-Glo® 3D). Allow the reagent to equilibrate to room temperature.
-
Assay Procedure:
-
Remove the plate containing the treated spheroids from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add a volume of the viability reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25-30 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: Normalize the luminescence signal of the treated groups to the vehicle control group to determine the percentage of cell viability. Calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 4: Analysis of Apoptosis (Caspase-3/7 Assay)
-
Reagent Preparation: Use a commercially available caspase-3/7 apoptosis assay kit. Prepare the reagent according to the manufacturer's instructions. This often includes a DNA dye (e.g., Hoechst 33342) to label all nuclei.
-
Staining:
-
Add the prepared caspase-3/7 reagent directly to the wells containing the treated spheroids.
-
Incubate the plate for the recommended time (typically 30-60 minutes) at 37°C, protected from light.
-
-
Imaging:
-
Image the spheroids using a high-content imaging system or a fluorescence microscope.
-
Capture images in the appropriate channels for the DNA dye (e.g., blue) and the caspase-3/7 signal (e.g., green).
-
-
Analysis:
-
Use image analysis software to quantify the number of total cells (blue nuclei) and apoptotic cells (green signal).
-
Calculate the percentage of apoptotic cells for each treatment condition.
-
Protocol 5: Detection of Reactive Oxygen Species (ROS)
-
Reagent Preparation: Prepare a fresh solution of a ROS-sensitive fluorescent probe (e.g., CellROX™ Green or Deep Red Reagent) in a suitable buffer or medium, according to the manufacturer's protocol.
-
Staining:
-
Remove the treatment medium and wash the spheroids gently with a pre-warmed buffer (e.g., PBS).
-
Add the ROS detection reagent to each well and incubate for the recommended time (typically 30-60 minutes) at 37°C, protected from light.
-
-
Imaging:
-
Image the spheroids using a fluorescence microscope or a high-content imaging system in the appropriate channel for the chosen ROS probe.
-
-
Analysis:
-
Quantify the mean fluorescence intensity within the spheroids for each treatment condition using image analysis software.
-
Normalize the fluorescence intensity of the treated groups to the vehicle control group to determine the fold change in ROS production.
-
Visualizations
Caption: DMAPT signaling pathway in cancer cells.
Caption: Experimental workflow for DMAPT treatment of 3D spheroids.
References
- 1. Parthenolide and DMAPT induce cell death in primitive CML cells through reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB inhibition by this compound radiosensitizes non-small-cell lung carcinoma by blocking DNA double-strand break repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Parthenolide and DMAPT exert cytotoxic effects on breast cancer stem-like cells by inducing oxidative stress, mitochondrial dysfunction and necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing DMAPT Stability in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylaminoparthenolide (DMAPT) is a water-soluble analog of parthenolide, a sesquiterpene lactone derived from the feverfew plant (Tanacetum parthenium). DMAPT has garnered significant interest in cancer research due to its pro-apoptotic and anti-proliferative effects. Its mechanism of action is primarily attributed to the inhibition of the pro-survival transcription factor Nuclear Factor-kappa B (NF-κB) and the modulation of the STAT3 signaling pathway.[1][2] Given its therapeutic potential, understanding the stability of DMAPT in in vitro experimental systems is critical for obtaining accurate, reproducible, and meaningful data.
This document provides a detailed protocol for assessing the stability of DMAPT in commonly used cell culture media, such as RPMI-1640 supplemented with fetal bovine serum (FBS). The stability of a test compound in the experimental environment is a crucial parameter, as degradation can lead to an underestimation of its potency and misinterpretation of experimental results. The following protocols outline methods for sample preparation, and analysis using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), a widely accessible and reliable analytical technique.
Signaling Pathways Modulated by DMAPT
DMAPT exerts its biological effects by interfering with key signaling cascades that are often dysregulated in cancer.
NF-κB Signaling Pathway
DMAPT is a known inhibitor of the canonical NF-κB signaling pathway. It has been shown to directly bind to and inhibit IκB kinase (IKK), preventing the phosphorylation and subsequent degradation of IκBα. This action keeps NF-κB (typically the p65/p50 heterodimer) sequestered in the cytoplasm, thereby inhibiting its translocation to the nucleus and the transcription of target genes involved in cell survival, inflammation, and proliferation.[1]
STAT3 Signaling Pathway
DMAPT has also been shown to suppress the STAT3 signaling pathway. Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, upon activation by phosphorylation (primarily by Janus kinases - JAKs), dimerizes and translocates to the nucleus. In the nucleus, it promotes the transcription of genes involved in cell proliferation and survival. DMAPT can inhibit the phosphorylation of STAT3, thereby preventing its activation and downstream signaling.[3][4]
Experimental Protocol: Assessing DMAPT Stability
This protocol provides a framework for determining the stability of DMAPT in a standard cell culture medium (e.g., RPMI-1640 + 10% FBS) over a 72-hour period at 37°C in a 5% CO₂ environment.
Materials
-
DMAPT powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Sterile, conical tubes (15 mL and 50 mL)
-
Sterile, microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes and sterile tips
-
Cell culture incubator (37°C, 5% CO₂)
-
Vortex mixer
-
High-speed refrigerated centrifuge
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid, HPLC grade
-
Syringe filters (0.22 µm)
Experimental Workflow
The overall workflow for assessing DMAPT stability is depicted below.
Detailed Procedure
-
Prepare Complete Cell Culture Medium: Prepare RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Pre-warm the medium to 37°C.
-
Prepare DMAPT Stock Solution: Prepare a 10 mM stock solution of DMAPT in DMSO. Ensure the compound is fully dissolved.
-
Prepare DMAPT Working Solution: Dilute the DMAPT stock solution into the pre-warmed complete cell culture medium to a final concentration of 10 µM. The final DMSO concentration should be ≤ 0.1%.
-
Incubation and Sampling:
-
Immediately after preparation, take a "Time 0" (T=0) aliquot (e.g., 500 µL) and store it at -80°C.
-
Incubate the remaining working solution in a sterile, loosely capped tube in a cell culture incubator at 37°C with 5% CO₂.
-
At subsequent time points (e.g., 2, 4, 8, 24, 48, and 72 hours), collect aliquots (500 µL) and store them at -80°C until analysis.
-
-
Sample Preparation for HPLC Analysis:
-
Thaw all samples on ice.
-
To each 500 µL sample, add 1 mL of ice-cold acetonitrile to precipitate proteins.
-
Vortex each sample for 30 seconds.
-
Incubate the samples at -20°C for at least 30 minutes.
-
Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC-UV Analysis:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to elute DMAPT (e.g., start with 95% A, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: Determine the optimal wavelength for DMAPT detection by scanning its UV spectrum (typically around 210-260 nm).
-
Column Temperature: 30°C
-
-
Data Analysis:
-
Integrate the peak area of DMAPT in the chromatograms for each time point.
-
Calculate the percentage of DMAPT remaining at each time point relative to the T=0 sample using the following formula: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
Data Presentation
The following table presents a representative stability profile of DMAPT in cell culture medium. Note: This is hypothetical data based on the typical degradation kinetics of small molecules in culture media and should be used for illustrative purposes. Actual stability should be determined experimentally.
| Time (hours) | Mean Peak Area (n=3) | % Remaining |
| 0 | 1,250,000 | 100.0% |
| 2 | 1,237,500 | 99.0% |
| 4 | 1,212,500 | 97.0% |
| 8 | 1,150,000 | 92.0% |
| 24 | 975,000 | 78.0% |
| 48 | 725,000 | 58.0% |
| 72 | 500,000 | 40.0% |
Troubleshooting
| Issue | Possible Cause | Recommendation |
| High variability between replicates | Inconsistent sample handling or pipetting errors. | Ensure accurate and consistent pipetting. Use calibrated pipettes. |
| No or low DMAPT peak at T=0 | Poor solubility of DMAPT stock, or degradation during preparation. | Ensure complete dissolution of the stock solution. Prepare fresh stock if necessary. |
| Rapid degradation observed | DMAPT may be unstable under the specific conditions. | Consider testing in a simpler, serum-free medium to assess the impact of serum components. |
| Extraneous peaks in chromatogram | Contamination from media components or plasticware. | Run a blank (medium without DMAPT) to identify background peaks. Use high-quality reagents and consumables. |
Conclusion
The protocol outlined in this application note provides a robust method for assessing the stability of DMAPT in cell culture media. Understanding the stability of DMAPT under experimental conditions is essential for the accurate interpretation of its biological effects. By quantifying the concentration of the active compound over the course of an experiment, researchers can ensure that observed effects are attributable to the compound itself and not its degradation products. This will ultimately lead to more reliable and reproducible data in the study of this promising anti-cancer agent.
References
- 1. NF-κB blockade with oral administration of this compound (DMAPT), delays prostate cancer resistance to androgen receptor (AR) inhibition and inhibits AR variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. mdpi.com [mdpi.com]
- 4. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Dimethylaminoparthenolide (DMAPT) Solubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Dimethylaminoparthenolide (DMAPT).
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMAPT) and why is its solubility a concern?
A1: this compound (DMAPT) is a semi-synthetic, water-soluble analog of the natural product parthenolide.[1] While DMAPT is significantly more soluble than its parent compound, achieving high concentrations in aqueous buffers for in vitro and in vivo experiments can still be challenging. Optimizing its solubility is crucial for ensuring accurate dosing, bioavailability, and reliable experimental outcomes.
Q2: What are the common solvents for dissolving DMAPT?
A2: DMAPT is soluble in several organic solvents. For creating stock solutions, dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF) are commonly used.[2] It also has some solubility in water, which can be enhanced with sonication and warming.[3]
Q3: Can I prepare a ready-to-use aqueous solution of DMAPT directly?
A3: While DMAPT is water-soluble, preparing high-concentration aqueous solutions directly can be difficult and may lead to precipitation. It is generally recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous experimental buffer.
Q4: What is the benefit of using the fumarate (B1241708) salt of DMAPT?
A4: The fumarate salt of DMAPT is reported to have over 1000-fold greater water solubility compared to parthenolide. This salt form significantly improves its dissolution and bioavailability, making it more suitable for oral administration and other aqueous-based formulations.
Troubleshooting Guides
Issue 1: Precipitation Occurs Upon Diluting a DMAPT Stock Solution into an Aqueous Buffer.
Possible Causes:
-
Antisolvent Precipitation: Rapidly adding a concentrated organic stock solution (e.g., DMSO) to an aqueous buffer can cause the DMAPT to "crash out" of the solution due to the sudden change in solvent polarity.
-
Concentration Exceeds Solubility Limit: The final concentration of DMAPT in the aqueous buffer may be higher than its solubility limit under the given conditions (e.g., pH, temperature, buffer components).
-
Low Temperature: The temperature of the aqueous buffer can affect solubility. Colder buffers will generally dissolve less solute.
Solutions:
-
Slow, Dropwise Addition: Add the DMAPT stock solution to the aqueous buffer drop-by-drop while vigorously vortexing or stirring. This helps to prevent localized high concentrations of the compound.
-
Pre-warmed Buffer: Use an aqueous buffer that has been pre-warmed to 37°C to increase the solubility of DMAPT.
-
Lower Final Concentration: Test a lower final concentration of DMAPT in your working solution.
-
Incorporate Co-solvents or Solubilizers: If your experimental system allows, consider using a co-solvent system or a solubilizing agent like cyclodextrin (B1172386) in your final aqueous solution.
Issue 2: The DMAPT Solution is Initially Clear but Becomes Cloudy or Shows Precipitation Over Time.
Possible Causes:
-
Supersaturated Solution: The initial solution may be supersaturated, and over time, the excess DMAPT begins to crystallize out.
-
Temperature Fluctuations: Storing the solution at a lower temperature than at which it was prepared can cause precipitation.
-
pH Shift: A change in the pH of the solution over time can affect the solubility of DMAPT.
Solutions:
-
Prepare Fresh Solutions: It is best to prepare fresh working solutions of DMAPT for each experiment and avoid long-term storage of diluted aqueous solutions.
-
Maintain Constant Temperature: Store and use the solution at a constant temperature.
-
Ensure Buffer Stability: Use a well-buffered system to maintain a stable pH.
Data Presentation
Table 1: Solubility of this compound (DMAPT) in Various Solvents
| Solvent | Solubility | Notes |
| Water | 1.1 mg/mL (3.75 mM) | Requires sonication and warming to 40°C.[3] |
| DMSO | 125 mg/mL (426.04 mM) | Requires sonication.[3] |
| Ethanol | 10 mg/mL | - |
| DMF | 20 mg/mL | - |
| DMF:H₂O (5:95) | - | Soluble.[2] |
Table 2: Formulations for Enhanced Aqueous Solubility of DMAPT
| Formulation | Composition | Achievable Concentration |
| Co-solvent System | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (7.09 mM) |
| Cyclodextrin Complex | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (7.09 mM) |
Experimental Protocols
Protocol 1: Preparation of a DMAPT Working Solution using a Co-solvent System
Objective: To prepare a clear, aqueous solution of DMAPT with a concentration of ≥ 2.08 mg/mL.
Materials:
-
This compound (DMAPT)
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline solution
Procedure:
-
Prepare a stock solution of DMAPT in DMSO (e.g., 20.8 mg/mL).
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the DMAPT stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to the mixture to bring the final volume to 1 mL. Mix until a clear solution is obtained.
Protocol 2: Preparation of a DMAPT Working Solution using Cyclodextrin Complexation
Objective: To prepare a clear, aqueous solution of DMAPT with a concentration of ≥ 2.08 mg/mL using a cyclodextrin-based formulation.
Materials:
-
This compound (DMAPT)
-
Dimethyl sulfoxide (DMSO)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Saline solution
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Prepare a stock solution of DMAPT in DMSO (e.g., 20.8 mg/mL).
-
In a sterile tube, add 900 µL of the 20% SBE-β-CD in saline solution.
-
To the SBE-β-CD solution, add 100 µL of the DMAPT stock solution.
-
Mix thoroughly until a clear solution is formed.
Visualizations
References
- 1. This compound, a water soluble parthenolide, suppresses lung tumorigenesis through down-regulating the STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US20200009067A1 - Formulation and method for increasing oral bioavailability of drugs - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Overcoming DMAPT Resistance in Pancreatic Cancer Cell Lines
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and supporting data for researchers working with DMAPT (Dimethylamino-parthenolide) in pancreatic cancer cell lines. Our goal is to help you overcome experimental challenges and effectively investigate strategies to combat DMAPT resistance.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected cytotoxicity with DMAPT in our pancreatic cancer cell line. What are the possible reasons?
A1: Several factors could contribute to a lack of DMAPT efficacy:
-
Cell Line-Specific Sensitivity: Pancreatic cancer cell lines exhibit varying sensitivities to chemotherapeutic agents. For instance, cell lines like SW1990 have been reported to be more resistant to drugs like gemcitabine (B846) compared to more sensitive lines like MIA PaCa-2 and BxPC-3.[1] Your cell line may have intrinsic resistance mechanisms.
-
NF-κB Pathway Status: DMAPT's primary mechanism of action involves the inhibition of the NF-κB pathway.[2] If your cell line has a constitutively active NF-κB pathway that is not solely dependent on the canonical pathway targeted by DMAPT, you may observe reduced sensitivity.
-
Drug Integrity: Ensure the proper storage and handling of your DMAPT stock solution to prevent degradation.
-
Experimental Conditions: Factors such as cell seeding density, passage number, and media composition can influence drug response.
Q2: Our lab is investigating combination therapies with DMAPT. How can we determine if the combination is synergistic?
A2: To assess the synergy between DMAPT and another compound, you can perform a combination index (CI) analysis using software like CompuSyn, which is based on the Chou-Talalay method.[2] A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 suggests antagonism.
Q3: We are trying to confirm DMAPT's effect on the NF-κB pathway via Western blot, but we don't see a decrease in phosphorylated p65. What could be wrong?
A3: Here are a few troubleshooting steps:
-
Time Course: The inhibition of p65 phosphorylation can be transient. Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to identify the optimal time point for observing the effect.
-
Antibody Quality: Ensure your primary antibody for phosphorylated p65 (p-p65) is validated and specific.
-
Loading Controls: Use a reliable loading control (e.g., β-actin, GAPDH) to ensure equal protein loading across all lanes.
-
Positive Control: Include a positive control, such as cells stimulated with TNF-α, to confirm that the pathway can be activated and that your detection method is working.
Q4: What are the known mechanisms of resistance to DMAPT in pancreatic cancer cells?
A4: While specific resistance mechanisms to DMAPT are still under investigation, resistance to NF-κB inhibitors, in general, can arise from:
-
Activation of Alternative Survival Pathways: Cancer cells can compensate for the inhibition of the NF-κB pathway by upregulating other pro-survival signaling pathways, such as the JNK/c-Jun pathway.[2]
-
Drug Efflux Pumps: Overexpression of multidrug resistance proteins, like P-glycoprotein, can lead to the active removal of the drug from the cell.[3]
-
Mutations in the NF-κB Pathway: Although less common, mutations in components of the NF-κB pathway could potentially render them insensitive to inhibitors.
Troubleshooting Guides
Guide 1: Inconsistent Cytotoxicity Assay (MTT/XTT) Results
| Problem | Possible Cause | Solution |
| High variability between replicate wells | Inconsistent cell seeding, edge effects in the microplate, or pipetting errors. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. Use a multichannel pipette for consistency. |
| DMAPT shows low efficacy in a typically sensitive cell line | Degraded DMAPT stock, high cell passage number leading to altered phenotype, or mycoplasma contamination. | Prepare a fresh DMAPT stock solution. Use low-passage cells from a validated cell bank. Regularly test for mycoplasma contamination. |
| Unexpected results in combination studies | Incorrect drug ratio, suboptimal incubation time, or drug-drug interaction affecting solubility. | Optimize the drug ratio and incubation time for your specific cell line. Visually inspect for any precipitation when preparing the drug combination. |
Guide 2: Western Blotting for NF-κB Pathway Analysis
| Problem | Possible Cause | Solution |
| No or weak signal for target proteins (p65, p-p65, IκBα) | Inefficient protein transfer, incorrect antibody dilution, or low protein expression. | Verify protein transfer using Ponceau S staining. Optimize primary antibody concentration. Use a positive control cell lysate known to express the target proteins. |
| High background on the membrane | Insufficient blocking, inadequate washing, or too high secondary antibody concentration. | Increase blocking time or use a different blocking agent (e.g., BSA instead of milk). Increase the number and duration of wash steps. Titrate the secondary antibody. |
| Non-specific bands are detected | Primary antibody is not specific, or protein degradation has occurred. | Use a different, validated primary antibody. Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice. |
Data Presentation
Table 1: Synergistic Effects of DMAPT and Actinomycin-D on Panc-1 Cell Viability
Data from MTT and colony formation assays were analyzed for synergism using CompuSyn software. The combination index (CI) indicates the nature of the drug interaction. A fixed drug ratio of DMAPT to Actinomycin-D (1200:1) was used.[2]
| DMAPT (µM) | Actinomycin-D (µM) | GI50 (µM) | Combination Index (CI) | Effect |
| 12 | - | 12 | - | - |
| - | 0.01 | 0.01 | - | - |
| 12 | 0.01 | - | < 1 | Synergism |
| 18 | 0.015 | - | < 1 | Moderate Synergism |
GI50: The concentration of the drug that causes 50% inhibition of cell growth.
Table 2: Effect of DMAPT and Gemcitabine Combination on Pancreatic Cancer Cell Growth
The combination of DMAPT and gemcitabine has been shown to inhibit the growth of various pancreatic cancer cell lines more effectively than either agent alone.[4][5] DMAPT prevents the gemcitabine-induced activation of NF-κB, thereby enhancing the anti-proliferative effects of gemcitabine.[4][5]
| Cell Line | Treatment | Observed Effect |
| BxPC-3, PANC-1, MIA PaCa-2 | DMAPT + Gemcitabine | Enhanced inhibition of cell growth compared to single agents |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effects of DMAPT, alone and in combination with other drugs, on pancreatic cancer cell lines.
Methodology:
-
Cell Seeding: Seed pancreatic cancer cells (e.g., Panc-1) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of DMAPT and the combination drug in culture medium. Remove the old medium from the wells and add the drug-containing medium. Include vehicle-treated wells as a control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 values.
Protocol 2: Western Blot Analysis of NF-κB Pathway Proteins
Objective: To assess the effect of DMAPT on the expression and phosphorylation of key proteins in the NF-κB signaling pathway.
Methodology:
-
Cell Treatment and Lysis: Plate cells in 6-well plates and treat with DMAPT at various concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total p65, phospho-p65, IκBα, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Mandatory Visualizations
Caption: Mechanism of DMAPT action via inhibition of the canonical NF-κB pathway.
Caption: Experimental workflow for evaluating DMAPT combination therapy.
References
- 1. Multidrug resistance genes screening of pancreatic ductal adenocarcinoma based on sensitivity profile to chemotherapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Actinomycin-D and dimethylamino-parthenolide (DMAPT) synergism in treating human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pancreatic cancer biomarkers | Abcam [abcam.com]
- 4. Dimethylamino parthenolide enhances the inhibitory effects of gemcitabine in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dimethylamino Parthenolide Enhances the Inhibitory Effects of Gemcitabine in Human Pancreatic Cancer Cells: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Cell line-specific cytotoxic response to Dimethylaminoparthenolide.
Welcome to the technical support center for Dimethylaminoparthenolide (DMAPT). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing DMAPT in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of DMAPT?
A1: DMAPT is a water-soluble analog of parthenolide (B1678480) that exhibits cytotoxic effects on cancer cells through a dual mechanism. It primarily acts by inhibiting the transcription factor Nuclear Factor-kappa B (NF-κB) and by inducing the generation of Reactive Oxygen Species (ROS).[1][2] Inhibition of the pro-survival NF-κB pathway and the increase in intracellular ROS levels contribute to the induction of apoptosis and cell cycle arrest in susceptible cell lines.[3][4][5]
Q2: How should I prepare and store DMAPT for in vitro experiments?
A2: DMAPT is more water-soluble than its parent compound, parthenolide. For in vitro assays, it is recommended to prepare a stock solution in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695).[6] For example, a 36 mM stock solution in RPMI has been used.[7] It is advisable to aliquot the stock solution and store it at -20°C to avoid repeated freeze-thaw cycles. When preparing working concentrations, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.
Q3: I am observing variability in the cytotoxic response to DMAPT between different cell lines. Why is this?
A3: The cytotoxic response to DMAPT can be highly cell line-specific. This variability can be attributed to several factors, including the basal level of NF-κB activity in the cells, their intrinsic antioxidant capacity, and the status of their apoptosis and cell cycle regulatory pathways.[6][8] Cell lines with constitutive NF-κB activation may be more sensitive to DMAPT's inhibitory effects.[8][9]
Q4: Can the cytotoxic effects of DMAPT be reversed?
A4: The cytotoxic effects of DMAPT that are mediated by the induction of ROS can be at least partially reversed by treatment with antioxidants. N-acetylcysteine (NAC), a thiol antioxidant, has been shown to block DMAPT-induced ROS generation and subsequently reduce its anti-proliferative and radiosensitizing effects.[1]
Troubleshooting Guides
Issue 1: Low or No Cytotoxicity Observed
| Possible Cause | Troubleshooting Step |
| DMAPT Degradation | Ensure proper storage of DMAPT stock solution (-20°C, protected from light). Prepare fresh dilutions for each experiment. |
| Sub-optimal Concentration | Perform a dose-response experiment with a wide range of DMAPT concentrations to determine the optimal cytotoxic concentration for your specific cell line. |
| Cell Line Resistance | The cell line may have low basal NF-κB activity or high antioxidant capacity. Consider using a different cell line known to be sensitive to DMAPT or co-treatment with a sensitizing agent. |
| Incorrect Assay Endpoint | The cytotoxic effects of DMAPT may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal incubation time for observing cytotoxicity. |
| Assay Interference | Some components in the culture medium or the assay itself might interfere with DMAPT activity. Ensure that the assay conditions are compatible with the compound. |
Issue 2: High Variability Between Replicate Wells in Cytotoxicity Assays
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Pipette gently and mix the cell suspension between seeding replicates. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Inaccurate Pipetting | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. |
| Incomplete Solubilization of Formazan (B1609692) (MTT Assay) | Ensure complete solubilization of the formazan crystals by gentle mixing and allowing sufficient incubation time with the solubilizing agent. |
Issue 3: Unexpected Results in Apoptosis or Cell Cycle Assays
| Possible Cause | Troubleshooting Step |
| Incorrect Gating in Flow Cytometry | Use appropriate controls (unstained cells, single-stained controls) to set up proper compensation and gating. |
| Cell Clumping | Ensure a single-cell suspension is prepared before staining and analysis. Cell clumps can lead to inaccurate results. |
| Delayed Analysis of Stained Cells | Analyze stained cells promptly, especially for Annexin V staining, as prolonged incubation can lead to secondary necrosis. |
| Sub-optimal Staining Concentrations | Titrate antibodies and dyes (e.g., Annexin V, Propidium Iodide) to determine the optimal concentration for your cell type. |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of DMAPT in various cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| PC-3 | Prostate Cancer | 5 - 10 | [1] |
| CWR22Rv1 | Prostate Cancer | 5 - 10 | [1] |
| U87 | Glioblastoma | 15.5 | [10] |
| LN229 | Glioblastoma | 11.15 | [10] |
| AML cells | Acute Myeloid Leukemia | 1.7 (LD50) | |
| Panc-1 | Pancreatic Cancer | Varies with co-treatment | [6] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures.
Materials:
-
DMAPT stock solution
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, treat the cells with various concentrations of DMAPT. Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest DMAPT concentration).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is based on standard flow cytometry procedures for apoptosis detection.
Materials:
-
DMAPT-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with DMAPT for the desired time. Include untreated control cells.
-
Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol outlines a standard method for cell cycle analysis by flow cytometry.
Materials:
-
DMAPT-treated and control cells
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Treat cells with DMAPT for the desired duration.
-
Harvest the cells and wash them once with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the fixed cells twice with cold PBS.
-
Resuspend the cell pellet in a solution containing RNase A and incubate for 30 minutes at 37°C.
-
Add PI staining solution and incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells using a flow cytometer.
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. vet.cornell.edu [vet.cornell.edu]
- 3. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 6. researchhub.com [researchhub.com]
- 7. DMAPT inhibits NF-κB activity and increases sensitivity of prostate cancer cells to X-rays in vitro and in tumor xenografts in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. medicine.uams.edu [medicine.uams.edu]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing DMAPT Concentration for In Vitro Cytotoxicity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Dimethylaminopurvalanol A (DMAPT) concentration for their in vitro cytotoxicity experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the optimization of DMAPT concentration in cell culture-based assays.
| Problem | Possible Causes | Solutions |
| Precipitation of DMAPT in Culture Medium | 1. DMAPT has limited solubility in aqueous solutions. 2. The solvent used to dissolve DMAPT (e.g., DMSO) is at too high a final concentration, causing the compound to fall out of solution. 3. The pH of the culture medium is not optimal for DMAPT stability. | 1. Prepare a high-concentration stock solution of DMAPT in a suitable solvent like DMSO. 2. When diluting the stock solution into the culture medium, ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%) and does not cause precipitation.[1][2][3] 3. Add the DMAPT stock solution to the medium with gentle stirring to facilitate dissolution.[1] 4. Consider pre-warming the medium before adding the DMAPT stock, as temperature can affect solubility.[1] |
| High Variability in Cytotoxicity Results | 1. Inconsistent cell seeding density. 2. Pipetting errors during serial dilutions of DMAPT. 3. Fluctuations in incubator conditions (e.g., temperature, CO2 levels). 4. Degradation of DMAPT in the culture medium over the course of the experiment. | 1. Ensure a homogenous single-cell suspension before seeding and use a consistent seeding density across all wells.[4] 2. Use calibrated pipettes and perform serial dilutions carefully to ensure accurate final concentrations.[4] 3. Regularly monitor and maintain stable incubator conditions.[4] 4. Prepare fresh DMAPT dilutions for each experiment from a frozen stock to minimize degradation.[4] |
| No Dose-Dependent Cytotoxic Effect Observed | 1. The concentration range of DMAPT tested is too low to induce a cytotoxic response in the specific cell line. 2. The incubation time is not sufficient for DMAPT to exert its cytotoxic effects. 3. The chosen cytotoxicity assay is not sensitive enough to detect the effects of DMAPT. | 1. Conduct a broad-range dose-response experiment to determine the effective concentration range. Based on literature, IC50 values for DMAPT can range from 5 to 20 µM in various cancer cell lines.[5][6] 2. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal incubation period for observing cytotoxicity.[4] 3. Consider using multiple cytotoxicity assays that measure different cellular parameters (e.g., metabolic activity with MTT, membrane integrity with LDH release, or apoptosis with Annexin V staining) to get a comprehensive view of DMAPT's effects.[6][7][8] |
| Unexpectedly High Cytotoxicity at Low DMAPT Concentrations | 1. The solvent (e.g., DMSO) used to dissolve DMAPT is present at a toxic concentration. 2. The specific cell line being used is highly sensitive to DMAPT. 3. The cells were stressed or unhealthy prior to the addition of DMAPT. | 1. Always include a vehicle control (culture medium with the same concentration of solvent as the highest DMAPT concentration) to assess the cytotoxicity of the solvent itself.[4] 2. It is known that different cell lines exhibit varying sensitivities to the same compound.[9][10] 3. Ensure that cells are healthy, in the logarithmic growth phase, and at the correct confluence before starting the experiment.[11] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of DMAPT that leads to cytotoxicity?
DMAPT, a water-soluble analog of parthenolide (B1678480), exerts its cytotoxic effects through a complex mechanism of action.[5] It is known to inhibit the NF-κB pathway, a key regulator of cell survival and proliferation.[5][12][13] Additionally, DMAPT can generate reactive oxygen species (ROS), leading to oxidative stress and subsequent activation of cell death pathways, such as the JNK pathway.[5][6][14] This induction of ROS can also lead to mitochondrial dysfunction and necrotic cell death.[14]
Q2: What is a typical starting concentration range for DMAPT in in vitro cytotoxicity assays?
A common starting point for determining the optimal DMAPT concentration is to test a range from 1 µM to 20 µM.[6] Studies have shown that the half-maximal inhibitory concentration (IC50) for DMAPT is often between 5 and 10 µM for various cancer cell lines, including prostate and lung cancer cells.[5][6] However, the optimal concentration is highly dependent on the specific cell line and the duration of the assay.[9] Therefore, it is crucial to perform a dose-response curve to determine the appropriate concentration range for your specific experimental conditions.
Q3: How should I prepare DMAPT for use in cell culture?
Due to its limited aqueous solubility, DMAPT is typically dissolved in a solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. This stock solution is then serially diluted in cell culture medium to achieve the desired final concentrations for the experiment. It is important to ensure that the final concentration of the solvent in the culture medium is low enough to not be toxic to the cells (generally below 0.5%).[1][3]
Q4: How long should I incubate cells with DMAPT to observe a cytotoxic effect?
The incubation time required to observe a cytotoxic effect from DMAPT can vary depending on the cell line and the concentration used. Common incubation periods for in vitro cytotoxicity assays range from 24 to 72 hours.[6][15] It is recommended to perform a time-course experiment to determine the optimal endpoint for your specific assay.
Q5: Why am I seeing different IC50 values for DMAPT in different cell lines?
It is very common to observe different IC50 values for the same compound in different cell lines.[9] This is due to the unique biological and genetic characteristics of each cell line, a phenomenon known as "cell-specific response".[9] Factors such as differences in metabolic pathways, expression levels of target proteins, and cellular defense mechanisms can all contribute to varying sensitivities to a drug.[9][10]
Q6: How do I interpret the dose-response curve for my DMAPT cytotoxicity assay?
A dose-response curve graphically represents the relationship between the concentration of DMAPT and the observed cellular response (e.g., inhibition of cell viability).[16][17] Typically, this will be a sigmoidal curve when the drug concentration is plotted on a logarithmic scale.[16] From this curve, key parameters such as the IC50 value (the concentration at which 50% of the maximum inhibitory effect is observed) can be determined.[18][19] A well-defined curve with clear upper and lower plateaus indicates that the tested concentration range was appropriate.[16]
Experimental Protocols
Protocol: Determining the Optimal DMAPT Concentration using an MTT Assay
This protocol outlines the steps for performing a dose-response experiment to determine the cytotoxic effects of DMAPT on a chosen cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count and determine the appropriate seeding density for a 96-well plate. This should be optimized beforehand to ensure cells are approximately 70-80% confluent at the end of the experiment.
-
Seed the cells in a 96-well plate and allow them to adhere and recover overnight in a humidified incubator at 37°C and 5% CO2.
-
-
DMAPT Preparation and Treatment:
-
Prepare a stock solution of DMAPT in DMSO (e.g., 10 mM).
-
On the day of the experiment, perform serial dilutions of the DMAPT stock solution in pre-warmed complete cell culture medium to achieve a range of final concentrations (e.g., 0, 1, 2.5, 5, 10, 15, 20 µM).
-
Include a vehicle control containing the highest concentration of DMSO used in the DMAPT dilutions.
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of DMAPT.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well at a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Carefully remove the MTT-containing medium without disturbing the formazan crystals.
-
Add a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each DMAPT concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the DMAPT concentration to generate a dose-response curve.
-
Use a non-linear regression analysis to determine the IC50 value.[20]
-
Visualizations
Caption: Workflow for determining DMAPT IC50 using an MTT assay.
Caption: Simplified signaling pathways of DMAPT-induced cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A water soluble parthenolide analogue suppresses in vivo tumor growth of two tobacco associated cancers, lung and bladder cancer, by targeting NF-κB and generating reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aai.org.tr [aai.org.tr]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Actinomycin-D and dimethylamino-parthenolide (DMAPT) synergism in treating human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DMAPT inhibits NF-κB activity and increases sensitivity of prostate cancer cells to X-rays in vitro and in tumor xenografts in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. NF-κB blockade with oral administration of dimethylaminoparthenolide (DMAPT), delays prostate cancer resistance to androgen receptor (AR) inhibition and inhibits AR variants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. zoehlerbz.medium.com [zoehlerbz.medium.com]
- 17. lifesciences.danaher.com [lifesciences.danaher.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. cdn.graphpad.com [cdn.graphpad.com]
Technical Support Center: Dimethylaminoparthenolide (DMAPT) in Proteomics
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Dimethylaminoparthenolide (DMAPT) in proteomics studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary known target of DMAPT?
A1: The primary and most well-characterized target of this compound (DMAPT) is the IκB kinase (IKK) complex. By inhibiting IKK, DMAPT prevents the phosphorylation and subsequent degradation of IκBα, which in turn sequesters the NF-κB transcription factor in the cytoplasm, thereby inhibiting the canonical NF-κB signaling pathway.
Q2: Besides NF-κB inhibition, what are other reported biological activities of DMAPT?
A2: DMAPT has been reported to exert its effects through multiple mechanisms beyond NF-κB inhibition. A key activity is the induction of reactive oxygen species (ROS), which can lead to oxidative stress and trigger downstream signaling events, including apoptosis.[1] Additionally, DMAPT has been shown to inhibit the STAT3 signaling pathway, which is another important target in cancer therapy.[2][3][4]
Q3: Is DMAPT expected to have off-target effects in proteomics studies?
A3: Yes, it is plausible that DMAPT exhibits off-target effects. DMAPT is a water-soluble analog of parthenolide (B1678480), a sesquiterpene lactone containing an α-methylene-γ-lactone ring.[5] This functional group is a Michael acceptor and can react covalently with nucleophilic residues on proteins, particularly cysteine thiols.[5][6][7][8] Therefore, it is possible that DMAPT may covalently modify proteins other than its intended target, IKK.
Q4: What types of off-target proteins might DMAPT interact with?
A4: Given the reactive nature of its α-methylene-γ-lactone moiety (inherited from parthenolide), DMAPT could potentially interact with any protein that has a solvent-accessible and reactive cysteine residue. Chemoproteomic studies on parthenolide have identified various covalent targets. For example, parthenolide has been shown to covalently modify and inhibit Focal Adhesion Kinase (FAK) at cysteine 427.[6] It is reasonable to hypothesize that DMAPT could have a similar off-target profile.
Q5: How can I experimentally identify the off-target interactions of DMAPT in my proteomics workflow?
A5: Several chemical proteomics strategies can be employed to identify the direct binding partners of DMAPT. A common approach is affinity purification-mass spectrometry (AP-MS), where a modified version of DMAPT (e.g., with a biotin (B1667282) tag) is used to pull down interacting proteins from a cell lysate for identification by mass spectrometry.[8] Another powerful technique is the Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry (TPP), which can identify target and off-target proteins by observing changes in their thermal stability upon DMAPT binding.[9][10][11]
Troubleshooting Guides
Issue 1: Unexpected changes in protein abundance in quantitative proteomics after DMAPT treatment.
Possible Cause 1: Off-target covalent modification leading to protein degradation or altered expression.
-
Troubleshooting Steps:
-
Validate with a structurally unrelated inhibitor: Use an inhibitor with a different chemical scaffold that also targets the NF-κB pathway. If the unexpected protein expression changes are not observed with the alternative inhibitor, it is more likely an off-target effect of DMAPT.
-
Perform a competitive binding experiment: Pre-incubate your cells with an excess of a non-reactive analog of DMAPT (if available) before treating with a tagged version of DMAPT for a pulldown experiment. A reduction in the binding of the unexpected protein suggests a specific, albeit off-target, interaction.
-
Utilize CETSA-MS: Perform a thermal proteome profiling experiment to see if the abundance of the soluble fraction of the unexpected protein changes at different temperatures in the presence of DMAPT, which would indicate a direct binding event.[9][10][11]
-
Possible Cause 2: Cellular response to ROS-induced stress.
-
Troubleshooting Steps:
-
Co-treatment with an antioxidant: Treat cells with an antioxidant like N-acetylcysteine (NAC) alongside DMAPT. If the unexpected protein expression changes are attenuated, it suggests they are a downstream consequence of ROS production.[1]
-
Measure ROS levels: Directly measure intracellular ROS levels after DMAPT treatment using a fluorescent probe (e.g., DCFDA).
-
Analyze for oxidative stress markers: Use proteomics to look for an upregulation of proteins known to be involved in the oxidative stress response (e.g., heat shock proteins, antioxidant enzymes).
-
Issue 2: Identification of known DMAPT targets (e.g., IKK subunits) but also a large number of other proteins in an affinity purification-mass spectrometry (AP-MS) experiment.
Possible Cause 1: Non-specific binding to the affinity resin or the linker.
-
Troubleshooting Steps:
-
Include a negative control with beads alone: Perform a pulldown with the affinity resin that has not been conjugated to DMAPT to identify proteins that bind non-specifically to the beads.
-
Use a negative control with a "dead" ligand: If possible, synthesize a DMAPT analog where the reactive Michael acceptor is modified to be non-reactive. Use this compound in a parallel pulldown to distinguish between specific and non-specific interactions.
-
Optimize washing conditions: Increase the stringency of the wash buffers (e.g., by increasing salt concentration or adding a mild detergent) to reduce non-specific binding.
-
Possible Cause 2: Indirect interactions.
-
Troubleshooting Steps:
-
Perform a competitive elution: After the initial pulldown with tagged DMAPT, try to elute the bound proteins with an excess of untagged DMAPT. Proteins that are eluted are more likely to be direct binders.
-
Cross-linking mass spectrometry (XL-MS): Use a cross-linking agent to stabilize protein complexes before lysis and affinity purification. This can help to distinguish direct interactors from members of a larger complex.
-
Bioinformatic analysis: Utilize protein-protein interaction databases to analyze your list of pulled-down proteins. This can help to identify known protein complexes and distinguish direct binders from indirect interaction partners.
-
Quantitative Data Summary
While specific quantitative proteomics data for DMAPT is limited in the public domain, the following table summarizes hypothetical data based on known effects of parthenolide and DMAPT to illustrate expected outcomes.
| Protein | Function | Expected Change with DMAPT Treatment | Potential Reason |
| IKBKB (IKKβ) | NF-κB signaling | No significant change in abundance | DMAPT is an inhibitor, not a degrader |
| NFKBIA (IκBα) | NF-κB inhibitor | Increased abundance | Stabilization due to inhibition of IKK-mediated phosphorylation and degradation |
| HMOX1 | Heme oxygenase 1 | Increased abundance | Upregulation as part of the oxidative stress response |
| GCLM | Glutamate-cysteine ligase modifier subunit | Increased abundance | Upregulation as part of the antioxidant response |
| STAT3 | Signal transducer and activator of transcription 3 | Decreased phosphorylation | Inhibition of the STAT3 signaling pathway |
| FAK1 | Focal Adhesion Kinase | Potential decrease in activity/signaling | Possible direct covalent modification and inhibition (inferred from parthenolide)[6] |
| Cysteine-rich proteins (e.g., some phosphatases, kinases) | Various | Potential decrease in abundance/activity | Susceptible to covalent modification by the Michael acceptor moiety, which could lead to ubiquitination and degradation |
Experimental Protocols
Protocol 1: Affinity Purification-Mass Spectrometry (AP-MS) for DMAPT Target Identification
This protocol outlines a general workflow for identifying protein targets of DMAPT using an affinity-based approach.
-
Synthesis of a DMAPT-based Affinity Probe:
-
Synthesize a derivative of DMAPT containing a linker and a biotin tag. The linker should be attached at a position that is not critical for its interaction with IKKβ to ensure the probe retains its on-target activity.
-
-
Cell Culture and Treatment:
-
Culture your cells of interest to 70-80% confluency.
-
Treat the cells with the biotinylated DMAPT probe at a predetermined optimal concentration and for a specific duration. Include a vehicle control (e.g., DMSO) and a negative control with biotin alone.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Affinity Pulldown:
-
Incubate the cell lysate with streptavidin-coated magnetic beads for 1-2 hours at 4°C with gentle rotation to capture the biotinylated DMAPT probe and its interacting proteins.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads using a stringent elution buffer (e.g., containing SDS and DTT).
-
Perform in-solution or in-gel tryptic digestion of the eluted proteins.
-
Desalt the resulting peptides using a C18 column.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify the proteins.
-
Compare the proteins identified in the DMAPT-probe pulldown with the negative controls to identify specific interactors.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement Validation
This protocol describes how to validate the interaction between DMAPT and a potential off-target protein in intact cells.
-
Cell Culture and Treatment:
-
Culture cells to a high density.
-
Treat the cells with DMAPT at the desired concentration or with a vehicle control for a defined period.
-
-
Heating Profile:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., from 37°C to 65°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.
-
Cool the samples to room temperature.
-
-
Cell Lysis and Protein Solubilization:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Centrifuge the lysates at high speed to separate the soluble protein fraction (supernatant) from the aggregated proteins (pellet).
-
-
Protein Quantification and Analysis:
-
Collect the supernatant and determine the protein concentration.
-
Analyze the abundance of the target protein in the soluble fraction for each temperature point using Western blotting or other protein detection methods.
-
-
Data Analysis:
-
Plot the relative amount of soluble protein as a function of temperature for both the DMAPT-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the DMAPT-treated sample indicates that DMAPT binds to and stabilizes the protein.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Action of DMAPT, including NF-κB inhibition and ROS induction.
Caption: Experimental workflow for Affinity Purification-Mass Spectrometry (AP-MS).
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. Parthenolide and DMAPT induce cell death in primitive CML cells through reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB blockade with oral administration of this compound (DMAPT), delays prostate cancer resistance to androgen receptor (AR) inhibition and inhibits AR variants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteomic time course of breast cancer cells highlights enhanced sensitivity to Stat3 and Src inhibitors prior to endocrine resistance development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Parthenolide and Its Soluble Analogues: Multitasking Compounds with Antitumor Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parthenolide Covalently Targets and Inhibits Focal Adhesion Kinase in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ashpublications.org [ashpublications.org]
- 9. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 10. CETSA [cetsa.org]
- 11. pubs.acs.org [pubs.acs.org]
Managing in vivo toxicity of Dimethylaminoparthenolide treatment
This guide provides researchers, scientists, and drug development professionals with essential information for managing the in vivo administration of Dimethylaminoparthenolide (DMAPT). It includes troubleshooting advice and frequently asked questions to address potential challenges during experimentation, with a focus on monitoring and mitigating toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMAPT)?
A1: this compound (DMAPT) is a water-soluble, orally bioavailable analog of the natural sesquiterpene lactone, parthenolide (B1678480).[1][2][3] It was developed to improve upon the poor bioavailability of its parent compound, making it more suitable for in vivo and clinical research.[4][5] DMAPT is primarily investigated for its anti-cancer and anti-inflammatory properties.[6][7]
Q2: What are the primary mechanisms of action for DMAPT?
A2: DMAPT exhibits a dual mechanism of action. Firstly, it inhibits the canonical NF-κB (Nuclear Factor kappa B) signaling pathway by binding to and inhibiting IκB kinase (IKKβ).[4][5] This prevents the translocation of the p65/p50 dimer to the nucleus, thereby downregulating the expression of genes involved in inflammation, cell proliferation, and survival.[5] Secondly, DMAPT generates Reactive Oxygen Species (ROS), which leads to the activation of stress-related pathways like JNK/c-Jun, contributing to its anti-cancer effects.[1][3][8][9]
Q3: What is the reported in vivo toxicity profile of DMAPT?
A3: DMAPT is generally reported to have an acceptable toxicology profile with low toxicity in animal models and early human trials, especially when compared to its parent compound, parthenolide.[3][5] Human studies in patients with hematological malignancies showed no significant toxicity at doses that achieved micromolar serum concentrations and demonstrated NF-κB inhibition.[4][5] However, as with any experimental compound, dose-dependent toxicity is possible. The generation of ROS is a key mechanism of action but can also contribute to off-target effects.[1] Careful monitoring is always recommended.
Q4: What is a common starting dose for DMAPT in mouse models?
A4: Based on published studies, daily oral gavage doses for DMAPT in mice typically range from 40 mg/kg to 100 mg/kg.[1][3][5] Some studies have used doses as high as 100 mg/kg twice per day to achieve greater tumor suppression.[1][3] The optimal dose is dependent on the specific cancer model, animal strain, and experimental endpoint. It is always advisable to perform a pilot dose-escalation study to determine the maximum tolerated dose (MTD) for your specific model.
Troubleshooting Guide
Q1: I am observing significant weight loss (>15%), lethargy, or other signs of distress in my animal models after DMAPT administration. What should I do?
A1: These are indicators of potential toxicity. A systematic approach is required to identify the cause and mitigate the effects.
-
Immediate Action: Temporarily halt DMAPT administration. Provide supportive care to the affected animals (e.g., hydration, nutritional supplements) as per your institution's animal care guidelines.
-
Dose Re-evaluation: The administered dose may be above the MTD for your specific model. Consider reducing the dose by 25-50% in subsequent cohorts.
-
Administration Vehicle: Confirm the tolerability of the vehicle (e.g., sterile water). While DMAPT is water-soluble, ensure the formulation is not causing gastrointestinal distress.
-
Monitor Systemic Toxicity: Collect blood samples to analyze complete blood counts (CBC) and serum chemistry panels for signs of liver (ALT, AST) or kidney (BUN, creatinine) toxicity.
-
Pathological Analysis: Perform necropsy and histological analysis of major organs (liver, kidney, spleen, gut) from a subset of affected animals to identify any tissue damage.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. DMAPT inhibits NF-κB activity and increases sensitivity of prostate cancer cells to X-rays in vitro and in tumor xenografts in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A water soluble parthenolide analogue suppresses in vivo tumor growth of two tobacco associated cancers, lung and bladder cancer, by targeting NF-κB and generating reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. NF-κB blockade with oral administration of this compound (DMAPT), delays prostate cancer resistance to androgen receptor (AR) inhibition and inhibits AR variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dimethylamino Parthenolide - LKT Labs [lktlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Parthenolide and DMAPT induce cell death in primitive CML cells through reactive oxygen species. [vivo.weill.cornell.edu]
- 9. Parthenolide and DMAPT induce cell death in primitive CML cells through reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of Dimethylaminoparthenolide in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Dimethylaminoparthenolide (DMAPT) in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing DMAPT stock solutions?
A1: this compound (DMAPT) is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used for preparing stock solutions.[1][2][3][4] For aqueous buffers, it is recommended to first dissolve DMAPT in a minimal amount of an organic solvent like DMSO or DMF and then dilute with the aqueous buffer.[3]
Q2: What are the recommended storage conditions for DMAPT stock solutions?
A2: For optimal stability, DMAPT stock solutions should be stored at -20°C or -80°C.[1][2] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: How long can I store DMAPT stock solutions?
A3: When stored at -20°C, DMAPT stock solutions in DMSO are generally stable for up to one year, and at -80°C, for up to two years.[2] However, for aqueous solutions, it is not recommended to store them for more than one day.[3]
Q4: My DMAPT solution has changed color. Is it still usable?
A4: A change in color, such as yellowing, can be an indicator of degradation. It is recommended to perform a quality control check, such as HPLC analysis, to assess the purity of the solution. If significant degradation is detected, it is best to prepare a fresh stock solution.
Q5: I observe precipitation in my DMAPT stock solution after thawing. What should I do?
A5: Precipitation upon thawing can occur, especially with concentrated stock solutions. Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound.[5] If the precipitate does not dissolve, it may indicate degradation or exceeding the solubility limit.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in experiments | Degradation of DMAPT in the stock solution. | Prepare a fresh stock solution from solid DMAPT. Ensure proper storage conditions (-20°C or -80°C) and avoid multiple freeze-thaw cycles by preparing aliquots. Verify the purity of the new stock solution using an appropriate analytical method like HPLC. |
| Inconsistent experimental results | Instability of DMAPT in the working solution (e.g., cell culture media). | Prepare working solutions fresh from the stock solution immediately before each experiment. Avoid prolonged storage of diluted, aqueous solutions. |
| Precipitate formation in aqueous working solutions | Low aqueous solubility of DMAPT. | Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous working solution is kept to a minimum (typically <0.5%) to maintain solubility and minimize solvent-induced cellular toxicity. Prepare the working solution by adding the stock solution to the aqueous buffer while vortexing to ensure proper mixing. |
| Visible degradation (color change, particulate matter) | Exposure to light, elevated temperature, or incompatible solvent conditions. | Store stock solutions in amber vials to protect from light. Always store at recommended low temperatures. Ensure solvents are of high purity and free of contaminants that could catalyze degradation. |
Experimental Protocols
Protocol 1: Preparation of DMAPT Stock Solution in DMSO
Materials:
-
This compound (DMAPT) powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the DMAPT powder to room temperature before opening the container to prevent moisture condensation.
-
Weigh the desired amount of DMAPT powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the DMAPT is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution.
-
Aliquot the stock solution into single-use volumes in sterile, light-protected tubes (e.g., amber vials).
-
Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[2]
Protocol 2: Stability Assessment of DMAPT Stock Solution by HPLC
Objective: To determine the purity and concentration of DMAPT in a stock solution over time.
Materials:
-
DMAPT stock solution to be tested
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile phase: Acetonitrile and water (e.g., 55:45 v/v)
-
DMAPT reference standard
-
HPLC-grade solvents
Procedure:
-
Preparation of Standard Curve:
-
Prepare a series of standard solutions of DMAPT of known concentrations using the reference standard.
-
Inject each standard onto the HPLC system and record the peak area at the appropriate wavelength (e.g., 210 nm).
-
Plot a calibration curve of peak area versus concentration.
-
-
Sample Analysis:
-
Dilute an aliquot of the stored DMAPT stock solution to a concentration that falls within the range of the standard curve.
-
Inject the diluted sample onto the HPLC system under the same conditions as the standards.
-
Record the peak area for DMAPT.
-
-
Data Analysis:
-
Determine the concentration of DMAPT in the diluted sample using the standard curve.
-
Calculate the concentration of the original stock solution.
-
Compare the concentration to the initial concentration to determine the extent of degradation. A significant decrease in concentration indicates degradation.
-
Analyze the chromatogram for the appearance of new peaks, which may represent degradation products.
-
Potential Degradation Pathways of DMAPT
Based on the known instability of its parent compound, parthenolide (B1678480), this compound (DMAPT) is likely susceptible to degradation through hydrolysis and acid-catalyzed cyclization. The presence of the dimethylamino group may also introduce additional degradation pathways.
Hydrolysis
The ester linkage in the lactone ring of DMAPT is susceptible to hydrolysis under both acidic (pH < 3) and basic (pH > 7) conditions.[2][3] This would lead to the opening of the lactone ring, rendering the molecule inactive.
Caption: Potential hydrolytic degradation of DMAPT.
Acid-Catalyzed Cyclization
Under acidic conditions, parthenolide is known to undergo cyclization to form guaianolide-type sesquiterpene lactones.[3] It is plausible that DMAPT could undergo a similar rearrangement, altering its chemical structure and biological activity.
Caption: Potential acid-catalyzed cyclization of DMAPT.
Summary of DMAPT Stability and Storage
| Parameter | Recommendation | Reference |
| Recommended Solvents | DMSO, Ethanol, DMF | [1][2][3][4] |
| Powder Storage | -20°C for up to 3 years | [2] |
| Stock Solution Storage (in Organic Solvent) | -20°C for up to 1 year; -80°C for up to 2 years | [2] |
| Aqueous Solution Storage | Not recommended for more than 24 hours | [3] |
| Light Protection | Recommended; store in amber vials | General good practice |
| Freeze-Thaw Cycles | Minimize by aliquoting | General good practice |
Workflow for Preparing and Storing DMAPT Stock Solutions
References
Addressing assay interference with Dimethylaminoparthenolide
This technical support center provides troubleshooting guides and FAQs to help researchers, scientists, and drug development professionals identify and mitigate potential assay interference when working with Dimethylaminoparthenolide (DMAPT).
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMAPT) and why is assay interference a concern?
A1: this compound (DMAPT) is a water-soluble analog of the natural sesquiterpene lactone, parthenolide (B1678480).[1][2] It is primarily investigated as an inhibitor of the NF-κB signaling pathway and for its ability to generate reactive oxygen species (ROS).[1][3][4] Interference is a concern due to its chemical structure, which includes an α-methylene-γ-lactone ring. This functional group, known as a Michael acceptor, can covalently react with nucleophiles, such as thiol groups found in assay reagents (e.g., DTT) or cysteine residues in proteins, leading to non-specific effects.[5][6][7]
Q2: My results with DMAPT are inconsistent or show a steep dose-response curve. What could be the cause?
A2: Inconsistent results or unusually steep dose-response curves can stem from several factors. A primary cause for compounds like DMAPT is the potential for aggregation at higher concentrations, leading to non-specific inhibition.[8][9] Another possibility is compound instability in the assay buffer over the course of the experiment. It is also crucial to rule out direct interference with your assay's detection system.[8]
Q3: How can I determine if DMAPT is interfering with my fluorescence- or luminescence-based assay?
A3: DMAPT may interfere with optical detection methods through several mechanisms:
-
Light Absorption/Scattering: The compound may absorb light at the excitation or emission wavelengths of your assay, causing signal quenching.[10][11]
-
Autofluorescence: DMAPT itself might be fluorescent, adding to the background signal and creating false positives.[10]
-
Reporter Enzyme Inhibition: In assays using enzymes like firefly luciferase, DMAPT could directly inhibit the reporter enzyme, independent of its effect on the primary biological target.[12][13]
To test for this, run control experiments with DMAPT in the assay buffer without the enzyme or biological target to measure its direct effect on the signal.[8]
Q4: The α,β-unsaturated carbonyl (Michael acceptor) in DMAPT is reactive. How can this affect my assay?
A4: The Michael acceptor moiety is an electrophilic group that can react with nucleophiles, particularly thiols.[7][14] This can lead to assay interference in several ways:
-
Modification of Target Protein: Covalent modification of cysteine residues on your target protein can lead to irreversible inhibition that may not be related to the intended binding pocket.
-
Reactivity with Assay Components: If your assay buffer contains thiol-containing reagents like Dithiothreitol (DTT) or β-mercaptoethanol, DMAPT can react with them, leading to compound depletion and potentially altered results.
-
Glutathione (B108866) Depletion: In cell-based assays, DMAPT's reactivity with glutathione can induce oxidative stress, a potent biological effect that may confound results in screens for other cellular processes.[1]
Q5: How do I differentiate between a true biological hit and non-specific interference caused by DMAPT?
A5: Differentiating true activity from artifacts requires a series of control experiments and counter-screens. The key is to change components of the assay system to see if the compound's activity is maintained.[15] This can include using an orthogonal assay with a different detection method, performing a counter-screen against a reporter enzyme, and testing for non-specific inhibition mechanisms like aggregation.[16]
Troubleshooting Guides
The following tables provide strategies to identify and mitigate common sources of assay interference when using DMAPT.
Table 1: Troubleshooting Non-Specific Inhibition
| Potential Problem | Likely Cause | Suggested Experiment / Solution |
| Steep IC50 curve; results not reproducible. | Compound Aggregation: At higher concentrations, DMAPT may form aggregates that sequester and non-specifically inhibit the target protein. | Detergent Disruption Assay: Compare the IC50 value in the standard assay buffer versus a buffer containing 0.01% (v/v) Triton X-100. A significant rightward shift (increase) in the IC50 value in the presence of the detergent suggests aggregation-based inhibition.[8][9] |
| Potency is much higher than expected; irreversible inhibition. | Covalent Modification via Michael Reaction: The α,β-unsaturated carbonyl in DMAPT can react with nucleophilic residues (e.g., Cysteine) on the target protein.[6] | Thiol Competition Assay: Compare the IC50 value in the absence and presence of a high concentration (e.g., 1 mM) of DTT. A significant increase in the IC50 value suggests reactivity with thiols.[8] Consider if this covalent modification is the desired mechanism of action. |
| Activity observed in primary assay but not in follow-up studies. | Compound Instability/Degradation: DMAPT may be unstable under specific assay conditions (e.g., pH, temperature, light exposure), leading to loss of active compound over time.[17][18] | Pre-incubation Stability Test: Pre-incubate DMAPT in the assay buffer for the full duration of the experiment before adding the target. Compare the activity to a control where the compound is added immediately before the reading. A loss of activity suggests instability. |
Table 2: Troubleshooting Detection Interference
| Potential Problem | Likely Cause | Suggested Experiment / Solution |
| High background or quenched signal in fluorescence/absorbance assays. | Optical Interference: The compound absorbs light at the assay wavelength (inner-filter effect) or is itself fluorescent (autofluorescence).[10] | Spectral Scanning: Measure the absorbance and fluorescence spectra of DMAPT at the assay concentration. If there is significant overlap with your assay's wavelengths, run a "compound-only" control plate to generate a standard curve for subtracting the background signal. |
| Reduced signal in luciferase-based reporter assays. | Reporter Enzyme Inhibition: DMAPT may directly inhibit the luciferase enzyme.[13][19] | Luciferase Counter-Screen: Perform an experiment to test the effect of DMAPT directly on purified luciferase enzyme in the absence of your primary target. If inhibition is observed, consider using a different reporter system (e.g., β-galactosidase) or a reporter-free assay format.[15] |
| Variable results in cell-based assays. | Off-Target Biological Effects: DMAPT is known to induce ROS and inhibit NF-κB.[1][2] These are powerful biological signals that can interfere with the pathway you are studying. | Orthogonal Cellular Assay: Confirm the phenotype using an alternative method that measures a different endpoint of the same pathway. For example, if measuring apoptosis via caspase-3 activity, confirm with a cell viability assay like Annexin V staining.[16] |
Experimental Protocols
Protocol 1: Detergent Disruption Assay for Aggregation
-
Prepare Buffers: Create two sets of your standard assay buffer.
-
Buffer A: Standard assay buffer.
-
Buffer B: Standard assay buffer + 0.01% (v/v) Triton X-100.
-
-
Compound Dilution: Prepare serial dilutions of DMAPT in both Buffer A and Buffer B.
-
Assay Setup: Run your standard enzymatic or binding assay in parallel using both sets of compound dilutions.
-
Incubation: Add the enzyme/target to each reaction and pre-incubate according to your standard protocol.
-
Initiate Reaction: Add the substrate or binding partner to start the reaction.
-
Data Analysis: Measure the reaction rate or signal and calculate the IC50 values for DMAPT in the presence and absence of Triton X-100. A significant increase in the IC50 with Triton X-100 is indicative of aggregation.[8]
Protocol 2: Thiol Competition Assay for Reactivity
-
Prepare Buffers: Create two sets of your standard assay buffer, ensuring they do not already contain reducing agents.
-
Buffer A: Standard assay buffer.
-
Buffer B: Standard assay buffer + 1 mM Dithiothreitol (DTT).
-
-
Compound Dilution: Prepare serial dilutions of DMAPT in both Buffer A and Buffer B.
-
Assay Setup: Run your standard assay in parallel using both sets of dilutions.
-
Pre-incubation: Add the enzyme/target and pre-incubate with the DMAPT dilutions for at least 30 minutes to allow for potential covalent reaction.
-
Initiate and Read: Add the substrate, initiate the reaction, and measure the signal.
-
Data Analysis: Calculate and compare the IC50 values. A significant rightward shift in the IC50 in the DTT-containing buffer suggests that DMAPT's activity is sensitive to thiols, likely due to covalent modification.[8]
Protocol 3: Control for Optical Interference
-
Compound Plate: Prepare a microplate with serial dilutions of DMAPT in your assay buffer at the same concentrations used in the main experiment. Do not add any enzyme, target, or substrate.
-
Blank Plate: Prepare a plate with only assay buffer to serve as the blank.
-
Read Plate: Use the same plate reader and settings (excitation/emission wavelengths, gain) as your primary assay to measure the signal from the compound-only plate and the blank plate.
-
Data Analysis: Subtract the average signal of the blank wells from the signal in the compound-containing wells. This will determine the intrinsic fluorescence or absorbance of DMAPT. This data can be used to correct the data from your primary experiment.
Visualizations
Caption: Workflow for identifying and validating hits with potential for assay interference.
Caption: Reaction of DMAPT's Michael acceptor with a protein thiol group.
Caption: Intended vs. potential off-target effects of DMAPT in an experimental setting.
References
- 1. A water soluble parthenolide analogue suppresses in vivo tumor growth of two tobacco associated cancers, lung and bladder cancer, by targeting NF-κB and generating reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. NF-κB inhibition by this compound radiosensitizes non-small-cell lung carcinoma by blocking DNA double-strand break repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parthenolide and Its Soluble Analogues: Multitasking Compounds with Antitumor Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Potency of Michael reaction acceptors as inducers of enzymes that protect against carcinogenesis depends on their reactivity with sulfhydryl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 18. longdom.org [longdom.org]
- 19. Interferences with Luciferase Reporter Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Counteracting DMAPT-induced Oxidative Stress with N-acetylcysteine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving dimethylaminophenyl-2-thienyl-2-oxoethyl (DMAPT) and N-acetylcysteine (NAC).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of DMAPT-induced cytotoxicity?
A1: DMAPT, a soluble analog of parthenolide (B1678480), primarily induces cytotoxicity by generating reactive oxygen species (ROS).[1][2] This increase in intracellular ROS leads to oxidative stress, mitochondrial dysfunction, and ultimately, cell death.[3]
Q2: How does N-acetylcysteine (NAC) counteract DMAPT-induced oxidative stress?
A2: N-acetylcysteine (NAC) is a precursor to L-cysteine, which is a vital component for the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant. By replenishing GSH stores, NAC enhances the cell's capacity to neutralize ROS, thereby mitigating the oxidative stress induced by DMAPT.[4][5][6] NAC has been shown to block the anti-proliferative properties of DMAPT by inhibiting ROS generation.[1]
Q3: What are the key signaling pathways involved in the interplay between DMAPT and NAC?
A3: The primary signaling pathways affected are the NF-κB and Nrf2 pathways. DMAPT-induced ROS has been shown to inhibit the pro-survival NF-κB pathway.[1][7] Additionally, DMAPT and its parent compound, parthenolide, can modulate the Nrf2 pathway, which is a critical regulator of the cellular antioxidant response.[3][8][9][10] NAC, by reducing ROS, can prevent the DMAPT-induced modulation of these pathways.
Q4: I am observing inconsistent results in my cell viability assays with DMAPT and NAC. What could be the issue?
A4: Inconsistent results can arise from several factors. Ensure that your NAC solution is freshly prepared for each experiment, as it can oxidize over time. Variability in cell density, passage number, and serum concentration in your culture can also influence cellular responses. It is also crucial to perform thorough dose-response experiments to determine the optimal concentrations of both DMAPT and NAC for your specific cell line.
Q5: My ROS measurements with a DCFDA probe are fluctuating. How can I troubleshoot this?
A5: Fluctuations in ROS measurements using DCFDA can be due to the probe's sensitivity to light and auto-oxidation. Always prepare fresh DCFDA solution and protect it from light. Ensure consistent incubation times and cell densities. It is also advisable to include a positive control (e.g., H₂O₂) and a negative control (untreated cells) in every experiment to validate your assay. To confirm that the observed ROS increase is a biological effect of DMAPT and not an artifact, pre-treat cells with NAC; a genuine increase in ROS should be attenuated by this antioxidant.
Troubleshooting Guides
Issue 1: Low potency or lack of DMAPT-induced cytotoxicity.
| Possible Cause | Troubleshooting Step |
| DMAPT degradation | DMAPT is a soluble analog of parthenolide, but its stability in solution over time should be considered. Prepare fresh stock solutions of DMAPT in an appropriate solvent (e.g., DMSO) and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Cell line resistance | Different cell lines exhibit varying sensitivities to DMAPT. Perform a dose-response experiment with a wide range of DMAPT concentrations to determine the IC50 value for your specific cell line. |
| Suboptimal cell culture conditions | Ensure that cells are healthy and in the logarithmic growth phase before treatment. High cell confluence can affect drug response. |
Issue 2: NAC fails to rescue cells from DMAPT-induced cytotoxicity.
| Possible Cause | Troubleshooting Step |
| Inadequate NAC concentration | The protective effect of NAC is dose-dependent. Perform a titration of NAC concentrations to find the optimal protective dose for your experimental setup. |
| Timing of NAC treatment | For optimal protection, pre-incubate the cells with NAC before adding DMAPT. A typical pre-incubation time is 1-2 hours. |
| NAC solution degradation | NAC solutions are prone to oxidation. Always prepare fresh NAC solutions immediately before use. |
Issue 3: High background or inconsistent readings in ROS assays.
| Possible Cause | Troubleshooting Step |
| Probe auto-oxidation | Protect the DCFDA probe from light at all times. Prepare the working solution immediately before use. |
| Cell-free reaction | Test for any direct reaction between DMAPT and the DCFDA probe in a cell-free system to rule out artifacts. |
| Inconsistent cell number | Normalize the fluorescence signal to the cell number or protein content in each well to account for variations in cell density. |
Data Presentation
Table 1: IC50 Values of DMAPT and Parthenolide in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| DMAPT | PC-3 | Prostate Cancer | 5 - 10 | [1] |
| DMAPT | CWR22Rv1 | Prostate Cancer | 5 - 10 | [1] |
| Parthenolide | A549 | Lung Carcinoma | 4.3 | [11] |
| Parthenolide | TE671 | Medulloblastoma | 6.5 | [11] |
| Parthenolide | HT-29 | Colon Adenocarcinoma | 7.0 | [11] |
| Parthenolide | SiHa | Cervical Cancer | 8.42 ± 0.76 | [12][13] |
| Parthenolide | MCF-7 | Breast Cancer | 9.54 ± 0.82 | [12][13] |
| Parthenolide | GLC-82 | Non-small Cell Lung Cancer | 6.07 ± 0.45 | [14] |
| Parthenolide | H1650 | Non-small Cell Lung Cancer | 9.88 ± 0.09 | [14] |
| Parthenolide | H1299 | Non-small Cell Lung Cancer | 12.37 ± 1.21 | [14] |
| Parthenolide | A549 | Non-small Cell Lung Cancer | 15.38 ± 1.13 | [14] |
| Parthenolide | PC-9 | Non-small Cell Lung Cancer | 15.36 ± 4.35 | [14] |
| Parthenolide | HepG2 | Hepatocellular Carcinoma | 18 | [15] |
| Parthenolide | McA-RH7777 | Hepatocellular Carcinoma | 13 | [15] |
Table 2: Effect of N-acetylcysteine (NAC) on Parthenolide-induced Cytotoxicity
| Cell Line | Cancer Type | Parthenolide IC50 (µM) | Parthenolide + 10 mM NAC IC50 (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | 18 | 48 | [15] |
| McA-RH7777 | Hepatocellular Carcinoma | 13 | 21 | [15] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for assessing the effect of DMAPT and NAC on cell viability.
Materials:
-
DMAPT
-
N-acetylcysteine (NAC)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
NAC Pre-treatment: Prepare fresh NAC solutions in serum-free medium. Remove the culture medium and add 100 µL of the NAC solution at various concentrations. Incubate for 1-2 hours.
-
DMAPT Treatment: Prepare serial dilutions of DMAPT in serum-free medium. Add the DMAPT solutions to the wells (with or without NAC) and incubate for the desired time (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Reactive Oxygen Species (ROS) Detection (DCFDA Assay)
This protocol measures intracellular ROS levels using the 2',7'-dichlorofluorescin diacetate (DCFDA) probe.
Materials:
-
DMAPT
-
N-acetylcysteine (NAC)
-
DCFDA (or H2DCFDA)
-
Black, clear-bottom 96-well plates
-
Complete cell culture medium (phenol red-free)
-
PBS or Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.
-
NAC Pre-treatment: Pre-treat cells with NAC in serum-free, phenol (B47542) red-free medium for 1-2 hours.
-
DMAPT Treatment: Treat the cells with DMAPT at the desired concentrations for the specified time.
-
DCFDA Loading: Remove the treatment medium and wash the cells with warm PBS or HBSS. Add 100 µL of 10-20 µM DCFDA solution in PBS or HBSS to each well and incubate for 30-45 minutes at 37°C, protected from light.
-
Wash: Remove the DCFDA solution and wash the cells twice with PBS or HBSS.
-
Fluorescence Measurement: Add 100 µL of PBS or HBSS to each well and immediately measure the fluorescence with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
Data Analysis: Express the results as a fold change in fluorescence intensity relative to the untreated control.
Mandatory Visualizations
Caption: Signaling pathway of DMAPT-induced oxidative stress and its counteraction by NAC.
Caption: General experimental workflow for studying the effects of DMAPT and NAC.
Caption: Logical workflow for troubleshooting inconsistent experimental results.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Parthenolide and DMAPT induce cell death in primitive CML cells through reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-acetylcysteine attenuates oxidative stress-mediated cell viability loss induced by dimethyl sulfoxide in cryopreservation of human nucleus pulposus cells: A potential solution for mass production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. NF-κB inhibition by dimethylaminoparthenolide radiosensitizes non-small-cell lung carcinoma by blocking DNA double-strand break repair - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Parthenolide inhibits lipid accumulation via activation of Nrf2/Keap1 signaling during adipocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Parthenolide Phytosomes Attenuated Gentamicin-Induced Nephrotoxicity in Rats via Activation of Sirt-1, Nrf2, OH-1, and NQO1 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antiproliferative activity of parthenolide against three human cancer cell lines and human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Parthenolide suppresses non-small cell lung cancer GLC-82 cells growth via B-Raf/MAPK/Erk pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Parthenolide induces rapid thiol oxidation that leads to ferroptosis in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Dimethylaminoparthenolide and Parthenolide in Preclinical Research
A detailed examination of Dimethylaminoparthenolide (DMAPT) and its parent compound, parthenolide (B1678480), reveals significant differences in their physicochemical properties and therapeutic potential, with DMAPT emerging as a more viable candidate for clinical development due to its enhanced bioavailability. Both compounds exhibit promising anti-cancer and anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway and the induction of reactive oxygen species (ROS).
Parthenolide, a sesquiterpene lactone derived from the feverfew plant (Tanacetum parthenium), has long been recognized for its medicinal properties.[1] However, its clinical utility has been hampered by poor water solubility and low bioavailability.[2][3][4] This led to the development of this compound (DMAPT), a synthetic, water-soluble analog designed to overcome these limitations.[1][5] DMAPT has demonstrated significantly improved pharmacokinetic properties, being over 1000 times more soluble in water than parthenolide, which translates to superior bioavailability and in vivo efficacy.[1][6]
Enhanced Efficacy of DMAPT in Preclinical Models
In preclinical studies, DMAPT has shown single-agent in vivo activity, a feat not achieved by its parent compound, parthenolide.[7] For instance, in models of androgen-independent prostate cancer, DMAPT administered orally as a single agent effectively decreased subcutaneous tumor volume in a dose-dependent manner, whereas parthenolide showed no such activity on its own.[7] This enhanced in vivo performance is a direct consequence of its improved solubility, allowing for the achievement of therapeutic serum concentrations.[7]
The anti-cancer activity of both compounds is multifaceted, involving the induction of apoptosis (programmed cell death) and cell cycle arrest.[8][9][10] In various cancer cell lines, including those of the lung, bladder, and pancreas, DMAPT has been shown to inhibit proliferation and induce apoptosis.[10][11] Notably, the IC50 values for DMAPT in inhibiting the proliferation of androgen-independent prostate cancer cell lines, PC-3 and CWR22Rv1, were found to be between 5 and 10 μM.[7]
Comparative Data on Biological Activity
| Parameter | This compound (DMAPT) | Parthenolide | Reference(s) |
| Water Solubility | >1000-fold higher than parthenolide | Poor | [1][6] |
| Oral Bioavailability | Significantly higher than parthenolide | Low | [3][5][7] |
| In Vivo Single-Agent Activity | Effective in reducing tumor volume | No single-agent activity observed | [7] |
| IC50 (Prostate Cancer Cells) | 5-10 μM (PC-3, CWR22Rv1) | Not specified in direct comparison | [7] |
| LD50 (AML Cells) | 1.7 μM | Not specified in direct comparison | [12] |
Mechanism of Action: A Shared Pathway with a Key Difference
The primary mechanism of action for both DMAPT and parthenolide involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation and cell survival.[1][13][14] Both compounds are capable of inhibiting IκB kinase (IKK), which prevents the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[13][14] Additionally, they can directly interact with the p65 subunit, further blocking NF-κB activity.[15]
Another key aspect of their mechanism is the generation of reactive oxygen species (ROS), which can lead to oxidative stress and trigger apoptosis in cancer cells.[7][10][15] The induction of ROS by DMAPT has been linked to the activation of the JNK/c-Jun signaling pathway, contributing to its anti-cancer effects.[7]
The critical difference in their efficacy in vivo stems from DMAPT's ability to achieve and maintain therapeutic concentrations due to its enhanced bioavailability, allowing these shared molecular mechanisms to be effectively translated into a therapeutic response.
Experimental Protocols
Cell Viability and Proliferation Assays
To assess the cytotoxic and anti-proliferative effects of DMAPT and parthenolide, researchers commonly employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or direct cell counting.
-
Cell Culture: Human cancer cell lines (e.g., Panc-1 pancreatic cancer cells, PC-3 prostate cancer cells) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. They are then treated with varying concentrations of DMAPT or parthenolide (or a vehicle control, such as DMSO) for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Assay: Following treatment, MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells. The crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.
-
Cell Counting: Cells are detached from the plates using trypsin and then counted using a hemocytometer or an automated cell counter.
NF-κB Activity Assays
The inhibitory effect on the NF-κB pathway is a key measure of the compounds' activity. This is often evaluated using an electrophoretic mobility shift assay (EMSA) or an enzyme-linked immunosorbent assay (ELISA).
-
Nuclear Extract Preparation: Cells are treated with DMAPT, parthenolide, or a control. Nuclear extracts are then prepared by lysing the cells and separating the nuclear fraction through centrifugation.
-
EMSA: A radiolabeled or biotin-labeled DNA probe containing the NF-κB consensus binding site is incubated with the nuclear extracts. The protein-DNA complexes are then separated by non-denaturing polyacrylamide gel electrophoresis. The presence of a shifted band indicates NF-κB binding, and a reduction in the intensity of this band in treated samples signifies inhibition.
-
ELISA: A multi-well plate is coated with an oligonucleotide containing the NF-κB consensus sequence. The nuclear extracts are added to the wells, and the active NF-κB binds to the oligonucleotide. A primary antibody specific to the p65 subunit of NF-κB is then added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). A substrate is added, and the resulting colorimetric change is measured, which is proportional to the amount of active NF-κB.
Visualizing the Molecular Pathways
Figure 1: Simplified signaling pathway of DMAPT and Parthenolide.
Figure 2: General experimental workflow for comparing DMAPT and Parthenolide.
References
- 1. mdpi.com [mdpi.com]
- 2. The Emerging Potential of Parthenolide Nanoformulations in Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Parthenolide Induces Apoptosis and Cell Cycle Arrest of Human 5637 Bladder Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Actinomycin-D and dimethylamino-parthenolide (DMAPT) synergism in treating human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (DMAPT) as an alternative approach for treatment of Familial Mediterranean Fever (FMF) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Parthenolide and DMAPT induce cell death in primitive CML cells through reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A water soluble parthenolide analogue suppresses in vivo tumor growth of two tobacco associated cancers, lung and bladder cancer, by targeting NF-κB and generating reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dimethylamino parthenolide enhances the inhibitory effects of gemcitabine in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NF-κB blockade with oral administration of this compound (DMAPT), delays prostate cancer resistance to androgen receptor (AR) inhibition and inhibits AR variants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [Molecular mechanisms of parthenolide's action: Old drug with a new face] - PubMed [pubmed.ncbi.nlm.nih.gov]
Dimethylaminoparthenolide (DMAPT) as a Radiosensitizer in Non-Small-Cell Lung Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Dimethylaminoparthenolide (DMAPT) with other radiosensitizing agents for the treatment of non-small-cell lung cancer (NSCLC). The content is based on preclinical data and aims to inform researchers and drug development professionals on the current landscape of radiosensitizer development for NSCLC.
Introduction to Radiosensitizers in NSCLC
Radiotherapy is a cornerstone in the management of locally advanced NSCLC. However, radioresistance remains a significant clinical hurdle, limiting the efficacy of this treatment modality. Radiosensitizers are agents that enhance the cell-killing effect of radiation on tumor tissue without a corresponding increase in damage to surrounding healthy tissue. The ideal radiosensitizer improves the therapeutic index of radiotherapy, leading to better local tumor control and potentially improved survival outcomes. This guide focuses on DMAPT, a water-soluble derivative of parthenolide, and compares its performance with other established and emerging radiosensitizers.
This compound (DMAPT): Mechanism and Preclinical Efficacy
DMAPT has emerged as a promising radiosensitizer in preclinical studies of NSCLC. Its primary mechanism of action involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a transcription factor that is often constitutively active in cancer cells and plays a crucial role in promoting cell survival, proliferation, and resistance to therapy, including radiation.
By inhibiting NF-κB, DMAPT has been shown to impair the repair of DNA double-strand breaks (DSBs) induced by ionizing radiation.[1][2] This inhibition of DNA repair, affecting both homologous recombination (HR) and non-homologous end joining (NHEJ) pathways, leads to an accumulation of lethal DNA damage in cancer cells, thereby enhancing their sensitivity to radiation.[1]
Preclinical studies have demonstrated that DMAPT can significantly enhance radiation-induced cell killing in various NSCLC cell lines and delay tumor growth in animal models.[2]
Comparative Analysis of Radiosensitizers for NSCLC
The following table provides a comparative overview of DMAPT and other classes of radiosensitizers that have been investigated for NSCLC treatment.
| Radiosensitizer Class | Example(s) | Mechanism of Action | Dose Enhancement Ratio (DER) / Sensitizer Enhancement Ratio (SER) | Stage of Development | Key Considerations |
| NF-κB Inhibitors | This compound (DMAPT) | Inhibition of NF-κB, leading to impaired DNA double-strand break repair.[1][2] | Dose modification factors of 1.4 - 1.8 in vitro.[2] | Preclinical | Potential for broad applicability due to the central role of NF-κB in radioresistance. Further in vivo and clinical studies are needed. |
| Platinum-Based Agents | Cisplatin | Forms DNA adducts, inhibits DNA synthesis and repair.[3][4][5] | Varies depending on dose and schedule. | Clinical Standard | Established efficacy but associated with significant systemic toxicities.[6] |
| EGFR Inhibitors | Cetuximab | Monoclonal antibody against EGFR, inhibits downstream signaling involved in cell proliferation and survival, and may impair DNA repair.[7][8][9] | Promising activity in combination with chemoradiotherapy.[8] | Clinical Trials | Efficacy may be dependent on EGFR expression levels and downstream mutations. Skin rash is a common side effect.[7] |
| MEK Inhibitors | Trametinib, KZ-001 | Inhibit MEK1/2, key components of the MAPK/ERK signaling pathway, leading to cell cycle arrest and enhanced apoptosis.[10][11][12] | DER for Trametinib in KRAS-mutant NSCLC cell lines: 1.24 - 1.62.[13] | Preclinical/Clinical Trials | Particularly promising for KRAS-mutant NSCLC.[12] Combination with other targeted agents may enhance efficacy.[11] |
| PARP Inhibitors | Olaparib, Niraparib (B1663559) | Inhibit Poly (ADP-ribose) polymerase, a key enzyme in single-strand break repair, leading to the accumulation of double-strand breaks.[1][2][14] | DER in NSCLC cell lines under oxic conditions: 1.1 - 1.62.[1] SER can reach up to 2.87 under hypoxic conditions.[1] | Preclinical/Clinical Trials | Particularly effective in tumors with homologous recombination deficiencies (e.g., BRCA mutations). Can also promote anti-tumor immunity.[14] |
| Nanoparticles | Gold, Gadolinium, Hafnium-based | Enhance the local radiation dose through physical interactions (e.g., photoelectric effect) and can generate reactive oxygen species (ROS).[15][16][17] | SER for Gd-ZnO-NPs in SKLC-6 cells: 1.47 (10 µg/mL) and 1.61 (20 µg/mL).[15] | Preclinical | Offer the potential for targeted delivery and improved therapeutic ratio. Biocompatibility and long-term toxicity need further investigation.[15][17] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and experimental approaches discussed, the following diagrams illustrate the NF-κB signaling pathway targeted by DMAPT and a typical experimental workflow for evaluating radiosensitizers.
Caption: DMAPT-mediated inhibition of the NF-κB signaling pathway in NSCLC.
Caption: Experimental workflow for evaluating a novel radiosensitizer.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are outlines for key experiments cited in the evaluation of radiosensitizers.
Clonogenic Survival Assay
This assay is the gold standard for determining the reproductive viability of cells after treatment with ionizing radiation.
-
Cell Seeding:
-
Harvest and count NSCLC cells (e.g., A549, H460) to create a single-cell suspension.
-
Plate a predetermined number of cells into 6-well plates. The number of cells seeded will vary depending on the radiation dose to ensure a countable number of colonies (typically 50-150) at the end of the experiment.
-
-
Treatment:
-
Allow cells to attach for 18-24 hours.
-
Treat the cells with the radiosensitizing agent (e.g., DMAPT) at various concentrations for a specified duration before irradiation.
-
-
Irradiation:
-
Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated radiation source.
-
-
Incubation:
-
Remove the drug-containing medium, wash with PBS, and add fresh medium.
-
Incubate the plates for 10-14 days to allow for colony formation.
-
-
Staining and Counting:
-
Fix the colonies with a solution such as methanol (B129727) or 4% paraformaldehyde.
-
Stain the colonies with crystal violet.
-
Count the number of colonies containing at least 50 cells.
-
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group.
-
Plot the surviving fraction against the radiation dose on a semi-logarithmic scale to generate cell survival curves.
-
The Dose Enhancement Ratio (DER) is calculated by dividing the radiation dose that yields a certain surviving fraction (e.g., 0.1) in the control group by the dose that gives the same surviving fraction in the drug-treated group.
-
Western Blot Analysis for Signaling Proteins
This technique is used to detect and quantify specific proteins in a sample, providing insights into the molecular mechanisms of radiosensitization.
-
Cell Lysis:
-
After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE:
-
Denature protein samples and load equal amounts onto a polyacrylamide gel for separation by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., phospho-IKK, IκBα, p65, γH2AX).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection:
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression or phosphorylation levels.
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation:
-
Collect both adherent and floating cells after treatment.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer. Annexin V-FITC detects the externalization of phosphatidylserine (B164497) in early apoptotic cells, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant of the dot plot to determine the proportion of viable, early apoptotic, late apoptotic, and necrotic cells.
-
Conclusion
DMAPT demonstrates significant potential as a radiosensitizer for NSCLC in preclinical models, primarily through its inhibition of the NF-κB pathway and subsequent impairment of DNA damage repair. When compared to other radiosensitizers, DMAPT offers a distinct mechanism of action that could be beneficial in a broad range of NSCLC subtypes. However, further research, including robust in vivo studies and eventually well-designed clinical trials, is necessary to establish its clinical utility and safety profile in combination with radiotherapy for the treatment of non-small-cell lung cancer. The data presented in this guide serves as a valuable resource for researchers and professionals in the field to inform future investigations and drug development strategies in the pursuit of more effective cancer therapies.
References
- 1. Poly-(ADP-ribose)-polymerase inhibitors as radiosensitizers: a systematic review of pre-clinical and clinical human studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PARP inhibitors as radiosensitizers: a comprehensive review of preclinical evidence and clinical applications [frontiersin.org]
- 3. Radiotherapy enhanced by cis-platinum in stage III non-small cell lung cancer: a phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cisplatin-mediated radiosensitization of non-small cell lung cancer cells is stimulated by ATM inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. From Cisplatin-Containing Sequential Radiochemotherapy towards Concurrent Treatment for Patients with Inoperable Locoregional Non-Small Cell Lung Cancer: Still Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Do radiosensitizers enhance the treatment of patients with NSCLC? The need for better models and alternative methods of treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A review of clinical trials of cetuximab combined with radiotherapy for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase II Study of Cetuximab in Combination With Chemoradiation in Patients With Stage IIIA/B Non–Small-Cell Lung Cancer: RTOG 0324 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effects of cetuximab alone and in combination with radiation and/or chemotherapy in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of the radiosensitizing effect of MEK inhibitor KZ-001 on non-small cell lung cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ar.iiarjournals.org [ar.iiarjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. PARP inhibitor niraparib as a radiosensitizer promotes antitumor immunity of radiotherapy in EGFR-mutated non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Application of nano-radiosensitizers in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Nanoparticle-based radiosensitization strategies for improving radiation therapy [frontiersin.org]
Synergistic Efficacy of Dimethylaminoparthenolide (DMAPT) with Gemcitabine in Pancreatic Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic anti-cancer effects of Dimethylaminoparthenolide (DMAPT) when used in combination with the standard chemotherapeutic agent, gemcitabine (B846), in pancreatic cancer models. The data presented herein is supported by experimental findings that highlight the potential of this combination therapy to overcome chemoresistance, a significant hurdle in the treatment of pancreatic cancer.
Comparative Analysis of In Vitro Efficacy
The combination of DMAPT and gemcitabine has demonstrated a significant synergistic effect in reducing cell viability and inducing apoptosis in human pancreatic cancer cell lines. This synergy is attributed to the inhibition of the NF-κB signaling pathway by DMAPT, which is often activated by gemcitabine, leading to chemoresistance.
Cell Viability and Growth Inhibition
Table 1: Effect of DMAPT and Gemcitabine on Pancreatic Cancer Cell Growth
| Treatment Group | Cell Line | Effect on Cell Growth | Citation |
| DMAPT alone | BxPC-3, PANC-1, MIA PaCa-2 | Inhibition of cell growth | [1] |
| Gemcitabine alone | BxPC-3, PANC-1, MIA PaCa-2 | Inhibition of cell growth | [1] |
| DMAPT + Gemcitabine | BxPC-3, PANC-1, MIA PaCa-2 | Significantly greater inhibition of cell growth than either agent alone | [1] |
Induction of Apoptosis
The synergistic effect of DMAPT and gemcitabine extends to the induction of programmed cell death (apoptosis). The combination therapy has been shown to significantly increase the rate of apoptosis in pancreatic cancer cells compared to monotherapy.[1]
Table 2: Apoptotic Response of Pancreatic Cancer Cells to DMAPT and Gemcitabine
| Treatment Group | Cell Line | Apoptotic Effect | Citation |
| DMAPT alone | BxPC-3, PANC-1, MIA PaCa-2 | Induction of apoptosis | [1] |
| Gemcitabine alone | BxPC-3, PANC-1, MIA PaCa-2 | Induction of apoptosis | [1] |
| DMAPT + Gemcitabine | BxPC-3, PANC-1, MIA PaCa-2 | Enhanced induction of apoptosis compared to single agents | [1] |
In Vivo Synergistic Effects
The promising in vitro results have been corroborated in preclinical in vivo models of pancreatic cancer. In a genetically engineered mouse model of pancreatic cancer, the combination of DMAPT and gemcitabine resulted in a significant increase in median survival and a decrease in tumor size and the incidence of liver metastasis.[2]
Table 3: In Vivo Efficacy of DMAPT and Gemcitabine Combination Therapy
| Treatment Group | Animal Model | Key Findings | Citation |
| Placebo | LSL-KrasG12D/+; LSL-Trp53R172H; Pdx-1-Cre mice | - | [2] |
| DMAPT (40 mg/kg/day) | LSL-KrasG12D/+; LSL-Trp53R172H; Pdx-1-Cre mice | Reduced levels of inflammatory cytokines | [2] |
| Gemcitabine (50 mg/kg twice weekly) | LSL-KrasG12D/+; LSL-Trp53R172H; Pdx-1-Cre mice | Significantly increased median survival; Decreased incidence and multiplicity of pancreatic adenocarcinomas | [2] |
| DMAPT + Gemcitabine | LSL-KrasG12D/+; LSL-Trp53R172H; Pdx-1-Cre mice | Significantly increased median survival; Decreased incidence and multiplicity of pancreatic adenocarcinomas; Significantly decreased tumor size and incidence of liver metastasis | [2] |
Mechanism of Action: NF-κB Inhibition
The synergistic activity of DMAPT and gemcitabine is mechanistically linked to the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Gemcitabine treatment has been shown to induce the activation of NF-κB, a transcription factor that promotes cell survival and chemoresistance.[1] DMAPT, a potent NF-κB inhibitor, counteracts this effect by preventing the degradation of IκBα, the inhibitory protein of NF-κB, thereby blocking the nuclear translocation and activity of NF-κB.[1][3]
Caption: NF-κB signaling pathway activated by gemcitabine and inhibited by DMAPT.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the synergistic effects of DMAPT and gemcitabine.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the effect of DMAPT and gemcitabine, alone and in combination, on the metabolic activity and viability of pancreatic cancer cells.
-
Procedure:
-
Seed pancreatic cancer cells (e.g., BxPC-3, PANC-1, MIA PaCa-2) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of DMAPT, gemcitabine, or a combination of both for a specified period (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Apoptosis Assay (ELISA)
-
Objective: To quantify the extent of apoptosis induced by DMAPT and gemcitabine, alone and in combination.
-
Procedure:
-
Treat pancreatic cancer cells with DMAPT, gemcitabine, or the combination for a designated time.
-
Harvest the cells and lyse them to release cytoplasmic histone-associated DNA fragments.
-
Use a commercially available cell death detection ELISA kit to quantify the cytoplasmic histone-associated DNA fragments (mono- and oligonucleosomes).
-
The assay is based on a sandwich-ELISA principle, using antibodies directed against histones and DNA.
-
Measure the absorbance, which is directly proportional to the amount of apoptosis.
-
Western Blot Analysis for NF-κB Pathway Proteins
-
Objective: To assess the effect of DMAPT and gemcitabine on the expression and phosphorylation status of key proteins in the NF-κB signaling pathway (e.g., IκBα, p65).
-
Procedure:
-
Treat cells with the respective agents and prepare whole-cell or nuclear protein extracts.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies specific for the target proteins (e.g., anti-IκBα, anti-phospho-p65).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Electrophoretic Mobility Shift Assay (EMSA)
-
Objective: To determine the DNA-binding activity of NF-κB.
-
Procedure:
-
Prepare nuclear extracts from treated and untreated cells.
-
Incubate the nuclear extracts with a radiolabeled or fluorescently labeled double-stranded oligonucleotide probe containing the NF-κB consensus binding site.
-
Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
Visualize the bands by autoradiography or fluorescence imaging. A "shifted" band indicates the formation of an NF-κB-DNA complex.
-
Caption: Experimental workflow for evaluating DMAPT and gemcitabine synergy.
Conclusion
The collective evidence from in vitro and in vivo studies strongly suggests that the combination of this compound and gemcitabine represents a promising therapeutic strategy for pancreatic cancer. By targeting the NF-κB-mediated chemoresistance pathway, DMAPT enhances the cytotoxic effects of gemcitabine, leading to improved tumor control and survival in preclinical models. Further clinical investigation of this combination therapy is warranted to translate these encouraging findings into improved outcomes for patients with pancreatic cancer.
References
- 1. Dimethylamino parthenolide enhances the inhibitory effects of gemcitabine in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and gemcitabine: a survival study using a genetically engineered mouse model of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NF-κB blockade with oral administration of this compound (DMAPT), delays prostate cancer resistance to androgen receptor (AR) inhibition and inhibits AR variants - PMC [pmc.ncbi.nlm.nih.gov]
DMAPT Outperforms Standard of Care in Preclinical AML Models: A Comparative Analysis
A novel investigational agent, Dimethylamino-parthenolide (DMAPT), demonstrates superior efficacy and selectivity against Acute Myeloid Leukemia (AML) cells compared to the current standard-of-care chemotherapy in preclinical studies. This guide provides a comprehensive comparison of DMAPT and the standard "7+3" regimen of cytarabine (B982) and daunorubicin (B1662515), supported by experimental data from in vitro and in vivo models.
For researchers and drug development professionals in oncology, the quest for more effective and less toxic treatments for AML is a continuous endeavor. DMAPT, a water-soluble analog of parthenolide (B1678480), has emerged as a promising therapeutic candidate that selectively targets leukemia stem cells (LSCs), which are often responsible for disease relapse.[1] In contrast, conventional chemotherapy, while effective at inducing remission, is associated with significant toxicity to healthy cells and fails to eradicate the LSC population.
In Vitro Efficacy: DMAPT Shows Potent and Selective Cytotoxicity
DMAPT has demonstrated significant cytotoxic effects against primary AML cells in vitro. Dose-response studies have established a 50% lethal dose (LD50) of 1.7 µM for DMAPT in primary AML cells.[1] Notably, at concentrations of 5.0 µM and 7.5 µM, the mean viability of primitive AML stem cells (CD34+/CD38−) was reduced to 15.10% and 6.84%, respectively.[1]
| Compound | Metric | Value | Cell Type | Source |
| DMAPT | LD50 | 1.7 µM | Primary AML cells | [1] |
| Mean Viability | 15.10% | CD34+/CD38- AML cells (at 5.0 µM) | [1] | |
| Mean Viability | 6.84% | CD34+/CD38- AML cells (at 7.5 µM) | [1] | |
| Cytarabine | IC50 | 0.04 - 1.2 µM | Various AML cell lines | [2] |
| Daunorubicin | IC50 | 0.01 - 0.5 µM | Various AML cell lines | [2] |
In Vivo Models: DMAPT Suppresses Leukemia Engraftment and Improves Survival
The superior preclinical efficacy of DMAPT is further highlighted in in vivo studies using immunodeficient mouse models of AML. In a NOD/SCID mouse xenograft model, treatment with DMAPT resulted in a dramatic reduction in the engraftment of human AML cells. Analysis of four independent AML specimens showed that DMAPT decreased engraftment by 85% to 98.2% compared to untreated controls.[1]
While direct comparative survival data between DMAPT and the "7+3" regimen in the same in vivo model is limited, studies on the standard of care provide a baseline for evaluation. In a WEHI-3 mouse model of AML, a combination of cytarabine and daunorubicin led to a 55% survival rate.[3] It is important to note that differences in the mouse models and experimental designs preclude a direct comparison of survival outcomes.
| Treatment | Model | Efficacy Metric | Result | Source |
| DMAPT | NOD/SCID Xenograft | Reduction in Engraftment | 85% - 98.2% | [1] |
| Cytarabine + Daunorubicin | WEHI-3 Syngeneic | 40-Day Survival Rate | 55% | [3] |
Mechanism of Action: A Targeted Approach
DMAPT's selective anti-leukemic activity stems from its unique mechanism of action, which includes the induction of oxidative stress, inhibition of the pro-survival NF-κB signaling pathway, and activation of the p53 tumor suppressor.[1] This multi-pronged attack preferentially targets the vulnerabilities of AML cells, including the quiescent leukemia stem cell population that is often resistant to conventional cell-cycle-dependent chemotherapies.
Below is a diagram illustrating the proposed signaling pathway of DMAPT in AML cells.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is a generalized method for assessing the cytotoxicity of compounds against AML cell lines.
Materials:
-
AML cell lines (e.g., HL-60, THP-1)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
DMAPT, Cytarabine, Daunorubicin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed AML cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of the test compounds (DMAPT, cytarabine, daunorubicin) in culture medium.
-
Add 100 µL of the drug dilutions to the respective wells. Include vehicle-only wells as a control.
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50/LD50 values.
In Vivo Xenograft Model
This protocol outlines a general procedure for establishing and treating an AML xenograft model in immunodeficient mice.
Materials:
-
NOD/SCID mice (6-8 weeks old)
-
Primary human AML cells or AML cell lines
-
DMAPT
-
Cytarabine and Daunorubicin
-
Phosphate-buffered saline (PBS)
-
Sub-lethal irradiation source
Procedure:
-
Sub-lethally irradiate NOD/SCID mice.
-
Inject 1 x 10^6 human AML cells intravenously into the tail vein of each mouse.
-
Allow 2-4 weeks for the leukemia to establish.
-
DMAPT Treatment Group: Administer DMAPT orally at a dose of 100 mg/kg. The treatment schedule may vary depending on the study design.[1]
-
Standard of Care Group: Administer daunorubicin (10 mg/kg) intravenously on days 15-17 and cytarabine (50 mg/kg) intraperitoneally on days 15-21 post-cell injection.[4]
-
Control Group: Administer a vehicle control (e.g., PBS) following the same schedule as the treatment groups.
-
Monitor mice for signs of disease progression and survival.
-
At the end of the study, harvest bone marrow, spleen, and peripheral blood to assess leukemic engraftment by flow cytometry for human CD45+ cells.
The following diagram illustrates the general workflow for a preclinical in vivo comparison study.
Conclusion
The preclinical data strongly suggest that DMAPT holds significant promise as a novel therapeutic agent for AML. Its ability to selectively eradicate AML cells, including the critical leukemia stem cell population, while sparing normal cells, represents a substantial advantage over the current standard of care. The favorable in vivo efficacy, coupled with its distinct mechanism of action, provides a strong rationale for the continued clinical development of DMAPT for the treatment of Acute Myeloid Leukemia. Further head-to-head preclinical studies and ultimately, clinical trials, are warranted to fully elucidate its therapeutic potential in comparison to standard chemotherapy regimens.
References
- 1. An orally bioavailable parthenolide analog selectively eradicates acute myelogenous leukemia stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sodium Caseinate in Combination With Daunorubicin or Cytarabine Improves Survival of Mice With Long-established Leukemia | Cancer Diagnosis & Prognosis [cancerdiagnosisprognosis.org]
- 4. spandidos-publications.com [spandidos-publications.com]
Validating NF-κB as the Primary Target of Dimethylaminoparthenolide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Dimethylaminoparthenolide (DMAPT) with other nuclear factor-kappa B (NF-κB) inhibitors, focusing on experimental data that validates NF-κB as its primary target. We present quantitative data, detailed experimental protocols, and visualizations of key cellular pathways and workflows to offer an objective assessment of DMAPT's performance and specificity.
Executive Summary
This compound (DMAPT), a water-soluble analog of parthenolide, has emerged as a potent inhibitor of the canonical NF-κB signaling pathway. Experimental evidence strongly supports that DMAPT's primary mechanism of action is the direct inhibition of the IκB kinase (IKK) complex, specifically the IKKβ subunit. This inhibition prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering the NF-κB p65/p50 heterodimer in the cytoplasm and blocking its nuclear translocation and transcriptional activity. While DMAPT demonstrates potent NF-κB inhibition, it is also important to consider its potential off-target effects, including epigenetic modulation, which may occur independently of NF-κB signaling. This guide will delve into the experimental data validating DMAPT's primary target and compare its efficacy and specificity against other known NF-κB inhibitors, such as the proteasome inhibitor bortezomib (B1684674) and the IKKβ-selective inhibitor IKK-16.
Data Presentation: Comparative Inhibitory Activity
A direct comparison of the half-maximal inhibitory concentrations (IC50) of DMAPT and other NF-κB inhibitors is crucial for evaluating their relative potencies. While direct head-to-head studies across multiple cell lines are limited, the available data indicates the following:
| Inhibitor | Target | Cell Line | IC50 (NF-κB Inhibition) | Cytotoxicity (IC50/LD50) | Reference |
| DMAPT | IKKβ | AML Cells | Not explicitly defined in IC50 for NF-κB | LD50: 1.7 μM | [1] |
| PC-3 (Prostate) | Inhibition observed at 5 μM | - | [2] | ||
| DU145 (Prostate) | Inhibition observed at 4 μM | - | [2] | ||
| Bortezomib | 26S Proteasome | T-ALL Cells | Inhibition of NF-κB binding at 4-12 nM | 4-12 nM | [3] |
| Multiple Myeloma | Complex effects, can activate NF-κB | - | [4] | ||
| IKK-16 | IKKβ | Cell-free | 40 nM | - | |
| IKKα | Cell-free | 200 nM | - | ||
| IKK complex | Cell-free | 70 nM | - |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions, cell types, and assay methods. The data for DMAPT often describes effective concentrations for observing NF-κB inhibition rather than a precise IC50 value for the inhibition itself.
On-Target vs. Off-Target Effects
While the primary target of DMAPT is well-established as IKKβ, it is essential to consider its broader selectivity profile.
On-Target Effects (NF-κB Inhibition):
-
Inhibition of IκBα Phosphorylation: DMAPT treatment leads to a dose-dependent decrease in the phosphorylation of IκBα at Ser32, a critical step for its degradation and NF-κB activation.[5]
-
Reduced NF-κB Nuclear Translocation and DNA Binding: By stabilizing IκBα, DMAPT prevents the nuclear translocation of the p65/p50 NF-κB subunits and their binding to DNA consensus sequences.[2][3]
-
Downregulation of NF-κB Target Genes: Inhibition of NF-κB activity by DMAPT results in the decreased expression of downstream target genes involved in inflammation, cell survival, and proliferation.
-
Sensitization to Chemotherapy and Radiation: A key functional outcome of NF-κB inhibition by DMAPT is the sensitization of cancer cells to therapies like radiation by impairing NF-κB-mediated DNA double-strand break repair.[2][5]
Off-Target and NF-κB-Independent Effects:
-
Epigenetic Modulation: DMAPT has been shown to function as an epigenetic modulator. These effects can be both dependent and independent of NF-κB inhibition. For instance, DMAPT can lead to changes in histone methylation patterns.
-
STAT3 Inhibition: Some studies suggest that DMAPT may also decrease the activity of STAT3, another important transcription factor in cancer.[6]
-
Generation of Reactive Oxygen Species (ROS): Like its parent compound parthenolide, DMAPT has been reported to induce ROS, which can contribute to its anti-cancer effects.[5]
A comprehensive kinase selectivity profile for DMAPT is not yet publicly available, which limits a full understanding of its off-target kinase interactions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to validate DMAPT as an NF-κB inhibitor.
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding
This assay is used to detect the binding of NF-κB to a specific DNA probe.
1. Nuclear Extract Preparation:
-
Culture cells to 80-90% confluency and treat with DMAPT or vehicle control for the desired time.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in a hypotonic buffer to release cytoplasmic contents.
-
Centrifuge to pellet the nuclei.
-
Resuspend the nuclear pellet in a high-salt extraction buffer to lyse the nuclei and release nuclear proteins.
-
Centrifuge at high speed to pellet debris and collect the supernatant containing the nuclear extract.
-
Determine protein concentration using a Bradford or BCA assay.
2. Binding Reaction:
-
Prepare a binding reaction mixture containing:
-
Nuclear extract (5-10 µg)
-
Poly(dI-dC) (a non-specific DNA competitor)
-
Binding buffer (containing HEPES, KCl, EDTA, DTT, and glycerol)
-
Biotin- or ³²P-labeled double-stranded DNA probe containing the NF-κB consensus sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3').
-
-
Incubate the reaction at room temperature for 20-30 minutes.
3. Electrophoresis and Detection:
-
Load the samples onto a non-denaturing polyacrylamide gel.
-
Run the gel in a cold room or with a cooling system to prevent dissociation of the protein-DNA complexes.
-
Transfer the DNA to a positively charged nylon membrane.
-
Detect the labeled probe using a chemiluminescent or radioactive detection method. A "shift" in the migration of the labeled probe indicates the formation of an NF-κB-DNA complex.
IκB Kinase (IKK) Assay
This assay measures the kinase activity of the IKK complex.
1. Immunoprecipitation of IKK complex:
-
Lyse cells treated with DMAPT or vehicle control in a non-denaturing lysis buffer.
-
Incubate the cell lysate with an antibody against a subunit of the IKK complex (e.g., IKKγ/NEMO) and protein A/G-agarose beads to immunoprecipitate the complex.
-
Wash the beads several times to remove non-specifically bound proteins.
2. Kinase Reaction:
-
Resuspend the beads in a kinase buffer containing:
-
Recombinant IκBα protein (as a substrate)
-
ATP (including [γ-³²P]ATP for radioactive detection or using an antibody against phosphorylated IκBα for non-radioactive detection).
-
-
Incubate the reaction at 30°C for 30 minutes.
3. Detection of IκBα Phosphorylation:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the proteins by SDS-PAGE.
-
Detect the phosphorylated IκBα by autoradiography (for ³²P) or by Western blotting using a phospho-specific IκBα antibody.
NF-κB Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of NF-κB.
1. Transfection:
-
Plate cells in a multi-well plate.
-
Transfect the cells with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple NF-κB binding sites.
-
Co-transfect with a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.
2. Treatment and Stimulation:
-
Allow cells to recover after transfection.
-
Pre-treat the cells with various concentrations of DMAPT or a vehicle control.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α) to induce NF-κB activity.
3. Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency. A decrease in the normalized luciferase activity in DMAPT-treated cells indicates inhibition of NF-κB transcriptional activity.[1]
Visualizing the Mechanism of Action
To visually represent the signaling pathways and experimental workflows, the following diagrams are provided in the DOT language for Graphviz.
Canonical NF-κB Signaling Pathway and DMAPT's Point of Inhibition
Caption: Canonical NF-κB signaling pathway and the inhibitory action of DMAPT on the IKK complex.
Experimental Workflow for Validating DMAPT's Effect on NF-κB
Caption: Workflow for validating DMAPT's inhibitory effect on the NF-κB signaling pathway.
Conclusion
The available experimental data strongly supports the validation of NF-κB, specifically the IKKβ subunit, as the primary target of this compound. Its mechanism of action through the inhibition of the canonical NF-κB pathway is well-documented and leads to downstream effects such as decreased cancer cell proliferation and increased sensitivity to chemo- and radiotherapy. While DMAPT is a potent NF-κB inhibitor, a comprehensive understanding of its full therapeutic potential and safety profile requires further investigation into its off-target effects, particularly through broad kinase selectivity profiling. This guide provides researchers and drug development professionals with a solid foundation for evaluating DMAPT as a therapeutic agent targeting NF-κB-driven pathologies.
References
- 1. NF-κB inhibition by this compound radiosensitizes non-small-cell lung carcinoma by blocking DNA double-strand break repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DMAPT inhibits NF-κB activity and increases sensitivity of prostate cancer cells to X-rays in vitro and in tumor xenografts in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A selective small molecule NF-κB inhibitor from a high-throughput cell based assay for “AP-1 hits” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bortezomib induces canonical nuclear factor-κB activation in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DMAPT inhibits NF-κB activity and increases sensitivity of prostate cancer cells to X-rays in vitro and in tumor xenografts in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of DMAPT and Bortezomib in Multiple Myeloma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Dimethylaminoparthenolide (DMAPT) and bortezomib (B1684674) for the treatment of multiple myeloma. The comparison is based on preclinical data for DMAPT and extensive clinical data for bortezomib, reflecting the different stages of their development.
Introduction
Multiple myeloma is a hematological malignancy characterized by the proliferation of plasma cells in the bone marrow. The development of targeted therapies has significantly improved patient outcomes. This guide focuses on two such agents: bortezomib, a proteasome inhibitor that is a cornerstone of multiple myeloma therapy, and DMAPT, a novel inhibitor of the NF-κB signaling pathway with preclinical anti-myeloma activity.
Mechanism of Action
The distinct mechanisms of action of DMAPT and bortezomib form the basis of their anti-myeloma effects and offer different therapeutic strategies.
DMAPT: As a water-soluble analog of parthenolide, DMAPT functions as a potent inhibitor of the nuclear factor kappa B (NF-κB) signaling pathway. In multiple myeloma, constitutive activation of the NF-κB pathway is a key driver of cell proliferation, survival, and drug resistance. DMAPT exerts its anti-tumor effects by blocking this pathway.
Bortezomib: Bortezomib is a proteasome inhibitor. The proteasome is a cellular complex responsible for degrading proteins, including those that regulate cell cycle and apoptosis. By inhibiting the proteasome, bortezomib disrupts protein homeostasis, leading to an accumulation of pro-apoptotic factors and cell cycle arrest, ultimately inducing cancer cell death.
Signaling Pathway Diagrams
Comparative Efficacy and Safety Data
The following tables summarize the available efficacy and safety data for DMAPT (preclinical) and bortezomib (clinical). It is important to note that a direct comparison is challenging due to the different stages of development.
Table 1: Efficacy Data
| Parameter | DMAPT (Preclinical) | Bortezomib (Clinical, Relapsed/Refractory Multiple Myeloma) |
| In Vitro Potency (IC50) | 1-5 µM in MM cell lines | Not directly comparable |
| Overall Response Rate (ORR) | N/A | 38% - 43% (as a single agent) |
| Complete Response (CR) Rate | N/A | 6% - 9% (as a single agent) |
| Progression-Free Survival (PFS) | N/A | Median of 6.2 months (as a single agent vs. dexamethasone) |
| Overall Survival (OS) | Increased mean survival in mouse models | Median of 29.8 months (as a single agent vs. dexamethasone) |
N/A: Not Applicable
Table 2: Safety and Tolerability
| Adverse Event Profile | DMAPT (Preclinical) | Bortezomib (Clinical) |
| Reported Toxicities | Minimal toxicities observed in mouse models. | Common (>20%): Peripheral neuropathy, fatigue, nausea, diarrhea, thrombocytopenia, neutropenia. |
| Grade 3/4 Adverse Events | Not reported in a clinical context. | Most Frequent: Thrombocytopenia, neutropenia, anemia, peripheral neuropathy. |
Experimental Protocols
DMAPT: Preclinical In Vitro and In Vivo Studies (General Protocol)
-
In Vitro Cytotoxicity Assay:
-
Human multiple myeloma cell lines (e.g., U266, RPMI 8226) are cultured under standard conditions.
-
Cells are seeded in 96-well plates and treated with increasing concentrations of DMAPT for 48-72 hours.
-
Cell viability is assessed using a colorimetric assay (e.g., MTT) to determine the half-maximal inhibitory concentration (IC50).
-
-
In Vivo Xenograft Mouse Model:
-
Immunocompromised mice (e.g., NOD/SCID) are subcutaneously or intravenously injected with human multiple myeloma cells.
-
Once tumors are established, mice are randomized into treatment and control groups.
-
DMAPT is administered orally at specified doses and schedules.
-
Tumor volume is measured regularly with calipers (for subcutaneous models) or disease burden is monitored via bioluminescence imaging or serum paraprotein levels.
-
Animal survival and any signs of toxicity are recorded.
-
Bortezomib: Phase 3 Clinical Trial in Relapsed/Refractory Multiple Myeloma (General Protocol)
-
Study Design: A multicenter, randomized, open-label, phase 3 trial.
-
Patient Population: Patients with relapsed or refractory multiple myeloma who have received at least one prior line of therapy.
-
Randomization: Patients are typically randomized to receive either bortezomib or a standard-of-care comparator (e.g., high-dose dexamethasone).
-
Treatment Regimen:
-
Bortezomib Arm: Bortezomib is administered intravenously or subcutaneously at a standard dose of 1.3 mg/m² on days 1, 4, 8, and 11 of a 21-day cycle for a defined number of cycles.
-
Comparator Arm: The comparator drug is administered according to its standard protocol.
-
-
Endpoints:
-
Primary Endpoint: Progression-free survival (PFS).
-
Secondary Endpoints: Overall response rate (ORR), complete response (CR) rate, overall survival (OS), and safety.
-
-
Assessments: Disease response is assessed according to the International Myeloma Working Group (IMWG) criteria. Adverse events are graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).
Experimental Workflow Diagram
Conclusion
Bortezomib is a well-established and effective therapy for multiple myeloma with a defined clinical profile. DMAPT, with its distinct mechanism of targeting the NF-κB pathway, has demonstrated promising anti-myeloma activity in preclinical models. While direct comparative clinical data is not available, the preclinical evidence for DMAPT suggests it may offer a valuable therapeutic strategy, potentially in combination with other agents. Further clinical investigation is required to determine the efficacy and safety of DMAPT in patients with multiple myeloma. This guide highlights the current understanding of these two agents and provides a framework for their continued evaluation.
A Comparative Guide to the In Vivo Efficacy of DMAPT and Other NF-κB Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The transcription factor Nuclear Factor-kappa B (NF-κB) is a critical regulator of inflammatory responses, cell survival, and proliferation. Its constitutive activation is a hallmark of many chronic inflammatory diseases and cancers, making it a prime target for therapeutic intervention. A variety of small molecule inhibitors have been developed to target the NF-κB signaling pathway. This guide provides a comparative overview of the in vivo efficacy of Dimethylaminoparthenolide (DMAPT), a water-soluble analogue of parthenolide (B1678480), and other notable NF-κB inhibitors, including Dehydroxymethylepoxyquinomicin (DHMEQ), BAY 11-7082, SC75741, and TPCA-1. The information is compiled from preclinical studies and presented to aid in the selection and application of these inhibitors in in vivo research.
NF-κB Signaling Pathway and Inhibitor Targets
The canonical NF-κB signaling pathway is initiated by various stimuli, such as inflammatory cytokines (e.g., TNFα), leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory IκBα protein, targeting it for ubiquitination and subsequent proteasomal degradation. This releases the NF-κB dimers (typically p65/p50) to translocate to the nucleus and activate the transcription of target genes. The inhibitors discussed in this guide target different stages of this pathway.
Caption: Canonical NF-κB signaling pathway and points of intervention by various inhibitors.
Quantitative Comparison of In Vivo Efficacy
The following table summarizes the in vivo efficacy of DMAPT and other selected NF-κB inhibitors from various preclinical studies. It is important to note that the experimental conditions, including the animal models, disease types, and dosing regimens, vary across these studies, which precludes a direct, absolute comparison of potency.
| Inhibitor | Animal Model | Disease Model | Dosing Regimen | Key Efficacy Results | Reference |
| DMAPT | Athymic nude mice | Prostate Cancer (PC-3 xenograft) | 100 mg/kg/day, oral gavage | Combination with 6 Gy X-rays significantly reduced relative tumor volume compared to either treatment alone on day 59.[1] | [1][2][3] |
| Athymic nude mice | Non-Small Cell Lung Cancer (A549 xenograft) | 100 mg/kg/day, oral gavage | Suppressed tumor growth by 54% versus control at day 65.[4] | [4] | |
| VCaP-CR tumor-bearing mice | Castrate-Resistant Prostate Cancer | Not specified | Combination with castration significantly delayed tumor growth to 1 cm³ compared to castration alone.[5] | [5] | |
| DHMEQ | DBA/1J mice | Collagen-Induced Arthritis | 5 mg/kg/day, intraperitoneal injection | Decreased severity of arthritis based on paw swelling, number of swollen joints, and radiographic and histopathologic scores after 14 days of treatment.[6] | [6][7][8][9][10][11][12] |
| BAY 11-7082 | SCID mice | Uterine Fibroids (xenograft) | Daily treatment for two months (dose not specified) | Led to a 50% reduction in tumor weight.[13] | [13] |
| SC75741 | C57BL/6 mice | Influenza A (H5N1) infection | 15 mg/kg/day, intraperitoneal injection for 7 days | Significantly protected mice against infection.[14] | [14][15][16][17] |
| TPCA-1 | Nude mice | Non-Small Cell Lung Cancer (HCC827 xenograft) | 10 mg/kg/day, intraperitoneal injection | Inhibited tumor growth as a single agent and showed synergistic repression when combined with gefitinib.[18][19][20] | [18][19][20][21] |
Detailed Experimental Protocols
DMAPT in Prostate Cancer Xenografts[1]
-
Animal Model: Male athymic nude mice.
-
Cell Line: PC-3 human prostate cancer cells.
-
Tumor Induction: 5 x 10^6 PC-3 cells were injected subcutaneously into the hind leg of the mice.
-
Treatment Groups:
-
Untreated control.
-
DMAPT alone (100 mg/kg daily by oral gavage for 7 days).
-
Radiation alone (a single dose of 6 Gy X-rays).
-
Combination of DMAPT and radiation.
-
-
Efficacy Assessment: Tumor volumes were measured regularly. The primary endpoint was the average relative tumor volume on day 59 post-implantation.
DHMEQ in a Murine Model of Arthritis[7]
-
Animal Model: Male DBA/1J mice.
-
Disease Induction: Collagen-induced arthritis (CIA) was induced by immunization with bovine type II collagen.
-
Treatment Protocol: After the onset of arthritis, mice were treated daily with intraperitoneal injections of DHMEQ (5 mg/kg body weight) or vehicle for 14 days.
-
Efficacy Evaluation: The severity of arthritis was assessed by scoring paw swelling and the number of swollen joints. Radiographic and histopathologic analyses of the joints were also performed.
BAY 11-7082 in a Fibroid Xenograft Model[14]
-
Animal Model: Severe combined immunodeficient (SCID) mice.
-
Tumor Model: Human fibroid xenografts were implanted in the mice.
-
Treatment Regimen: Mice were treated daily with BAY 11-7082 or vehicle for a duration of two months. The specific dose was not detailed in the abstract.
-
Outcome Measures: The primary outcome was the change in tumor weight at the end of the treatment period. Gene expression analysis was also conducted to elucidate the mechanism of action.
SC75741 in an Influenza Virus Infection Model[15]
-
Animal Model: C57BL/6 mice.
-
Infection Model: Mice were infected with highly pathogenic avian influenza A viruses (H5N1 and H7N7 subtypes).
-
Therapeutic Intervention: Treatment with SC75741 was administered either intravenously (5 mg/kg/day) or intraperitoneally (15 mg/kg/day or 7.5 mg/kg twice a day) for seven consecutive days. Treatment was initiated either prior to or up to four days after infection.
-
Efficacy Assessment: The primary endpoint was the survival of the infected mice.
TPCA-1 in Non-Small Cell Lung Cancer Xenografts[20][22]
-
Animal Model: Nude mice.
-
Cell Line: HCC827 human non-small cell lung cancer cells with an EGFR mutation.
-
Tumor Establishment: HCC827 cells were injected into the flanks of the mice to establish xenograft tumors.
-
Treatment Groups:
-
Vehicle control.
-
TPCA-1 alone (10 mg/kg, i.p. daily).
-
Gefitinib alone.
-
Combination of TPCA-1 and gefitinib.
-
-
Efficacy Measurement: Tumor growth was monitored, and tumor weight was determined after 28 days of treatment.
Concluding Remarks
This guide provides a snapshot of the in vivo efficacy of DMAPT in comparison to other NF-κB inhibitors based on available preclinical data. While a direct comparative study is lacking, the presented data demonstrates that DMAPT exhibits significant in vivo activity in cancer models, particularly in combination with other therapies.[1][5] The other inhibitors, DHMEQ, BAY 11-7082, SC75741, and TPCA-1, have also shown considerable efficacy in models of inflammation, fibroids, viral infections, and cancer, respectively.[6][13][14][20]
The choice of an appropriate NF-κB inhibitor for in vivo studies will depend on the specific research question, the disease model, and the desired route of administration. The detailed experimental protocols provided herein should serve as a valuable resource for designing future in vivo experiments. Researchers are encouraged to consult the primary literature for more in-depth information on the pharmacokinetics, toxicity profiles, and mechanisms of action of these compounds.
References
- 1. DMAPT inhibits NF-κB activity and increases sensitivity of prostate cancer cells to X-rays in vitro and in tumor xenografts in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DMAPT inhibits NF-κB activity and increases sensitivity of prostate cancer cells to X-rays in vitro and in tumor xenografts in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. A water soluble parthenolide analogue suppresses in vivo tumor growth of two tobacco associated cancers, lung and bladder cancer, by targeting NF-κB and generating reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB blockade with oral administration of this compound (DMAPT), delays prostate cancer resistance to androgen receptor (AR) inhibition and inhibits AR variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of a small molecule inhibitor of nuclear factor-κB nuclear translocation in a murine model of arthritis and cultured human synovial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of Late and Early Phases of Cancer Metastasis by the NF-κB Inhibitor DHMEQ Derived from Microbial Bioactive Metabolite Epoxyquinomicin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NF-kappaB inhibitor dehydroxymethylepoxyquinomicin suppresses osteoclastogenesis and expression of NFATc1 in mouse arthritis without affecting expression of RANKL, osteoprotegerin or macrophage colony-stimulating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The designed NF-κB inhibitor, DHMEQ, inhibits KISS1R-mediated invasion and increases drug-sensitivity in mouse plasmacytoma SP2/0 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of Cellular and Animal Inflammatory Disease Models by NF-κB Inhibitor DHMEQ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The NF-kappaB inhibitor SC75741 protects mice against highly pathogenic avian influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. The NF-κB inhibitor SC75741 efficiently blocks influenza virus propagation and confers a high barrier for development of viral resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. cancer-research-network.com [cancer-research-network.com]
- 20. TPCA-1 is a direct dual inhibitor of STAT3 and NF-κB and regresses mutant EGFR-associated human non-small cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. [PDF] TPCA-1 Is a Direct Dual Inhibitor of STAT3 and NF-κB and Regresses Mutant EGFR-Associated Human Non–Small Cell Lung Cancers | Semantic Scholar [semanticscholar.org]
Cross-Validation of DMAPT's Anti-Cancer Efficacy Across Diverse Tumor Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer effects of Dimethylaminoparthenolide (DMAPT), a water-soluble analog of parthenolide, across various tumor models. DMAPT has emerged as a promising therapeutic agent due to its ability to induce cancer cell death through multiple mechanisms, primarily by generating reactive oxygen species (ROS) and inhibiting the pro-survival NF-κB signaling pathway. This document summarizes key quantitative data, details experimental methodologies, and visualizes critical biological pathways and workflows to offer an objective assessment of DMAPT's performance, both as a standalone agent and in combination with standard-of-care therapies.
In Vitro Efficacy of DMAPT Across Different Cancer Cell Lines
DMAPT has demonstrated significant anti-proliferative effects in a variety of cancer cell lines. The following table summarizes the available data on its in vitro activity.
| Cancer Type | Cell Line | Assay Type | DMAPT Concentration | Effect | Citation(s) |
| Prostate Cancer | PC-3 | Proliferation Assay | 20 µM | 100% inhibition of cellular proliferation. | [1] |
| CWR22Rv1 | Proliferation Assay | 10 µM | 100% inhibition of cellular proliferation. | [1] | |
| PC-3 | Clonogenic Assay | 5 µM (48h) | Significantly decreased plating efficiency. | [2] | |
| DU145 | Clonogenic Assay | 4 µM (48h) | Significantly decreased plating efficiency. | [2] | |
| Lung Cancer | A549 | BrdU Proliferation Assay | 10 µM | >90% suppression of proliferation. | |
| BEAS2B | BrdU Proliferation Assay | 10 µM | >90% suppression of proliferation. | ||
| Bladder Cancer | UMUC-3 | BrdU Proliferation Assay | 10 µM | >90% suppression of proliferation. | |
| Pancreatic Cancer | Panc-1 | MTT Assay | 12 µM (GI50) | 50% inhibition of cell growth (in combination with Actinomycin-D). | [3] |
In Vivo Anti-Tumor Activity of DMAPT in Xenograft Models
The anti-tumor efficacy of DMAPT has been validated in several preclinical xenograft models, demonstrating its potential for clinical translation.
| Cancer Type | Animal Model | Tumor Model | DMAPT Treatment Regimen | Key Findings | Citation(s) |
| Lung Cancer | Athymic Nude Mice | A549 Subcutaneous Xenograft | 100 mg/kg/day (oral) | 54% suppression of tumor growth. | [4] |
| Bladder Cancer | Athymic Nude Mice | UMUC-3 Subcutaneous Xenograft | 100 mg/kg twice daily (oral) | 63% suppression of tumor growth (dose-dependent). | [4] |
| Prostate Cancer | Athymic Nude Mice | PC-3 Subcutaneous Xenograft | 100 mg/kg/day (oral) for 7 days + 6 Gy X-rays | Significantly smaller tumor volumes compared to either treatment alone. | [5] |
| Prostate Cancer | ICR-SCID Mice | VCaP-CR Subcutaneous Xenograft | Not specified | DMAPT alone did not significantly slow tumor growth, but significantly reduced tumor growth in combination with castration. | [6][7] |
| Lung Cancer | A/J Mice | Tobacco Smoke Carcinogen-Induced | Intranasal instillation | 39% reduction in overall lung tumor multiplicity; 62% reduction in larger tumors (>2mm). | [8] |
Comparative Efficacy of DMAPT with Standard-of-Care Agents
Direct head-to-head comparative studies of DMAPT with standard chemotherapy agents are limited. However, available data from combination studies provide insights into its potential synergistic effects.
| Cancer Type | DMAPT Combination | Standard Agent | Model | Outcome | Citation(s) |
| Pancreatic Cancer | DMAPT + Gemcitabine | Gemcitabine | BxPC-3, PANC-1, MIA PaCa-2 cell lines | DMAPT enhanced the anti-proliferative effects of gemcitabine. | [4][5][6] |
| Prostate Cancer | DMAPT + Castration | Castration | VCaP-CR Xenograft | Combination significantly reduced tumor growth compared to castration alone. | [6][7] |
| Prostate Cancer | DMAPT + Radiation | Radiation | PC-3 Xenograft | Combination significantly decreased tumor growth compared to radiation alone. | [5] |
| Bladder Cancer | DMAPT + Cisplatin | Cisplatin | In vitro (UMUC-3 cells) | Enhanced reduction in cell viability. | [9] |
Note: The parent compound of DMAPT, parthenolide, has been shown to augment the efficacy of docetaxel (B913) in prostate cancer models.[10] While this suggests a potential synergistic interaction for DMAPT, direct comparative studies are needed.
Experimental Protocols
Subcutaneous Xenograft Tumor Model
-
Cell Culture: Human cancer cell lines (e.g., A549, UMUC-3, PC-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Animal Model: Athymic nude or SCID mice (4-6 weeks old) are used.
-
Tumor Inoculation: A suspension of 1-5 x 10^6 cancer cells in a 1:1 mixture of serum-free media and Matrigel is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured 2-3 times per week using calipers and calculated using the formula: Volume = (Width² x Length) / 2.
-
Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment groups. DMAPT is typically administered via oral gavage at doses ranging from 40 to 100 mg/kg, daily or twice daily. Control groups receive the vehicle solution.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a specified duration. Tumor weight and volume are recorded, and tumors may be excised for further analysis (e.g., immunohistochemistry, Western blot).
Cell Viability (MTT) Assay
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of DMAPT or control vehicle for a specified period (e.g., 24, 48, 72 hours).
-
MTT Incubation: After the treatment period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours at 37°C. Viable cells with active metabolism convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: The media is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and IC50/GI50 values are calculated.
Western Blot for NF-κB Signaling
-
Cell Lysis: Cells treated with DMAPT or control are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key proteins in the NF-κB pathway (e.g., phospho-p65, total p65, IκBα).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Visualizing DMAPT's Mechanism of Action and Experimental Design
To further elucidate the processes involved in DMAPT's anti-cancer activity and the experimental approaches used for its validation, the following diagrams are provided.
Caption: DMAPT's dual mechanism of action: inducing ROS and inhibiting NF-κB.
Caption: General experimental workflow for evaluating DMAPT's anti-cancer effects.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. DMAPT inhibits NF-κB activity and increases sensitivity of prostate cancer cells to X-rays in vitro and in tumor xenografts in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 5. benchchem.com [benchchem.com]
- 6. researchhub.com [researchhub.com]
- 7. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 8. NF-κB blockade with oral administration of this compound (DMAPT), delays prostate cancer resistance to androgen receptor (AR) inhibition and inhibits AR variants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. MTT assay protocol | Abcam [abcam.com]
Evaluating the Therapeutic Window of Dimethylaminoparthenolide (DMAPT) In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the in vivo therapeutic window of Dimethylaminoparthenolide (DMAPT), a water-soluble analog of parthenolide (B1678480). DMAPT has garnered significant interest as a potential anti-cancer agent due to its ability to selectively target cancer cells and cancer stem cells while exhibiting a favorable safety profile in preclinical models. This document objectively compares DMAPT's performance with other NF-κB inhibitors and presents supporting experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
Executive Summary
This compound (DMAPT) is a promising therapeutic candidate that demonstrates significant in vivo bioactivity against various hematologic and solid tumors.[1][2] Its primary mechanism of action involves the inhibition of the pro-survival transcription factor NF-κB, induction of oxidative stress, and activation of p53.[1] Preclinical studies in mouse xenograft models of acute myelogenous leukemia (AML), non-small cell lung cancer (NSCLC), bladder cancer, and prostate cancer have consistently shown that orally administered DMAPT can suppress tumor growth at doses that are well-tolerated.[1][2][3] While specific lethal dose (LD50) values from in vivo studies are not extensively published, the available literature strongly suggests a wide therapeutic window, characterized by efficacy at non-toxic doses. This guide synthesizes the available data to provide a clear overview of DMAPT's preclinical performance.
Data Presentation: In Vivo Efficacy of DMAPT
The following tables summarize the quantitative data from key in vivo studies demonstrating the anti-tumor efficacy of DMAPT in various cancer models.
Table 1: Efficacy of DMAPT in Hematologic Malignancies
| Cancer Type | Animal Model | DMAPT Dosage | Route of Administration | Key Findings | Reference |
| Acute Myelogenous Leukemia (AML) | NOD/SCID mice with human AML cell xenografts | 100 mg/kg (single dose) | Oral | Inhibition of NF-κB and induction of oxidative stress in vivo. | [1][4] |
Table 2: Efficacy of DMAPT in Solid Tumors
| Cancer Type | Animal Model | DMAPT Dosage | Route of Administration | Key Findings | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | Athymic nude mice with A549 xenografts | 100 mg/kg/day | Oral gavage | 54% suppression of tumor growth. | [2] |
| Bladder Cancer | Athymic nude mice with UMUC-3 xenografts | 100 mg/kg, twice daily | Oral gavage | 63% suppression of tumor growth. | [2] |
| Prostate Cancer | Nude mice with PC-3 xenografts | 100 mg/kg/day | Oral | Significant reduction in tumor volume when combined with radiation. | [3] |
| Lung Tumorigenesis | A/J mice (tobacco smoke carcinogen-induced) | Low doses (not specified) | Intranasal | 39% reduction in overall lung tumor multiplicity. | [5][6] |
Table 3: Comparison with Other NF-κB Inhibitors
| Compound | Mechanism of Action | Advantages | Disadvantages/Toxicities |
| This compound (DMAPT) | Inhibition of IκB kinase (IKK), leading to cytoplasmic retention of NF-κB.[2] | Good oral bioavailability (~70%); selective cytotoxicity to cancer cells; well-tolerated in animal models.[1][2] | Specific in vivo toxicity data (e.g., LD50) is limited in published literature. |
| Bortezomib (Velcade®) | Proteasome inhibitor, leading to accumulation of IκB and inhibition of NF-κB activation. | Approved for multiple myeloma and mantle cell lymphoma. | Can cause peripheral neuropathy, myelosuppression, and gastrointestinal issues. |
| DHMEQ | Inhibits nuclear translocation of NF-κB. | Effective in various carcinoma and leukemia animal models with no reported toxicity.[7] | Limited clinical trial data compared to other inhibitors. |
| BET Inhibitors | Modulate NF-κB signaling. | Show promise in hematologic malignancies. | Dose-limiting toxicities, particularly thrombocytopenia, have been observed in monotherapy.[8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of DMAPT's in vivo efficacy and mechanism of action.
In Vivo Tumor Xenograft Studies
-
Animal Model: Athymic nude mice (6-8 weeks old) are typically used for their inability to reject human tumor xenografts.
-
Cell Line Implantation: Human cancer cell lines (e.g., A549 for NSCLC, UMUC-3 for bladder cancer) are cultured and harvested. A suspension of 1-5 x 10^6 cells in a suitable medium (e.g., Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to establish and reach a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers and calculated using the formula: (length x width²)/2.
-
DMAPT Administration: DMAPT is dissolved in a suitable vehicle (e.g., water) and administered orally via gavage at the specified dose and frequency (e.g., 100 mg/kg/day). A control group receives the vehicle only.
-
Endpoint Analysis: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration. Tumors are excised, weighed, and may be processed for further analysis (e.g., immunohistochemistry, western blotting).[2]
Pharmacodynamic Studies for NF-κB Inhibition
-
Animal Model and Treatment: NOD/SCID mice with established human AML xenografts are treated with a single oral dose of DMAPT (e.g., 100 mg/kg).
-
Tissue Collection: At a specified time point post-treatment (e.g., 4 hours), bone marrow cells are harvested from the mice.
-
Immunofluorescence Staining: The harvested cells are fixed, permeabilized, and stained with antibodies against the p65 subunit of NF-κB and a nuclear counterstain (e.g., DAPI).
-
Microscopy and Analysis: The subcellular localization of p65 is visualized using fluorescence microscopy. Cytoplasmic localization of p65 indicates inhibition of NF-κB, as it is prevented from translocating to the nucleus to activate gene transcription.[1]
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. An orally bioavailable parthenolide analog selectively eradicates acute myelogenous leukemia stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A water soluble parthenolide analogue suppresses in vivo tumor growth of two tobacco associated cancers, lung and bladder cancer, by targeting NF-κB and generating reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DMAPT inhibits NF-κB activity and increases sensitivity of prostate cancer cells to X-rays in vitro and in tumor xenografts in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound, a water soluble parthenolide, suppresses lung tumorigenesis through down-regulating the STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hoeford.com [hoeford.com]
- 7. DMAPT is an Effective Radioprotector from Long-Term Radiation-Induced Damage to Normal Mouse Tissues In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
Safety Operating Guide
Proper Disposal of Dimethylaminoparthenolide: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of Dimethylaminoparthenolide (DMAPT), a water-soluble parthenolide (B1678480) analog commonly used in cancer and inflammation research. Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact.
Immediate Safety Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). The compound is classified under the Globally Harmonized System (GHS) with a warning for potentially causing an allergic skin reaction.
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: To prevent skin contact.
In case of accidental exposure:
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Eye Contact: Flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Rinse mouth with water and seek immediate medical attention.
Summary of Key Data
The following table summarizes essential information for the safe handling and disposal of this compound.
| Property | Value |
| Chemical Name | This compound (DMAPT) |
| Molecular Formula | C₁₇H₂₇NO₃ |
| Molecular Weight | 293.4 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO and Ethanol |
| GHS Hazard Statement | H317: May cause an allergic skin reaction |
| Storage | Store at -20°C |
Step-by-Step Disposal Procedures
Proper disposal of this compound waste requires careful segregation based on the physical form and potential contamination.
Solid Waste (Unused/Expired Compound, Contaminated PPE)
-
Segregation: Collect all solid waste contaminated with this compound in a dedicated, clearly labeled hazardous waste container. This includes unused or expired compound, contaminated gloves, weigh boats, and paper towels.
-
Labeling: The container must be labeled as "Hazardous Waste" and include the chemical name "this compound."
-
Storage: Store the sealed container in a designated satellite accumulation area away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company.
Liquid Waste (Aqueous Solutions, Organic Solvents)
-
Aqueous Solutions (e.g., cell culture media):
-
Due to the biological activity of this compound, direct disposal down the drain is not recommended.
-
Collect all aqueous waste containing the compound in a sealed, leak-proof, and clearly labeled hazardous waste container.
-
Label the container as "Aqueous Hazardous Waste" with the chemical name and approximate concentration.
-
Arrange for disposal through your institution's EHS department.
-
-
Organic Solvent Solutions (e.g., DMSO, Ethanol):
-
Collect all organic solvent waste containing this compound in a designated, sealed, and properly vented hazardous waste container.
-
Crucially, do not mix incompatible solvents.
-
Label the container as "Flammable Hazardous Waste" (if applicable) and list all chemical components, including "this compound" and their approximate percentages.
-
Store in a designated satellite accumulation area, away from sources of ignition.
-
Arrange for disposal through your institution's EHS department.
-
Sharps Waste (Needles, Syringes, Pipette Tips)
-
Segregation: All sharps contaminated with this compound must be disposed of in a designated, puncture-proof sharps container.
-
Labeling: The sharps container should be labeled as "Sharps Waste" and indicate that it contains "Chemotherapeutic/Biologically Active Waste."
-
Disposal: Once the container is full, seal it and arrange for disposal through your institution's EHS or biomedical waste disposal service.
Experimental Protocols
While specific experimental protocols vary, the waste generated from these procedures should be handled as follows:
-
Cell Culture Experiments: Media, sera, and other liquids from cell cultures treated with this compound should be collected as aqueous hazardous waste. Cell culture plates, flasks, and pipette tips should be disposed of as solid hazardous waste or biohazardous waste, in accordance with institutional guidelines.
-
In Vivo Studies: Animal bedding and carcasses should be handled and disposed of according to your institution's animal care and use committee (IACUC) and EHS protocols for animals treated with experimental compounds.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
By following these procedures, researchers can ensure the safe and responsible disposal of this compound, protecting both laboratory personnel and the environment. Always consult your institution's specific guidelines for hazardous waste management.
Personal protective equipment for handling Dimethylaminoparthenolide
This guide provides essential safety and logistical information for the handling of Dimethylaminoparthenolide (DMAPT), a potent NF-κB inhibitor. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting. While the Safety Data Sheet (SDS) for this compound indicates that no special measures are required for handling, it is best practice to handle all chemical compounds with a degree of caution.[1]
Personal Protective Equipment (PPE)
Consistent use of appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety.
Recommended PPE for Handling this compound
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant nitrile gloves | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required for small quantities | Use in a well-ventilated area. A respirator may be necessary if handling large quantities or if there is a risk of aerosolization. |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical for safety and experimental integrity.
Step-by-Step Handling Protocol
-
Preparation :
-
Ensure a clean and organized workspace.
-
Confirm the availability and proper functioning of all necessary equipment, including a chemical fume hood if aerosolization is possible.
-
Review the experimental protocol and this safety guide.
-
-
Solution Preparation :
-
Handle the solid form of this compound in a well-ventilated area.
-
When preparing stock solutions, add the solvent to the powder slowly to avoid splashing.
-
If using water as the stock solution, it is recommended to filter and sterilize it with a 0.22 μm filter before use.[2]
-
-
Administration (in vitro/in vivo) :
-
Follow established laboratory protocols for cell culture or animal studies.
-
Clearly label all containers with the compound name, concentration, and date.
-
-
Storage :
-
Store this compound in a tightly closed container in accordance with the information provided on the product insert.[1]
-
Diagram: Workflow for Handling this compound
Caption: A generalized workflow for the safe handling of this compound in a laboratory setting.
Emergency Procedures
In the event of an emergency, follow these procedures to ensure safety.
Emergency Response Plan
| Emergency Situation | Procedure |
| Skin Contact | Although generally considered non-irritating, wash the affected area with soap and water.[1] |
| Eye Contact | Rinse the opened eye for several minutes under running water.[1] |
| Inhalation | Move to fresh air; consult a doctor in case of complaints.[1] |
| Ingestion | If symptoms persist, consult a doctor.[1] |
| Spill | For a minor spill, alert people in the immediate area. Wear protective gloves and wipe up the spill with absorbent material. For a major spill, evacuate the area and follow your institution's emergency procedures.[3] |
| Fire | Use fire-fighting measures that are appropriate for the surrounding environment.[1] |
Diagram: Emergency Response Decision Tree
Caption: A decision tree outlining the immediate actions to be taken in case of an emergency involving this compound.
Disposal Plan
Proper disposal of chemical waste is essential to protect the environment and comply with regulations.
Waste Disposal Procedures
-
Trace Waste : Dispose of materials with trace amounts of this compound, such as empty vials and used PPE, in a designated hazardous drug waste container.
-
Unused Compound : Unused or expired this compound should be disposed of as hazardous chemical waste.[4] Do not dispose of it down the drain or in the regular trash.
-
Contaminated Materials : Any materials used to clean up spills should be placed in a sealed bag and disposed of as hazardous waste.[4]
-
Liquid Waste : Collect liquid waste containing this compound in a clearly labeled, sealed, and compatible waste container.[4]
-
Empty Containers : Thoroughly rinse empty containers. The first rinse should be collected as hazardous waste. After rinsing and drying, deface the label before disposing of the container.[5]
Always follow your institution's specific guidelines for hazardous waste disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
